molecular formula C90H147O4P B15552386 Octadecaprenyl-MPDA

Octadecaprenyl-MPDA

Cat. No.: B15552386
M. Wt: 1324.1 g/mol
InChI Key: GWROQQYOZUGHRE-SFBFPNTOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecaprenyl-MPDA is a useful research compound. Its molecular formula is C90H147O4P and its molecular weight is 1324.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C90H147O4P

Molecular Weight

1324.1 g/mol

IUPAC Name

[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71-octadecamethyldoheptaconta-2,6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70-octadecaenyl] dihydrogen phosphate

InChI

InChI=1S/C90H147O4P/c1-73(2)37-20-38-74(3)39-21-40-75(4)41-22-42-76(5)43-23-44-77(6)45-24-46-78(7)47-25-48-79(8)49-26-50-80(9)51-27-52-81(10)53-28-54-82(11)55-29-56-83(12)57-30-58-84(13)59-31-60-85(14)61-32-62-86(15)63-33-64-87(16)65-34-66-88(17)67-35-68-89(18)69-36-70-90(19)71-72-94-95(91,92)93/h37,39,41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71H,20-36,38,40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72H2,1-19H3,(H2,91,92,93)/b74-39+,75-41+,76-43+,77-45+,78-47+,79-49+,80-51+,81-53+,82-55+,83-57+,84-59+,85-61+,86-63+,87-65+,88-67+,89-69+,90-71+

InChI Key

GWROQQYOZUGHRE-SFBFPNTOSA-N

Origin of Product

United States

Foundational & Exploratory

The Central Role of Decaprenyl Phosphate in Mycobacterium tuberculosis Cell Wall Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall that is crucial for its survival, pathogenesis, and intrinsic resistance to many antibiotics. A key player in the construction of this formidable barrier is decaprenyl phosphate (B84403), a C50 isoprenoid lipid carrier. This technical guide provides an in-depth examination of the biosynthesis and function of decaprenyl phosphate and its derivatives in Mtb, highlighting its critical role in the assembly of essential cell wall components such as the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan. We will delve into the enzymatic pathways responsible for its synthesis, present key quantitative data, detail relevant experimental protocols, and visualize the intricate molecular processes. Understanding the intricacies of the decaprenyl phosphate pathway is paramount for the development of novel anti-tubercular therapeutics targeting the mycobacterial cell wall.

Introduction: The Significance of Decaprenyl Phosphate in M. tuberculosis

The cell wall of Mycobacterium tuberculosis is a complex and lipid-rich structure that provides a formidable barrier against host immune responses and antimicrobial agents. The synthesis of major components of this cell wall, including the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex and lipoarabinomannan (LAM), relies on a central lipid carrier molecule: decaprenyl phosphate.[1][2][3] This C50 polyprenyl phosphate acts as a lipophilic anchor, shuttling activated sugar residues across the cell membrane to the periplasmic space where they are incorporated into the growing cell wall polymers.[1][4] Given its indispensable role in the biosynthesis of these essential structures, the enzymes involved in the decaprenyl phosphate pathway represent promising targets for the development of new anti-tuberculosis drugs.[5][6][7]

Biosynthesis of Decaprenyl Diphosphate (B83284)

The synthesis of decaprenyl diphosphate in M. tuberculosis is a multi-step process involving the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate primer.[1][2][4] Two key enzymes, encoded by the genes Rv1086 and Rv2361c, play a crucial role in this pathway.[1][2]

  • Rv1086 (ω,E,Z-farnesyl diphosphate synthase): This enzyme initiates the process by synthesizing ω,E,Z-farnesyl diphosphate (Z,E-FPP).[1][2]

  • Rv2361c (Decaprenyl diphosphate synthase): This enzyme then utilizes Z,E-FPP as a preferred substrate and catalyzes the addition of seven more isopentenyl diphosphate units to generate decaprenyl diphosphate.[1][2][4] This is a unique feature, as it is the first reported bacterial Z-prenyl diphosphate synthase that preferentially uses an allylic diphosphate primer with the α-isoprene unit in the Z configuration.[1][2]

The final product, decaprenyl diphosphate, is then dephosphorylated to decaprenyl phosphate, the active lipid carrier.

Diagram of the Decaprenyl Diphosphate Biosynthetic Pathway

G cluster_0 Cytoplasm IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) Rv2361c Rv2361c (Decaprenyl diphosphate synthase) IPP->Rv2361c + 7 IPP FPP ω,E,E-Farnesyl Diphosphate Rv1086 Rv1086 (ω,E,Z-farnesyl diphosphate synthase) FPP->Rv1086 ZE_FPP ω,E,Z-Farnesyl Diphosphate (Z,E-FPP) ZE_FPP->Rv2361c DP Decaprenyl Diphosphate Phosphatase Phosphatase DP->Phosphatase DPP Decaprenyl Phosphate Rv1086->ZE_FPP Rv2361c->DP Phosphatase->DPP

Caption: Biosynthesis of Decaprenyl Phosphate in M. tuberculosis.

Role in Arabinan (B1173331) Biosynthesis

Decaprenyl phosphate is the lipid carrier for the arabinofuranosyl residues that form the arabinan domains of both arabinogalactan (B145846) and lipoarabinomannan. The biosynthesis of decaprenylphosphoryl-D-arabinose (DPA), the donor of these arabinofuranosyl residues, is a critical process.[5][6]

The first committed step is the transfer of a 5-phosphoribosyl residue from 5-phospho-α-D-ribose-1-diphosphate (PRPP) to decaprenyl phosphate, forming decaprenylphosphoryl-5-phosphoribose.[5] This reaction is catalyzed by the enzyme 5-phospho-α-D-ribose-1-diphosphate:decaprenyl-phosphate 5-phosphoribosyltransferase, which is encoded by the essential gene Rv3806c.[5] Subsequent enzymatic steps convert this intermediate to DPA.

Diagram of the Initial Steps of Arabinan Precursor Synthesis

G cluster_1 Membrane-Associated Pathway PRPP 5-Phospho-α-D-ribose-1-diphosphate (PRPP) Rv3806c Rv3806c (5-phosphoribosyltransferase) PRPP->Rv3806c DecP Decaprenyl Phosphate DecP->Rv3806c DPPR Decaprenylphosphoryl-5-phosphoribose Further_Enzymes Further Enzymatic Steps DPPR->Further_Enzymes DPA Decaprenylphosphoryl-D-arabinose (DPA) Rv3806c->DPPR Further_Enzymes->DPA

Caption: Formation of the arabinan precursor DPA.

Quantitative Data

The enzymatic activity of the decaprenyl diphosphate synthase (Rv2361c) has been characterized, providing valuable quantitative data for inhibitor studies.

SubstrateK_m (µM)
Allylic Substrates for Rv2361c
Geranyl diphosphate (GPP)490[1][2]
Neryl diphosphate (NPP)29[1][2]
ω,E,E-Farnesyl diphosphate (E,E-FPP)84[1][2]
ω,E,Z-Farnesyl diphosphate (Z,E-FPP)290[1]
ω,E,E,E-Geranylgeranyl diphosphate (GGPP)40[1][2]
Isoprenoid Substrate for Rv2361c
Isopentenyl diphosphate (IPP)89[1][2]

The catalytic efficiency of Rv2361c is greatest with ω,E,Z-farnesyl diphosphate as the allylic acceptor, suggesting this is the natural substrate in vivo.[1][2]

Experimental Protocols

Expression and Purification of Recombinant Rv2361c

This protocol describes the expression of Rv2361c in Escherichia coli and its purification, as adapted from the literature.[1][4]

  • Cloning: The Rv2361c gene is amplified from M. tuberculosis H37Rv genomic DNA by PCR and cloned into an expression vector (e.g., pET series) with an N-terminal histidine tag.

  • Expression: The resulting plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). Cultures are grown in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl-β-D-thiogalactopyranoside) and the culture is incubated for a further 3-4 hours at 30°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors), and lysed by sonication or French press.

  • Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged Rv2361c is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The recombinant protein is then eluted with a high concentration of imidazole.

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Assay for Decaprenyl Diphosphate Synthase (Rv2361c) Activity

This assay measures the incorporation of radiolabeled isopentenyl diphosphate (IPP) into a long-chain polyprenyl diphosphate.[1][4]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.5)

    • Divalent cation (e.g., 5 mM MgCl2)

    • Detergent (e.g., 0.1% Triton X-100)

    • Reducing agent (e.g., 5 mM DTT)

    • Allylic diphosphate substrate (e.g., Z,E-FPP)

    • [1-^14 C]Isopentenyl diphosphate

    • Purified recombinant Rv2361c enzyme

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Extraction: Stop the reaction by adding a quenching solution (e.g., saturated NaCl). The lipid products are extracted with an organic solvent (e.g., 1-butanol).

  • Analysis: The organic phase is washed and the radioactivity incorporated into the polyprenyl diphosphate product is quantified by liquid scintillation counting. Alternatively, the products can be analyzed by thin-layer chromatography (TLC).

Therapeutic Potential

The enzymes involved in the biosynthesis and utilization of decaprenyl phosphate are essential for the viability of M. tuberculosis and have no close homologs in humans, making them attractive targets for novel anti-tubercular drug development.[5][6] For instance, the Rv3806c-encoded enzyme is known to be essential for the growth of M. tuberculosis.[5] Furthermore, the widely used anti-tuberculosis drug ethambutol (B1671381) inhibits arabinan biosynthesis, a downstream process reliant on decaprenyl phosphate-derived sugar donors.[5][8]

Diagram of Potential Drug Targets in the Decaprenyl Phosphate Pathway

G cluster_2 Drug Target Identification Rv1086 Rv1086 Rv2361c Rv2361c Rv1086->Rv2361c Z,E-FPP Rv3806c Rv3806c Rv2361c->Rv3806c Decaprenyl-P Inhibitor1 Inhibitor Inhibitor1->Rv1086 Inhibitor2 Inhibitor Inhibitor2->Rv2361c Inhibitor3 Inhibitor Inhibitor3->Rv3806c

Caption: Key enzymes as potential drug targets.

Conclusion

The decaprenyl phosphate pathway is a cornerstone of Mycobacterium tuberculosis cell wall biosynthesis. Its central role in producing the lipid carrier for essential building blocks of the mAGP and LAM complexes underscores its importance for the bacterium's survival and pathogenesis. The detailed characterization of the enzymes in this pathway, such as the decaprenyl diphosphate synthase (Rv2361c) and the 5-phosphoribosyltransferase (Rv3806c), has provided a solid foundation for the rational design of novel inhibitors. Further research into the structure and mechanism of these enzymes will undoubtedly accelerate the development of new and effective drugs to combat tuberculosis.

References

The Central Role of Decaprenyl Phosphate in Mycobacterial Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell wall of Mycobacterium tuberculosis and other mycobacteria is a complex and unique structure, essential for the survival and pathogenicity of these organisms. Its intricate architecture, composed of peptidoglycan (PG), arabinogalactan (B145846) (AG), and mycolic acids, provides a formidable barrier against host defenses and antibiotics. Central to the biosynthesis of this vital structure is the lipid carrier molecule, decaprenyl phosphate (B84403) (C50-P). This technical guide provides an in-depth exploration of the multifaceted functions of decaprenyl phosphate in the construction of the mycobacterial cell wall, offering a valuable resource for researchers and professionals in the field of tuberculosis drug development.

Decaprenyl phosphate acts as a lipophilic anchor, shuttling hydrophilic sugar precursors across the cell membrane to the periplasmic space where cell wall assembly occurs. This process is fundamental to the synthesis of the three major components of the cell wall core: peptidoglycan, arabinogalactan, and the precursor for lipoarabinomannan (LAM). The enzymes and pathways that utilize decaprenyl phosphate are validated and promising targets for novel anti-tubercular agents. This guide will detail the biosynthetic pathways, present quantitative data on key enzymes, provide experimental protocols for their study, and visualize these complex processes.

The Decaprenyl Phosphate Cycle: Synthesis of the Lipid Carrier

The availability of decaprenyl phosphate is a rate-limiting factor for cell wall synthesis.[1] Its biosynthesis begins with the assembly of decaprenyl diphosphate (B83284) from isopentenyl diphosphate (IPP) and an allylic diphosphate primer. In M. tuberculosis, this is a sequential process involving two key enzymes: Rv1086 and Rv2361c.[2]

  • Rv1086 (ω,E,Z-farnesyl diphosphate synthase): This enzyme catalyzes the initial steps, adding isoprene (B109036) units to generate ω,E,Z-farnesyl diphosphate.[2]

  • Rv2361c (decaprenyl diphosphate synthase): Rv2361c then elongates the ω,E,Z-farnesyl diphosphate by adding seven more isoprene units to form decaprenyl diphosphate.[1][2] The final step to generate the active carrier, decaprenyl phosphate, involves the dephosphorylation of decaprenyl diphosphate, although the specific phosphatase responsible for this in mycobacteria is not yet fully characterized.

Role in Peptidoglycan Synthesis

Decaprenyl phosphate is the lipid carrier for the synthesis of Lipid I and Lipid II, the fundamental building blocks of peptidoglycan.[3] Unlike E. coli which utilizes undecaprenyl phosphate, mycobacteria employ decaprenyl phosphate for this crucial process.

The initial steps occur on the cytoplasmic side of the plasma membrane:

  • Formation of Lipid I: The phospho-N-acetylmuramoyl-pentapeptide transferase MraY (also known as MurX in mycobacteria) catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to decaprenyl phosphate, forming Lipid I (MurNAc-(pentapeptide)-P-P-decaprenyl).[3]

  • Formation of Lipid II: The glycosyltransferase MurG then adds an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to Lipid I, yielding Lipid II (GlcNAc-MurNAc-(pentapeptide)-P-P-decaprenyl).[3]

Lipid II is subsequently translocated across the plasma membrane to the periplasmic face, where the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan polymer by penicillin-binding proteins.

Role in Arabinogalactan Synthesis

Arabinogalactan is a branched polysaccharide that covalently links the peptidoglycan layer to the outer mycolic acid layer, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. The assembly of the arabinan (B1173331) portion of AG is entirely dependent on decaprenyl phosphate-linked arabinofuranose.

The key precursor is decaprenylphosphoryl-D-arabinofuranose (DPA), which is synthesized from 5-phosphoribose 1-diphosphate (PRPP) in a series of steps:

  • Formation of Decaprenylphosphoryl-β-D-5-phosphoribose (DPPR): The enzyme Rv3806c transfers a 5-phosphoribosyl residue from PRPP to decaprenyl phosphate.

  • Dephosphorylation to Decaprenylphosphoryl-β-D-ribose (DPR): DPPR is then dephosphorylated.

  • Epimerization to DPA: A two-step epimerization process, catalyzed by the DprE1 (Rv3790) and DprE2 (Rv3791) enzymes, converts DPR to DPA.[4] This epimerization occurs at the lipid-linked level via an oxidation-reduction mechanism.[4] DprE1 is a validated target for several anti-tubercular compounds, including benzothiazinones (BTZs).[5]

Once synthesized, DPA serves as the sole donor of arabinofuranosyl residues for the elongation and branching of the arabinan chains of AG. This process is carried out by a series of arabinosyltransferases, including AftA, AftB, AftC, EmbA, EmbB, and EmbC, each responsible for forming specific linkages.[6][7][8][9]

Role in Lipoarabinomannan (LAM) Synthesis

Lipoarabinomannan is a major lipoglycan of the mycobacterial cell envelope that plays a crucial role in host-pathogen interactions. Its biosynthesis also relies on decaprenyl phosphate as a carrier for mannose and arabinose residues.

The mannan (B1593421) core of LAM is synthesized by the sequential addition of mannose residues from two different donors: GDP-mannose for the initial mannosylation of the phosphatidyl-myo-inositol (PI) anchor, and decaprenyl-phosphate-mannose (PPM) for the elongation of the mannan backbone.[10][11][12] The arabinan portion of LAM is then added using DPA as the arabinose donor, a process involving some of the same arabinosyltransferases as in AG synthesis, such as AftB and EmbC.[12]

Decaprenyl Phosphate-Dependent Enzymes as Drug Targets

The essentiality of the decaprenyl phosphate-dependent pathways for mycobacterial viability makes the enzymes involved attractive targets for drug development. Several compounds targeting these pathways have been identified:

  • DprE1 Inhibitors: As mentioned, DprE1 is a key target. Benzothiazinones (e.g., BTZ043) and dinitrobenzamides are potent inhibitors of this enzyme, with IC50 values in the low micromolar to nanomolar range.[1][5]

  • Glycosyltransferase Inhibitors: Ethambutol, a first-line anti-TB drug, is known to inhibit arabinosyltransferases, particularly EmbB. Other compounds, such as glycomimetic inhibitors, have also been developed to target these enzymes.[13]

Further research into the structure and function of these enzymes will undoubtedly lead to the development of new and more effective anti-tubercular agents.

Data Presentation

Table 1: Kinetic Parameters of Enzymes in Decaprenyl Diphosphate Synthesis
EnzymeSubstrateKm (µM)VmaxkcatReference(s)
Rv2361c Isopentenyl diphosphate (IPP)89--[1][2][14]
Geranyl diphosphate (GPP)490--[1][2][14]
Neryl diphosphate (NPP)29--[1][2][14]
ω,E,E-farnesyl diphosphate84--[1][2][14]
ω,E,Z-farnesyl diphosphate290--[1][2][14]
ω,E,E,E-geranylgeranyl diphosphate40--[1][2][14]

Note: Vmax and kcat values were not consistently reported in the searched literature for all substrates.

Table 2: Inhibitors of Decaprenyl Phosphate-Dependent Pathways
InhibitorTarget EnzymeIC50KiReference(s)
BTZ043 DprE11.61 µM (for PyrBTZ01)-[5]
PyrBTZ02 DprE17.34 µM-[5]
GSK301A DprE2 (putative)--[1]
GSK032A DprE2 (putative)--[1]
Naphthyl derivatives (1ah) α-rhamnosidase (model)-1.0 µM[13]
Naphthyl derivatives (1bh) α-rhamnosidase (model)-0.26 µM[13]

Note: Data on inhibitors for a wider range of enzymes in these pathways is an active area of research.

Experimental Protocols

Protocol 1: In Vitro Assay for Decaprenyl Diphosphate Synthase (Rv2361c)

Objective: To measure the enzymatic activity of Rv2361c by monitoring the incorporation of radiolabeled isopentenyl diphosphate (IPP) into a long-chain polyprenyl diphosphate.

Materials:

  • Purified recombinant Rv2361c enzyme

  • [1-14C]Isopentenyl diphosphate ([14C]IPP)

  • Allylic diphosphate substrate (e.g., ω,E,Z-farnesyl diphosphate)

  • Reaction buffer: 50 mM MOPS (pH 7.9), 2.5 mM dithiothreitol, 10 mM sodium orthovanadate, 1 mM MgCl2, 0.3% Triton X-100

  • n-Butanol (water-saturated)

  • Water (NaCl-saturated)

  • Scintillation cocktail and counter

Methodology:

  • Prepare the reaction mixture in a microcentrifuge tube. For a 50 µl reaction, combine:

    • Reaction buffer components to their final concentrations.

    • 100 µM allylic diphosphate substrate.

    • 30 µM [14C]IPP.

  • Initiate the reaction by adding a known amount of purified Rv2361c enzyme (e.g., 0.25 µg).[15]

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.[15]

  • Stop the reaction by adding 1 ml of water saturated with NaCl.[15]

  • Extract the lipid-soluble product by adding 1 ml of n-butanol saturated with water. Vortex vigorously and centrifuge to separate the phases.[15]

  • Transfer an aliquot of the upper (n-butanol) phase to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the [14C]IPP.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis of Lipid-Linked Sugars

Objective: To separate and visualize decaprenyl phosphate-linked sugar intermediates.

Materials:

  • Lipid extract from mycobacterial cells or in vitro reactions

  • Silica (B1680970) gel 60 TLC plates (e.g., F254)

  • TLC developing chamber

  • Solvent system (e.g., Chloroform:Methanol:1 M Ammonium Acetate:Concentrated Ammonium Hydroxide:Water in a ratio of 180:140:9:9:23)[4]

  • Visualization method:

    • For radiolabeled compounds: Autoradiography or phosphorimaging.

    • For non-labeled compounds: Staining reagent (e.g., anisaldehyde-sulfuric acid spray) followed by heating.

Methodology:

  • Spot the lipid extract onto the baseline of a silica gel TLC plate using a capillary tube.

  • Allow the spot to dry completely.

  • Place the TLC plate in a developing chamber pre-equilibrated with the chosen solvent system.

  • Allow the solvent to migrate up the plate until it is close to the top edge.

  • Remove the plate from the chamber and mark the solvent front.

  • Dry the plate thoroughly in a fume hood.

  • Visualize the separated lipids using the appropriate method. The mobility of the lipid-linked sugars will depend on their structure.

Protocol 3: Preparation of Mycobacterial Cell Wall Fractions

Objective: To isolate the cell wall core (mAGP complex) from mycobacterial cells.

Materials:

  • Mycobacterial cell pellet

  • Phosphate-buffered saline (PBS)

  • 2% Sodium dodecyl sulfate (B86663) (SDS) solution

  • Proteinase K solution

  • Centrifuge

Methodology:

  • Wash the mycobacterial cell pellet with PBS and resuspend in 2% SDS solution.[3]

  • Stir the suspension at room temperature for 30 minutes to solubilize proteins and other cellular components.[3]

  • Centrifuge the suspension at high speed (e.g., 27,000 x g) to pellet the cell wall fraction.[3]

  • Discard the supernatant and repeat the SDS washing step twice.[3]

  • Resuspend the pellet in 2% SDS solution containing Proteinase K and incubate to digest remaining proteins.[3]

  • Wash the pellet extensively with water to remove SDS and digested peptides.

  • The resulting pellet is the enriched cell wall core, which can be further fractionated or analyzed.

Mandatory Visualizations

Decaprenyl_Phosphate_Synthesis IPP Isopentenyl Diphosphate (IPP) EZ_FPP ω,E,Z-Farnesyl Diphosphate IPP->EZ_FPP Rv1086 Allylic_DP Allylic Diphosphate (e.g., Geranyl Diphosphate) Allylic_DP->EZ_FPP Deca_DP Decaprenyl Diphosphate EZ_FPP->Deca_DP Rv2361c (+ 7 IPP) Deca_P Decaprenyl Phosphate (C50-P) Deca_DP->Deca_P Phosphatase(s)

Caption: Biosynthesis of Decaprenyl Phosphate in M. tuberculosis.

Peptidoglycan_Precursor_Synthesis UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I (MurNAc-(pp)-P-P-C50) UDP_MurNAc_pp->Lipid_I MraY (MurX) Deca_P Decaprenyl Phosphate (C50-P) Deca_P->Lipid_I Lipid_II Lipid II (GlcNAc-MurNAc-(pp)-P-P-C50) Lipid_I->Lipid_II MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II PG Peptidoglycan Synthesis Lipid_II->PG Translocation & Polymerization

Caption: Role of Decaprenyl Phosphate in Peptidoglycan Precursor Synthesis.

DPA_Synthesis PRPP 5-Phosphoribose 1-Diphosphate (PRPP) DPPR Decaprenylphosphoryl-5-phosphoribose (DPPR) PRPP->DPPR Rv3806c Deca_P Decaprenyl Phosphate (C50-P) Deca_P->DPPR DPR Decaprenylphosphoryl-ribose (DPR) DPPR->DPR Phosphatase DPX Decaprenylphosphoryl-2-keto-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Rv3790) DPA Decaprenylphosphoryl-arabinofuranose (DPA) DPX->DPA DprE2 (Rv3791) Arabinan Arabinan Synthesis (AG & LAM) DPA->Arabinan Arabinosyltransferases

Caption: Biosynthesis of Decaprenylphosphoryl-D-arabinofuranose (DPA).

References

An In-depth Technical Guide to the Biosynthesis of Polyprenyl Phosphates in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Polyprenyl phosphates are essential lipid carriers that play a pivotal role in the biosynthesis of the complex cell wall of Mycobacterium tuberculosis (M. tuberculosis). This unique and impermeable cell wall is a key factor in the bacterium's intrinsic resistance to many antibiotics and its ability to survive within the host. The biosynthesis of decaprenyl phosphate (B84403), the primary polyprenyl phosphate in M. tuberculosis, is a critical pathway for the synthesis of major cell wall components, including peptidoglycan, arabinogalactan, and lipoarabinomannan.[1] The enzymes involved in this pathway, which are distinct from their human counterparts, represent promising targets for the development of novel anti-tubercular drugs. This guide provides a comprehensive overview of the polyprenyl phosphate biosynthesis pathway in M. tuberculosis, including detailed enzymatic steps, quantitative data, experimental protocols, and its potential as a therapeutic target.

The Core Biosynthetic Pathway

The biosynthesis of polyprenyl phosphates in M. tuberculosis begins with the production of the five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), via the non-mevalonate pathway, also known as the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. These precursors are then utilized in a series of condensation reactions to synthesize the final decaprenyl diphosphate.

The Upstream MEP Pathway

M. tuberculosis exclusively uses the MEP pathway for the synthesis of IPP and DMAPP, which is absent in humans, making it an attractive target for selective drug development. This pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate and involves a series of enzymatic steps to produce IPP and DMAPP.

The Downstream Polyprenyl Phosphate Synthesis

The core of the polyprenyl phosphate biosynthesis in M. tuberculosis involves the sequential condensation of IPP with an allylic diphosphate primer. The key product in M. tuberculosis is decaprenyl phosphate (C50-P).[2] The synthesis of decaprenyl diphosphate is a multi-step process catalyzed by a series of prenyl diphosphate synthases.

The key steps are:

  • Formation of Geranyl Diphosphate (GPP): DMAPP is condensed with one molecule of IPP.

  • Formation of ω,E,Z-Farnesyl Diphosphate (Z,E-FPP): GPP is condensed with one molecule of IPP, catalyzed by the Z,E-farnesyl diphosphate synthase (Rv1086).[3]

  • Elongation to Decaprenyl Diphosphate: Z,E-FPP serves as the allylic primer for the addition of seven more IPP molecules, a reaction catalyzed by the decaprenyl diphosphate synthase (Rv2361c).[4][5]

The final decaprenyl diphosphate is then dephosphorylated to decaprenyl phosphate, which acts as the lipid carrier for cell wall precursors.

Key Enzymes in the Pathway

Several key enzymes are involved in the biosynthesis of polyprenyl phosphates in M. tuberculosis. The kinetic parameters of some of these enzymes have been characterized, providing valuable information for understanding the pathway's flux and for the design of specific inhibitors.

Z,E-Farnesyl Diphosphate Synthase (Rv1086)

Rv1086 is a cis-prenyltransferase that synthesizes Z,E-FPP, the precursor for decaprenyl diphosphate synthesis.[3]

Decaprenyl Diphosphate Synthase (Rv2361c)

Rv2361c is a Z-prenyl diphosphate synthase that catalyzes the sequential condensation of IPP with Z,E-FPP to form decaprenyl diphosphate.[4][5] This enzyme is essential for the viability of M. tuberculosis.

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters for key enzymes in the polyprenyl phosphate biosynthesis pathway in M. tuberculosis.

Enzyme (Gene)SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
Rv1086 Isopentenyl diphosphate124---[3]
Geranyl diphosphate38---[3]
Neryl diphosphate16---[3]
Rv2361c Isopentenyl diphosphate8910.90.066741[4][5]
Geranyl diphosphate4901.80.01122[4][5]
Neryl diphosphate292.50.015517[4][5]
ω,E,E-Farnesyl diphosphate844.80.029345[4][5]
ω,E,Z-Farnesyl diphosphate29012.10.073252[4][5]
ω,E,E,E-Geranylgeranyl diphosphate406.50.039975[4][5]
Inhibitor Efficacy

The decaprenyl diphosphate synthase (Rv2361c) is a promising target for novel anti-tubercular drugs. Several inhibitors have been identified and characterized.

InhibitorTarget EnzymeIC50 (nM)Reference(s)
BPH-640Rv2361c410[6]

Regulation of the Pathway

The regulation of polyprenyl phosphate biosynthesis is crucial for maintaining cell wall integrity and bacterial viability. While the transcriptional regulation of the upstream MEP pathway is known to be controlled by Dxs, the specific regulatory mechanisms for the downstream synthases are less well understood.[7] The essentiality of Rv2361c suggests that its activity is tightly regulated.[4] Potential regulatory mechanisms could include allosteric regulation by downstream products or intermediates, and transcriptional control in response to environmental cues or cell wall stress.

Experimental Protocols

Purification of Recombinant Rv2361c

This protocol describes the purification of N-terminally His-tagged Rv2361c from E. coli.

  • Construct Expression:

    • The Rv2361c gene is cloned into an appropriate expression vector (e.g., pET series) with an N-terminal His-tag.

    • The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction:

    • Grow the transformed E. coli in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18°C for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Size-Exclusion Chromatography:

    • Further purify the eluted protein by size-exclusion chromatography using a column equilibrated with storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Collect fractions containing the purified protein and assess purity by SDS-PAGE.

Prenyl Diphosphate Synthase Assay

This assay measures the incorporation of radiolabeled IPP into longer-chain polyprenyl diphosphates.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 50 mM MOPS buffer (pH 7.9)

      • 10 mM MgCl2

      • 2.5 mM Dithiothreitol (DTT)

      • 0.1% Triton X-100

      • 100 µM of the desired allylic diphosphate primer (e.g., GPP, Z,E-FPP)

      • 10 µM [14C]IPP (specific activity ~50 mCi/mmol)

      • Purified enzyme (e.g., 1-5 µg of Rv2361c)

  • Reaction Incubation:

    • Initiate the reaction by adding the enzyme to the reaction mixture.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 1 mL of saturated NaCl solution.

    • Extract the lipid products with 1 mL of n-butanol.

    • Vortex and centrifuge to separate the phases.

  • Quantification:

    • Measure the radioactivity in an aliquot of the n-butanol phase by liquid scintillation counting.

  • Product Analysis (Optional):

    • The n-butanol extract can be dried, dephosphorylated using acid phosphatase, and the resulting polyprenols analyzed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Mandatory Visualizations

Biosynthesis Pathway of Decaprenyl Phosphate

G Biosynthesis Pathway of Decaprenyl Phosphate in M. tuberculosis cluster_MEP MEP Pathway cluster_Polyprenyl Polyprenyl Phosphate Synthesis Pyruvate Pyruvate G3P G3P DXP DXP G3P->DXP DXS MEP MEP DXP->MEP DXR CDP_ME CDP_ME MEP->CDP_ME IspD CDP_MEP CDP_MEP CDP_ME->CDP_MEP IspE ME_cPP ME_cPP CDP_MEP->ME_cPP IspF HMBPP HMBPP ME_cPP->HMBPP IspG IPP_DMAPP IPP / DMAPP HMBPP->IPP_DMAPP IspH DMAPP DMAPP GPP GPP DMAPP->GPP + IPP DMAPP->GPP ZE_FPP ZE_FPP GPP->ZE_FPP + IPP Rv1086 Decaprenyl_PP Decaprenyl_PP ZE_FPP->Decaprenyl_PP + 7 IPP Rv2361c Decaprenyl_P Decaprenyl_P Decaprenyl_PP->Decaprenyl_P Phosphatase Cell_Wall Cell_Wall Decaprenyl_P->Cell_Wall Arabinogalactan, Peptidoglycan, LAM Synthesis G Experimental Workflow for Rv2361c Activity Assay Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, MgCl2, DTT, Triton X-100, Allylic Primer, [14C]IPP) Start->Prepare_Reaction_Mix Add_Enzyme Add Purified Rv2361c Prepare_Reaction_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (Saturated NaCl) Incubate->Stop_Reaction Extract_Products Extract with n-Butanol Stop_Reaction->Extract_Products Quantify Quantify Radioactivity (Scintillation Counting) Extract_Products->Quantify Analyze_Products Optional: Analyze Products (TLC / LC-MS) Quantify->Analyze_Products End End Quantify->End Analyze_Products->End

References

The Enzymatic Synthesis of Decaprenyl Phosphate in Mycobacteria: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Critical Pathway for Mycobacterial Cell Wall Biosynthesis and a Promising Target for Novel Therapeutics

Decaprenyl phosphate (B84403) (DP) is an essential lipid carrier molecule in Mycobacterium tuberculosis and other mycobacteria, playing a pivotal role in the biosynthesis of the unique and complex mycobacterial cell wall. Its primary function is to transport activated sugar residues from the cytoplasm to the periplasm for the assembly of key cell wall components, including the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex and lipoarabinomannan (LAM). The vital role of DP in cell wall integrity and bacterial viability makes the enzymes involved in its synthesis attractive targets for the development of new anti-tubercular drugs. This technical guide provides a comprehensive overview of the enzymatic synthesis of decaprenyl phosphate in mycobacteria, detailing the key enzymes, their biochemical properties, relevant experimental protocols, and the current understanding of the pathway's regulation and inhibition.

The Decaprenyl Phosphate Biosynthetic Pathway

The synthesis of decaprenyl diphosphate (B83284), the immediate precursor to decaprenyl phosphate, is a multi-step process involving the sequential condensation of isopentenyl diphosphate (IPP) units onto an allylic diphosphate primer. In Mycobacterium tuberculosis, this pathway is catalyzed by two key Z-prenyl diphosphate synthases: Rv1086 and Rv2361c.[1][2]

  • (2Z,6E)-Farnesyl Diphosphate Synthase (Rv1086): This enzyme initiates the process by catalyzing the condensation of one molecule of IPP with geranyl diphosphate (GPP) to form (2Z,6E)-farnesyl diphosphate (Z,E-FPP).[1][2] Rv1086 is unique in that it adds only a single isoprene (B109036) unit.

  • Decaprenyl Diphosphate Synthase (Rv2361c): This enzyme takes over from Rv1086, utilizing Z,E-FPP as the allylic primer. Rv2361c then catalyzes the sequential addition of seven more IPP molecules to generate decaprenyl diphosphate (DPP), a C50 isoprenoid.[1][2] The final step to generate the functional lipid carrier is the dephosphorylation of DPP to decaprenyl phosphate, although the specific phosphatase responsible for this step in mycobacteria is not yet fully characterized.

The overall biosynthetic pathway can be visualized as follows:

decaprenyl_phosphate_pathway GPP Geranyl Diphosphate (GPP) Rv1086 Rv1086 ((2Z,6E)-Farnesyl Diphosphate Synthase) GPP->Rv1086 IPP1 Isopentenyl Diphosphate (IPP) IPP1->Rv1086 ZEFPP (2Z,6E)-Farnesyl Diphosphate (Z,E-FPP) Rv1086->ZEFPP + PPi Rv2361c Rv2361c (Decaprenyl Diphosphate Synthase) ZEFPP->Rv2361c IPP7 7x Isopentenyl Diphosphate (IPP) IPP7->Rv2361c DPP Decaprenyl Diphosphate (DPP) Rv2361c->DPP + 7 PPi Phosphatase Phosphatase DPP->Phosphatase DP Decaprenyl Phosphate (DP) Phosphatase->DP + Pi Pi Pi PPi1 PPi PPi7 7x PPi purification_workflow start Start: E. coli culture expressing His-tagged Rv2361c harvest Cell Harvest (Centrifugation) start->harvest lysis Cell Lysis (Sonication or French Press) harvest->lysis clarification Clarification of Lysate (Ultracentrifugation) lysis->clarification imac Immobilized Metal Affinity Chromatography (IMAC) (Ni-NTA resin) clarification->imac wash Wash with buffer containing low concentration of imidazole (B134444) imac->wash elution Elution with buffer containing high concentration of imidazole wash->elution dialysis Dialysis (To remove imidazole and for buffer exchange) elution->dialysis sds_page Purity Check (SDS-PAGE) dialysis->sds_page end End: Purified Rv2361c sds_page->end regulation_pathway MEP_pathway MEP Pathway IPP_DMAPP IPP & DMAPP MEP_pathway->IPP_DMAPP IPP_DMAPP->MEP_pathway Rv1086 Rv1086 IPP_DMAPP->Rv1086 Rv2361c Rv2361c IPP_DMAPP->Rv2361c ZEFPP Z,E-FPP Rv1086->ZEFPP ZEFPP->Rv2361c DPP DPP Rv2361c->DPP DP Decaprenyl Phosphate DPP->DP Cell_Wall Cell Wall Biosynthesis (mAGP, LAM) DP->Cell_Wall Feedback Feedback Inhibition inhibitor_screening_workflow start Start: Compound Library primary_screen Primary High-Throughput Screen (Enzyme assay with single compound concentration) start->primary_screen hit_identification Hit Identification (Compounds showing significant inhibition) primary_screen->hit_identification dose_response Dose-Response Assay (Determine IC50 values) hit_identification->dose_response selectivity Selectivity Assays (Test against related enzymes or host cell lines) dose_response->selectivity lead_optimization Lead Optimization (Structure-activity relationship studies) selectivity->lead_optimization end End: Optimized Inhibitor lead_optimization->end

References

The Role of Polyprenyl Phosphates in Arabinogalactan Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Decaprenyl Phosphate (B84403) as the Core Lipid Carrier in Mycobacterial Cell Wall Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification on Terminology: This technical guide focuses on the established role of polyprenyl phosphates, specifically decaprenyl phosphate, as the lipid carrier in the biosynthesis of mycobacterial arabinogalactan (B145846). The term "Octadecaprenyl-MPDA" (Octadecaprenyl-monophosphoryl-diarabinoside) is not found in the peer-reviewed scientific literature concerning this pathway. It is presumed to be a non-standard or proprietary name for a synthetic analog. This guide will detail the functions and experimental context of the scientifically validated lipid carriers.

Executive Summary

The mycobacterial cell wall is a complex and unique structure, essential for the survival and pathogenicity of species such as Mycobacterium tuberculosis. A key component of this wall is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. The synthesis of the arabinogalactan (AG) portion of this complex is a critical process, initiated and elongated on a lipid carrier embedded in the cell membrane. This guide provides a detailed overview of the role of this lipid carrier, decaprenyl phosphate (C50-P), in the intricate process of AG biosynthesis. We will explore the enzymatic steps involved, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows. Understanding this process is paramount for the development of novel therapeutics targeting tuberculosis and other mycobacterial diseases.

The Central Role of Decaprenyl Phosphate

Decaprenyl phosphate is a C50 isoprenoid lipid that functions as a crucial carrier for the nascent arabinogalactan chain. Its long, hydrophobic chain anchors the growing polysaccharide to the cell membrane, allowing for the sequential addition of sugar residues by membrane-associated glycosyltransferases. The entire AG chain is assembled on this lipid carrier before being ligated to the peptidoglycan.

The biosynthesis of AG on the decaprenyl phosphate carrier can be broadly divided into three main stages:

  • Initiation and Linker Unit Formation: The process begins with the transfer of a GlcNAc-1-phosphate to decaprenyl phosphate, followed by the addition of a rhamnose residue to form the linker unit.

  • Galactan Polymerization: A linear galactan chain is then polymerized on the linker unit.

  • Arabinan (B1173331) Synthesis: Finally, highly branched arabinan chains are added to the galactan backbone. The arabinose donor for this stage is also a decaprenyl phosphate derivative, decaprenyl-monophosphoryl-arabinose (DPA).

Quantitative Data on Key Enzymes

The following tables summarize the available kinetic data for some of the key glycosyltransferases involved in arabinogalactan biosynthesis. It is important to note that kinetic parameters can vary depending on the specific assay conditions, including the nature of the acceptor substrate (e.g., natural lipid-linked intermediate vs. synthetic octyl glycoside).

Table 1: Kinetic Parameters for Galactofuranosyltransferase GlfT2

SubstrateKm (mM)Vmax (µmol/min/mg) or kcat (min-1)Reference
UDP-Galf0.38-[1]
β-D-Galf-(1→5)-β-D-Galf-(1→6)-β-D-Galf-octyl0.6kcat = 430 min-1[1][2]
β-D-Galf-(1→5)-β-D-Galf-octyl1.7-[1]
β-D-Galf-(1→6)-β-D-Galf-octyl0.635-[1]
β-D-Galf-(1→5)-β-D-Galf-(1→6)-β-D-Galf-octyl0.208Vmax = 4.4 µmol/min/mg[1]
β-D-Galf-(1→6)-β-D-Galf-(1→5)-β-D-Galf-octyl0.204-[1]

Table 2: Quantitative Analysis of Lipid Intermediates

StrainLipid AnalyzedRelative Abundance (cpm)Reference
M. smegmatis wild-typeTrehalose Dimycolate (TDM)5250[3]
M. smegmatis ΔaftCTrehalose Dimycolate (TDM)14676[3]
C. glutamicum wild-typeCorynomycolic Acid Methyl Esters (CMAMEs)35345[4]
C. glutamicum ΔaftCCorynomycolic Acid Methyl Esters (CMAMEs)8023[4]

Experimental Protocols

Preparation of Mycobacterial Membranes for Arabinosyltransferase Assays

This protocol describes the preparation of enzymatically active membrane fractions from Mycobacterium smegmatis, a commonly used model organism for studying arabinogalactan biosynthesis.

Materials:

  • M. smegmatis cell pellet (wet weight)

  • Buffer A: 50 mM MOPS (pH 8.0), 5 mM 2-mercaptoethanol, 10 mM MgCl2

  • Lysozyme (B549824)

  • DNase I

  • Sonicator with a 1-cm probe tip

  • Ultracentrifuge

Procedure:

  • Thaw a frozen pellet of M. smegmatis cells (e.g., 10 g wet weight) on ice.

  • Resuspend the cells in pre-chilled Buffer A (e.g., 30 mL).

  • Add lysozyme to a final concentration of 0.06 mg/mL and DNase I to 0.5 mg/mL. Incubate on ice for 30 minutes.

  • Disrupt the cells by sonication. A typical procedure involves 10 cycles of 60-second pulses at 50% output, with 90-second cooling intervals on ice between pulses.

  • Centrifuge the cell lysate at a low speed (e.g., 9,000 x g for 45 minutes) to remove unbroken cells and large debris.

  • Carefully collect the supernatant and subject it to ultracentrifugation (e.g., 140,000 x g for 65 minutes) to pellet the cell membranes.

  • Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in Buffer A to a final protein concentration of approximately 50 mg/mL.

  • The membrane fraction can be used immediately for enzyme assays or flash-frozen in liquid N2 and stored at -80°C for future use.

In Vitro Arabinosyltransferase Assay

This protocol outlines a general procedure for assaying arabinosyltransferase activity using mycobacterial membranes, a synthetic acceptor, and a radiolabeled arabinose donor precursor.[5]

Materials:

  • Mycobacterial membrane preparation (from Protocol 4.1)

  • Synthetic acceptor (e.g., α-D-Manp-(1→6)-α-D-Manp-1-Octyl, 0.2 mM final concentration)

  • ATP (1 mM final concentration)

  • Phosphoribose pyrophosphate, [14C]-labeled (p[14C]Rpp, e.g., 500,000 dpm per reaction)

  • Buffer A: 50 mM MOPS (pH 8.0), 5 mM 2-mercaptoethanol, 10 mM MgCl2

  • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60F254)

  • TLC developing solvent (e.g., CHCl3/CH3OH/NH4OH, 80:20:2, v/v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare the reaction mixture in a total volume of 200 µL containing:

    • Buffer A

    • Synthetic acceptor (0.2 mM)

    • ATP (1 mM)

    • p[14C]Rpp (500,000 dpm)

    • Mycobacterial membrane preparation (0.5 mg protein)

  • As a negative control, prepare a reaction mixture without the acceptor substrate.

  • Incubate the reaction mixtures at 37°C for a specified time (e.g., 2 hours).

  • Stop the reaction by adding an equal volume of 100% ethanol (B145695) and vortexing briefly.

  • Extract the lipid-linked products. This can be done by a series of organic solvent extractions (e.g., with butanol or chloroform/methanol mixtures).

  • Dry the extracted lipids under a stream of nitrogen.

  • Resuspend the dried lipids in a small volume of a suitable solvent (e.g., chloroform/methanol, 2:1).

  • Spot the resuspended lipids onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system.

  • Dry the plate and visualize the radiolabeled products using a phosphorimager or by exposing it to autoradiography film.

Mass Spectrometry Analysis of Lipid-Linked Intermediates

This section provides a general workflow for the characterization of lipid-linked oligosaccharide intermediates by mass spectrometry.

Procedure:

  • Sample Preparation: The lipid-linked intermediates are extracted from the in vitro reaction mixture as described in Protocol 4.2. For analysis, they may be partially purified using techniques like solid-phase extraction or anion-exchange chromatography.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (ESI-MS) is commonly used.

    • Ionization Mode: Typically analyzed in negative ion mode to detect the phosphate group.

    • Instrumentation: An Orbitrap or similar high-resolution mass spectrometer is ideal.

    • Analysis: The mass of the intact lipid-linked intermediate is determined. An increase in mass corresponding to the addition of sugar residues (e.g., 132 Da for an arabinose residue) confirms the enzymatic reaction.[2]

  • Tandem Mass Spectrometry (MS/MS):

    • Fragmentation: The parent ion of the lipid-linked product is isolated and fragmented (e.g., by collision-induced dissociation, CID).

    • Analysis: The fragmentation pattern provides structural information, including the sequence of the sugar residues and the nature of the lipid anchor.

Visualizing the Pathways and Workflows

Biosynthesis of Decaprenyl-Monophosphoryl-Arabinose (DPA)

The following diagram illustrates the biosynthetic pathway for DPA, the essential arabinose donor for arabinan synthesis.[6][7][8]

DPA_Biosynthesis PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) DPPR Decaprenyl-P-5-P-Ribose (DPPR) PRPP->DPPR Rv3806c (UbiA) DP Decaprenyl-phosphate (DP) DP->DPPR DPR Decaprenyl-P-Ribose (DPR) DPPR->DPR Rv3807c (Phosphatase) DPX Decaprenyl-P-2-keto-erythro-pentofuranose (DPX) DPR->DPX Rv3790 (DprE1) Oxidation DPA Decaprenyl-P-Arabinose (DPA) DPX->DPA Rv3791 (DprE2) Reduction

Biosynthesis of the arabinose donor, DPA.
Initiation of Arabinogalactan Synthesis

This diagram shows the initial steps of AG synthesis on the decaprenyl phosphate carrier, including the formation of the linker unit and the beginning of galactan polymerization.[9]

AG_Initiation DP Decaprenyl-P Lipid_0 Decaprenyl-P-P-GlcNAc DP->Lipid_0 WecA (Rv1302) UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_0 Lipid_1 Decaprenyl-P-P-GlcNAc-Rha Lipid_0->Lipid_1 WbbL (Rv3265c) dTDP_Rha dTDP-Rha dTDP_Rha->Lipid_1 Lipid_2 Decaprenyl-P-P-GlcNAc-Rha-Galf Lipid_1->Lipid_2 GlfT1 (Rv3782) UDP_Galf UDP-Galf UDP_Galf->Lipid_2 Lipid_3 Decaprenyl-P-P-GlcNAc-Rha-Galf-Galf Lipid_2->Lipid_3 GlfT1 (Rv3782) Galactan [Galf]n (Polymerization) Lipid_3->Galactan GlfT2 (Rv3808c)

Initiation and galactan polymerization.
Arabinan Synthesis on the Galactan Backbone

This diagram illustrates the key arabinosyltransferases involved in the synthesis of the arabinan domains of arabinogalactan, using DPA as the arabinose donor.[10]

Arabinan_Synthesis Galactan Lipid-linked Galactan Primed_Galactan Araf-(1->5)-Galactan Galactan->Primed_Galactan AftA DPA Decaprenyl-P-Arabinose (DPA) DPA->Primed_Galactan Linear_Arabinan Linear α(1->5) Arabinan DPA->Linear_Arabinan Branched_Arabinan Branched α(1->3) Arabinan DPA->Branched_Arabinan Terminal_Arabinan Terminal β(1->2) Arabinan DPA->Terminal_Arabinan Primed_Galactan->Linear_Arabinan EmbA/EmbB Linear_Arabinan->Branched_Arabinan AftC Branched_Arabinan->Terminal_Arabinan AftB Mycolylation Mycolic Acid Attachment Terminal_Arabinan->Mycolylation

Arabinan synthesis by arabinosyltransferases.
Experimental Workflow for In Vitro Assay

The following diagram outlines the general workflow for conducting an in vitro glycosyltransferase assay and analyzing the products.

Experimental_Workflow Start Start: Prepare Reaction Mix (Enzyme, Donor, Acceptor, Buffer) Incubation Incubate at 37°C Start->Incubation Stop_Reaction Stop Reaction (e.g., add Ethanol) Incubation->Stop_Reaction Extraction Extract Lipid-Linked Products (Organic Solvents) Stop_Reaction->Extraction Analysis Analysis Extraction->Analysis TLC TLC Separation & Autoradiography Analysis->TLC Qualitative MS Mass Spectrometry (MS/MS) Analysis->MS Structural

General workflow for in vitro assays.

Conclusion

The synthesis of arabinogalactan, a cornerstone of the mycobacterial cell wall, is a complex, multi-step process reliant on the lipid carrier decaprenyl phosphate. Each stage, from the initial transfer of GlcNAc-1-phosphate to the final ligation of the completed polysaccharide to peptidoglycan, presents potential targets for therapeutic intervention. The enzymes involved, particularly the glycosyltransferases of the GT-C superfamily, are of significant interest for drug development. This guide has provided a comprehensive overview of the role of decaprenyl phosphate, summarized key quantitative data, and detailed essential experimental protocols. Further research into the kinetics and inhibition of the enzymes in this pathway will be crucial for the development of new and effective treatments for tuberculosis.

References

The Linchpin of Lipoarabinomannan Synthesis: A Technical Guide to the Mechanism of Decaprenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoarabinomannan (LAM) is a critical component of the mycobacterial cell wall, playing a pivotal role in the structural integrity and host-pathogen interactions of Mycobacterium tuberculosis. The biosynthesis of this complex lipoglycan is a multi-step process heavily reliant on the lipid carrier, decaprenyl phosphate (B84403). This technical guide provides an in-depth exploration of the mechanism of action of decaprenyl phosphate in LAM synthesis, detailing the enzymatic reactions, key intermediates, and regulatory steps. By presenting quantitative data, detailed experimental protocols, and visual pathways, this document serves as a comprehensive resource for researchers engaged in tuberculosis research and the development of novel anti-mycobacterial agents targeting this essential pathway.

Introduction: The Central Role of Decaprenyl Phosphate

Decaprenyl phosphate (C50-P) is a C50 isoprenoid lipid that functions as a crucial carrier molecule in the biosynthesis of the two major polysaccharide domains of lipoarabinomannan: the arabinan (B1173331) and the mannan (B1593421) cores.[1] Its primary role is to transport activated sugar residues across the mycobacterial plasma membrane, making them available for the extracytoplasmic assembly of the growing LAM molecule. The synthesis of LAM is initiated on a phosphatidylinositol anchor, and the subsequent elongation of the mannan and arabinan chains is dependent on the availability of mannose and arabinose donors, both of which are presented in the form of decaprenyl phosphate-linked sugars.[2][3]

The Dual Function of Decaprenyl Phosphate in LAM Synthesis

Decaprenyl phosphate serves as the lipid carrier for both arabinose and mannose residues, the fundamental building blocks of the arabinan and mannan domains of LAM, respectively. This dual function underscores its central importance in the complete biosynthesis of mature LAM.

Decaprenyl Phosphate as the Arabinose Carrier: The DPA Pathway

The arabinofuranosyl (Araf) residues that constitute the extensive arabinan domain of LAM are exclusively donated by decaprenyl-phospho-arabinose (DPA).[2][4] The biosynthesis of DPA is a unique pathway in mycobacteria and represents a key vulnerability that has been successfully targeted by anti-tubercular drugs.[5][6]

The synthesis of DPA from decaprenyl phosphate involves a series of enzymatic steps:

  • Formation of 5-Phospho-β-D-ribosyl-1-phosphoryldecaprenol (PPR-P-C50): The pathway initiates with the transfer of a 5-phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP) to decaprenyl phosphate. This reaction is catalyzed by the 5-phosphoribosyltransferase UbiA, encoded by the Rv3806c gene in M. tuberculosis.[2][4]

  • Dephosphorylation to Decaprenyl-phospho-ribose (DPR): The resulting PPR-P-C50 is then dephosphorylated to yield decaprenyl-phospho-ribose (DPR). The phosphatase responsible for this step is encoded by Rv3807c.[7]

  • Epimerization to Decaprenyl-phospho-arabinose (DPA): The crucial final step is the epimerization of the ribose moiety of DPR at the C2' position to form arabinose, yielding DPA. This reaction is catalyzed by a heterodimeric epimerase complex composed of DprE1 (Rv3790) and DprE2 (Rv3791).[5][7] DprE1 oxidizes DPR to a 2'-keto intermediate, which is then reduced by the NADH-dependent DprE2 to form DPA.[5]

Decaprenyl Phosphate as the Mannose Carrier: The DPM Pathway

The mannan core of LAM, which consists of an α-(1→6)-linked mannan backbone with α-(1→2)-linked mannose branches, is assembled from mannose residues donated by decaprenyl-phosphate-mannose (DPM).[3][8]

The synthesis of DPM is a more direct process:

  • Transfer of Mannose to Decaprenyl Phosphate: A mannosyltransferase catalyzes the transfer of a mannose residue from GDP-mannose to decaprenyl phosphate, forming DPM.[8] This process is essential for providing the mannosyl units required for the elongation of the mannan backbone on the periplasmic side of the plasma membrane.[3]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in the utilization of decaprenyl phosphate for LAM synthesis.

Table 1: Kinetic Parameters of Decaprenyl Diphosphate (B83284) Synthase (Rv2361c) from M. tuberculosis [9]

SubstrateKm (µM)
Isopentenyl diphosphate (IPP)89
Geranyl diphosphate (GPP)490
Neryl diphosphate (NPP)29
ω,E,E-Farnesyl diphosphate (FPP)84
ω,E,Z-Farnesyl diphosphate (Z-FPP)290
ω,E,E,E-Geranylgeranyl diphosphate (GGPP)40

Experimental Protocols

In Vitro Assay for Decaprenyl Diphosphate Synthase (Rv2361c) Activity[9]

This protocol describes a method to measure the enzymatic activity of the recombinant Rv2361c, which synthesizes decaprenyl diphosphate.

Materials:

  • Recombinant Rv2361c enzyme (0.25 µg)

  • 50 mM MOPS buffer, pH 7.9

  • 2.5 mM Dithiothreitol (DTT)

  • 10 mM Sodium orthovanadate

  • 1 mM MgCl2

  • 0.3% Triton X-100

  • 100 µM Allylic diphosphate substrate (e.g., FPP)

  • 30 µM [14C]Isopentenyl diphosphate ([14C]IPP)

  • Water saturated with NaCl

  • n-Butanol saturated with water

  • Liquid scintillation cocktail and counter

Procedure:

  • Prepare a 50 µl reaction mixture containing 50 mM MOPS (pH 7.9), 2.5 mM DTT, 10 mM sodium orthovanadate, 1 mM MgCl2, and 0.3% Triton X-100.

  • Add 100 µM of the allylic diphosphate substrate and 30 µM of [14C]IPP to the reaction mixture.

  • Initiate the reaction by adding 0.25 µg of the recombinant Rv2361c enzyme.

  • Incubate the mixture for 10 minutes at 37°C.

  • Stop the reaction by adding 1 ml of water saturated with NaCl.

  • Extract the lipid-soluble products with an equal volume of n-butanol saturated with water.

  • Take an aliquot of the n-butanol phase and add it to a liquid scintillation cocktail.

  • Measure the incorporation of [14C]IPP into the butanol-soluble product using a liquid scintillation counter.

In Vitro Assay for DPA Synthesis[10]

This protocol allows for the monitoring of DPA synthesis by observing the accumulation of its precursor, DPR, in the presence of an inhibitor of DprE1.

Materials:

  • Mycobacterial cell membranes

  • [14C]phosphoribosyl pyrophosphate ([14C]pRpp)

  • Decaprenol (B3143045) phosphate

  • Buffer A (50 mM MOPS, 10 mM MgCl2, pH 8.0)

  • DprE1 inhibitor (e.g., BTZ043) dissolved in DMSO

  • Chloroform:Methanol (2:1, v/v)

  • TLC plates and developing solvent (Chloroform:Methanol:NH4OH:H2O [65:25:0.5:3.6, v/v/v/v])

  • Phosphorimager or autoradiography film

Procedure:

  • Dry 50 µg of decaprenol phosphate under nitrogen and resuspend in Buffer A by sonication.

  • Prepare a reaction mixture containing the resuspended decaprenol phosphate, mycobacterial cell membranes, and [14C]pRpp in Buffer A.

  • Add the DprE1 inhibitor (e.g., 20 µg/ml BTZ043) or DMSO as a control.

  • Incubate the reaction at 30°C for a defined period.

  • Quench the reaction by adding Chloroform:Methanol (2:1).

  • Extract the lipids.

  • Spot the lipid extract onto a TLC plate and develop using the specified solvent system.

  • Visualize the radiolabeled DPR and DPA by phosphorimaging or autoradiography to assess the effect of the inhibitor on DPA synthesis.

Visualizing the Pathways

The DPA Biosynthesis Pathway

DPA_Biosynthesis Decaprenyl_P Decaprenyl Phosphate (C50-P) PPR_P_C50 5-Phospho-β-D-ribosyl-1- phosphoryldecaprenol (PPR-P-C50) Decaprenyl_P->PPR_P_C50 PRPP 5-Phosphoribosyl 1-Pyrophosphate (PRPP) PRPP->PPR_P_C50 UbiA (Rv3806c) DPR Decaprenyl-phospho-ribose (DPR) PPR_P_C50->DPR Rv3807c (Phosphatase) DPA Decaprenyl-phospho-arabinose (DPA) DPR->DPA DprE1/DprE2 (Rv3790/Rv3791) LAM_Arabinan LAM Arabinan Domain DPA->LAM_Arabinan Arabinosyl- transferases

Caption: The biosynthetic pathway of decaprenyl-phospho-arabinose (DPA).

Experimental Workflow for DPA Synthesis Assay

DPA_Assay_Workflow Start Start: Prepare Reaction Mixture (Membranes, C50-P, [14C]pRpp) Incubation Incubate at 30°C Start->Incubation Quench Quench Reaction (Chloroform:Methanol) Incubation->Quench Extraction Lipid Extraction Quench->Extraction TLC Thin-Layer Chromatography (TLC) Extraction->TLC Analysis Visualize Radiolabeled Lipids (Phosphorimaging/Autoradiography) TLC->Analysis

Caption: A typical experimental workflow for an in vitro DPA synthesis assay.

Conclusion and Future Directions

Decaprenyl phosphate is undeniably a central player in the intricate process of lipoarabinomannan biosynthesis in mycobacteria. Its dual role as a carrier for both arabinose and mannose precursors highlights its indispensability for the construction of the mature LAM molecule. The enzymes involved in the synthesis and utilization of decaprenyl phosphate-linked sugars, particularly those in the DPA pathway, have been validated as excellent targets for the development of novel anti-tubercular drugs. Further elucidation of the regulatory mechanisms governing the flux of decaprenyl phosphate between the DPA and DPM pathways could reveal new avenues for therapeutic intervention. A deeper understanding of the structural biology of the enzymes that interact with decaprenyl phosphate and its derivatives will be crucial for the rational design of next-generation inhibitors to combat the global threat of tuberculosis.

References

The Enigmatic Molecule: Unraveling the Scant History of Octadecaprenyl-MPDA

Author: BenchChem Technical Support Team. Date: December 2025

Despite its specific chemical designation, the discovery and initial characterization of Octadecaprenyl-MPDA, a long-chain polyprenyl phosphate (B84403), remain largely undocumented in publicly accessible scientific literature. This in-depth guide navigates the existing information landscape, highlighting the general importance of the broader class of polyprenyl phosphates while underscoring the significant knowledge gaps surrounding this particular C90 isoprenoid.

Chemical Identity and Nomenclature

This compound is chemically identified as octadecaprenyl phosphate. It is assigned the Chemical Abstracts Service (CAS) Registry Number 93265-83-9. The molecular formula for this compound is C₉₀H₁₄₇O₄P, with a corresponding molecular weight of 1324.1 g/mol . While the "Octadecaprenyl" portion of its name clearly refers to a long chain of eighteen isoprene (B109036) units, the origin and significance of the "MPDA" suffix are not defined in available chemical literature and may represent a proprietary or laboratory-specific identifier.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Chemical NameOctadecaprenyl phosphate
CAS Number93265-83-9
Molecular FormulaC₉₀H₁₄₇O₄P
Molecular Weight1324.1 g/mol

The Broader Context: The Critical Role of Polyprenyl Phosphates

While specific research on this compound is scarce, the broader family of polyprenyl phosphates plays a well-established and vital role in cellular biology. These molecules, which consist of a linear polymer of isoprene units linked to a phosphate group, act as essential lipid carriers for sugar moieties across cellular membranes. This function is fundamental to a variety of biosynthetic pathways in all domains of life.

In bacteria, for instance, undecaprenyl phosphate (a C55 polyprenyl phosphate) is a crucial carrier in the biosynthesis of peptidoglycan, the primary structural component of the bacterial cell wall. In eukaryotes, dolichyl phosphates (typically C80-C100) are indispensable for the synthesis of N-linked glycoproteins, which are involved in a vast array of cellular functions, including protein folding, cell-cell recognition, and immune responses.

The general mechanism involves the enzymatic transfer of a sugar from a nucleotide sugar donor to the polyprenyl phosphate on the cytoplasmic face of a membrane. The resulting sugar-lipid intermediate is then "flipped" across the membrane, making the sugar available for further elongation or transfer to a target protein or polysaccharide.

Polyprenyl_Phosphate_Cycle cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular/Lumen Nucleotide Sugar Nucleotide Sugar Glycosyltransferase Glycosyltransferase Nucleotide Sugar->Glycosyltransferase Polyprenyl-P Polyprenyl-P Polyprenyl-P->Glycosyltransferase Sugar-Polyprenyl-P Sugar-Polyprenyl-P Glycosyltransferase->Sugar-Polyprenyl-P Sugar Transfer Flippase Flippase Sugar-Polyprenyl-P->Flippase Translocation Sugar-Polyprenyl-P_ext Sugar-Polyprenyl-P Flippase->Sugar-Polyprenyl-P_ext Oligosaccharyltransferase Oligosaccharyltransferase Sugar-Polyprenyl-P_ext->Oligosaccharyltransferase Acceptor Acceptor Acceptor->Oligosaccharyltransferase Glycosylated Acceptor Glycosylated Acceptor Oligosaccharyltransferase->Glycosylated Acceptor Glycan Transfer Polyprenyl-P_ext Polyprenyl-P Oligosaccharyltransferase->Polyprenyl-P_ext Recycling Polyprenyl-P_ext->Flippase Recycling

General workflow of polyprenyl phosphate-mediated glycosylation.

Synthesis of Polyprenyl Phosphates: General Methodologies

While a specific protocol for the synthesis of this compound is not available, general methods for the phosphorylation of polyprenols have been described in the scientific literature. These can be broadly categorized into chemical and chemoenzymatic approaches.

Chemical Synthesis: A common method involves the phosphorylation of the corresponding polyprenol (octadecaprenol in this case) using a suitable phosphorylating agent. One established protocol utilizes tetra-n-butylammonium dihydrogen phosphate and trichloroacetonitrile. This method is noted for its efficiency and applicability to a wide range of alcohols.

Chemoenzymatic Synthesis: This approach utilizes enzymes to catalyze the phosphorylation of the polyprenol. For example, diacylglycerol kinases (DGKs) from bacteria such as Streptococcus mutans have been shown to effectively phosphorylate a range of polyprenols using ATP as the phosphate donor. This method offers high specificity and can be advantageous for producing biologically active isomers.

Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_chemoenzymatic Chemoenzymatic Synthesis Polyprenol Polyprenol Chemical Reaction Chemical Reaction Polyprenol->Chemical Reaction Phosphorylating Agent Phosphorylating Agent Phosphorylating Agent->Chemical Reaction Polyprenyl Phosphate Polyprenyl Phosphate Chemical Reaction->Polyprenyl Phosphate Polyprenol_enz Polyprenol_enz Kinase Kinase Polyprenol_enz->Kinase ATP ATP ATP->Kinase Polyprenyl Phosphate_enz Polyprenyl Phosphate_enz Kinase->Polyprenyl Phosphate_enz

General approaches to the synthesis of polyprenyl phosphates.

The Unanswered Questions and Future Directions

The lack of specific research on this compound presents a significant void in our understanding of very long-chain polyprenyl phosphates. Key questions that remain unanswered include:

  • Natural Occurrence: Is this compound a naturally occurring molecule in any organism, or is it a synthetic construct for research purposes?

  • Biological Function: If it is a natural product, what is its specific biological role? Does it participate in glycosylation pathways, and if so, for what types of glycoconjugates?

  • Enzymatic Machinery: What enzymes are responsible for its synthesis and metabolism?

  • Biophysical Properties: How does its extended chain length of eighteen isoprene units influence its interaction with cell membranes and its function as a lipid carrier?

Future research efforts will be necessary to elucidate the discovery, synthesis, and biological significance of this compound. The exploration of extremophiles or organisms with unique cell envelope compositions may reveal the existence and function of such very long-chain polyprenyl phosphates. Furthermore, the total synthesis of this molecule would enable detailed biophysical studies and its use as a probe to investigate novel glycosylation pathways. Until such research is undertaken and published, this compound will remain a molecule defined more by its chemical structure than by its biological context.

The Indispensable Role of Polyprenyl Phosphates in Mycobacterial Viability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyprenyl phosphates are essential lipid carriers that play a central role in the biosynthesis of the complex and unique cell wall of mycobacteria, including the formidable pathogen Mycobacterium tuberculosis. Their function as transporters for activated saccharides is indispensable for the construction of critical cell wall components such as the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex and lipoarabinomannan (LAM). The biosynthesis of these polyprenyl phosphates, particularly decaprenyl phosphate (B84403), involves a series of enzymatic steps that are unique to mycobacteria, presenting attractive targets for novel anti-tubercular drug development. This technical guide provides an in-depth overview of the importance of polyprenyl phosphates for mycobacterial viability, detailing their biosynthetic pathway, key enzymes, and the consequences of their disruption. It includes a summary of quantitative data, detailed experimental protocols derived from foundational research, and visualizations of the core pathways and workflows.

Introduction: The Mycobacterial Cell Wall and the Centrality of Polyprenyl Phosphates

The cell wall of Mycobacterium tuberculosis is a complex, lipid-rich structure that is crucial for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics. A key feature of this cell wall is the covalent attachment of mycolic acids to an arabinogalactan (B145846) polysaccharide, which is in turn linked to the peptidoglycan layer. The biosynthesis of these large, complex glycans relies on lipid carriers to transport hydrophilic sugar precursors across the hydrophobic cell membrane. In mycobacteria, this critical role is fulfilled by polyprenyl phosphates.

Polyprenyl phosphates (Pol-P), specifically decaprenyl phosphate in M. tuberculosis, act as carriers for activated saccharides.[1][2][3] The availability of these molecules can be a rate-limiting step in cell wall synthesis.[1][4] This dependency is highlighted by the susceptibility of all tested mycobacterial species to bacitracin, an antibiotic that specifically binds to prenyl diphosphate (B83284) intermediates in the Pol-P synthesis pathway.[4][5] Given their essentiality, the enzymes involved in the biosynthesis of polyprenyl phosphates are considered prime targets for the development of new anti-tubercular agents.

The Polyprenyl Phosphate Biosynthetic Pathway in M. tuberculosis

The primary polyprenyl phosphate in M. tuberculosis is decaprenyl phosphate. Its synthesis is a multi-step process involving the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate primer.

The pathway begins with the formation of ω,E,Z-farnesyl diphosphate (ω,E,Z-FPP) by the enzyme Rv1086. This molecule then serves as the substrate for Rv2361c, a Z-prenyl diphosphate synthase, which catalyzes the addition of seven more isoprene (B109036) units from IPP to form decaprenyl diphosphate.[1][2] This final product is then dephosphorylated to yield decaprenyl phosphate, the active lipid carrier. The sequential action of Rv1086 and Rv2361c is a key feature of this pathway in M. tuberculosis.[1][2]

Polyprenyl_Phosphate_Biosynthesis cluster_cytosol Cytosol / Membrane Interface cluster_membrane Membrane-Associated Synthesis GPP Geranyl-PP FPP ω,E,Z-Farnesyl-PP GPP->FPP IPP1 Isopentenyl-PP (IPP) IPP1->FPP Rv1086 DPP Decaprenyl-PP FPP->DPP Rv2361c IPP2 7x Isopentenyl-PP (IPP) IPP2->DPP DP Decaprenyl-P (Active Carrier) DPP->DP Phosphatase(s) Cell Wall Precursor Transport Cell Wall Precursor Transport DP->Cell Wall Precursor Transport Experimental_Workflow start Mycobacterial Cell Culture (Mid-log phase) harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Homogenization Buffer harvest->resuspend sonicate Probe Sonication (on ice) resuspend->sonicate centrifuge1 Low-Speed Centrifugation (15,000 x g) sonicate->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet (Debris) centrifuge1->pellet1 ultracentrifuge Ultracentrifugation (200,000 x g) supernatant1->ultracentrifuge supernatant2 Cytosolic Fraction ultracentrifuge->supernatant2 pellet2 Membrane Pellet ultracentrifuge->pellet2 resuspend_mem Resuspend Pellet pellet2->resuspend_mem

References

Structural Elucidation of Octadecaprenyl-MPDA and its Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Octadecaprenyl-3-methoxy-5-phospho-L-tyrosine (Octadecaprenyl-MPDA), a complex polyprenyl phosphate (B84403). Due to the limited direct experimental data on this compound in publicly accessible literature, this guide synthesizes information from analogous, well-characterized polyprenyl phosphates and their biosynthetic pathways to propose a putative structure and a detailed methodology for its characterization. This document outlines the likely biosynthetic precursors, proposes a biosynthetic pathway, and provides detailed, best-practice experimental protocols for isolation, purification, and structural determination using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). All quantitative data is hypothetical, based on known chemical shifts and fragmentation patterns of similar structures, and is presented in structured tables for clarity. Furthermore, logical workflows and biosynthetic pathways are visualized using Graphviz (DOT language) to facilitate understanding.

Introduction

Polyprenyl phosphates are a class of lipids consisting of a long chain of isoprene (B109036) units linked to a phosphate group. They play crucial roles in various biological processes, including the biosynthesis of glycoproteins and cell wall components in bacteria. This compound, also known as Octadecaprenyl phosphate, is a C90 polyprenyl phosphate. Its full chemical name is 2,6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70-Doheptacontaoctadecaen-1-ol, 3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71-octadecamethyl-, dihydrogen phosphate[1]. The structural elucidation of such long-chain, complex lipids is a challenging task requiring a multi-faceted analytical approach. This guide will focus on the methodologies for determining the structure of this compound and its likely precursors.

Proposed Biosynthetic Pathway and Precursors

The biosynthesis of long-chain polyprenyl phosphates is a conserved process involving the sequential condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP)[2]. The polyprenyl chain is then attached to a polar head group. In many organisms, the biosynthesis of ubiquinone, a related compound, involves the attachment of a polyprenyl chain to a p-hydroxybenzoic acid derivative[3][4][5]. By analogy, we propose that the biosynthesis of this compound involves the formation of an octadecaprenyl diphosphate and its subsequent attachment to a dihydroxybenzoic acid derivative.

The proposed key precursors for this compound are:

  • Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP): The fundamental five-carbon building blocks for the polyprenyl chain.

  • Octadecaprenyl Diphosphate: Formed by the sequential addition of seventeen IPP units to one DMAPP unit, catalyzed by a long-chain polyprenyl diphosphate synthase.

  • 3,4-Dihydroxybenzoic Acid: The proposed aromatic head group precursor.

The proposed biosynthetic pathway is depicted in the following diagram:

Biosynthetic_Pathway cluster_isoprenoid Isoprenoid Biosynthesis cluster_polyprenyl Polyprenyl Chain Elongation cluster_headgroup Aromatic Head Group Biosynthesis cluster_final Final Assembly IPP Isopentenyl Diphosphate (IPP) ODP Octadecaprenyl Diphosphate IPP->ODP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->ODP Precursor 3,4-dihydroxy-5-octadecaprenylbenzoic acid ODP->Precursor DHBA 3,4-Dihydroxybenzoic Acid DHBA->Precursor OMPDA This compound Precursor->OMPDA Phosphorylation & Modification

Figure 1: Proposed Biosynthetic Pathway for this compound.

Experimental Protocols for Structural Elucidation

The structural elucidation of this compound and its precursors requires a systematic approach involving extraction, purification, and characterization by spectroscopic methods.

Extraction and Purification of Polyprenyl Phosphates

This protocol is adapted from methods used for the purification of other long-chain polyprenyl phosphates.

Extraction_Workflow Start Cell Pellet / Tissue Homogenate Extraction Lipid Extraction (Folch Method: Chloroform:Methanol (B129727):Water) Start->Extraction Phase_Separation Phase Separation Extraction->Phase_Separation Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Drying Dry under Nitrogen Organic_Phase->Drying Anion_Exchange Anion-Exchange Chromatography (DEAE-Cellulose) Drying->Anion_Exchange Elution Elute with Ammonium (B1175870) Acetate (B1210297) Gradient Anion_Exchange->Elution HPLC Reverse-Phase HPLC Purification (C18 column) Elution->HPLC Final_Product Purified this compound and Precursors HPLC->Final_Product

Figure 2: Workflow for Extraction and Purification.

Methodology:

  • Lipid Extraction: Homogenize the biological sample and extract total lipids using a modified Folch method with a chloroform:methanol:water (2:1:0.8 v/v/v) solvent system.

  • Phase Separation: Centrifuge the mixture to achieve phase separation. Collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent from the organic phase under a stream of nitrogen gas.

  • Anion-Exchange Chromatography: Redissolve the dried lipid extract in chloroform:methanol (2:1) and apply it to a DEAE-cellulose column. Elute with a stepwise gradient of ammonium acetate in chloroform:methanol to separate the acidic lipids, including polyprenyl phosphates.

  • Reverse-Phase HPLC: Further purify the fractions containing the target compounds using a C18 reverse-phase HPLC column with a methanol/isopropanol gradient.

Mass Spectrometry Analysis

Mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation analysis.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation: Dissolve the purified sample in an appropriate solvent such as methanol or chloroform/methanol.

  • Direct Infusion ESI-MS: Infuse the sample directly into the mass spectrometer to determine the accurate mass of the molecular ion.

  • Tandem MS (MS/MS): Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

Expected Fragmentation Patterns:

The fragmentation of the polyprenyl chain is expected to show successive losses of isoprene units (68 Da). The fragmentation of the headgroup will provide information about its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

Instrumentation: High-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

Methodology:

  • Sample Preparation: Dissolve the purified sample in a deuterated solvent (e.g., CDCl3/CD3OD mixture).

  • 1D NMR: Acquire ¹H and ³¹P NMR spectra. The ¹H NMR will show signals for the methyl, methylene, and vinyl protons of the polyprenyl chain, as well as signals from the aromatic headgroup. The ³¹P NMR will confirm the presence of the phosphate group.

  • 2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and to fully assign the structure.

Quantitative Data

The following tables present the predicted quantitative data for this compound and its key precursor, 3,4-dihydroxy-5-octadecaprenylbenzoic acid, based on known values for similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
Assignment 3,4-dihydroxy-5-octadecaprenylbenzoic acid (in CDCl₃/CD₃OD) This compound (in CDCl₃/CD₃OD)
Polyprenyl -CH₃1.60-1.751.60-1.75
Polyprenyl -CH₂-1.95-2.151.95-2.15
Polyprenyl =CH-5.10-5.205.10-5.20
Aromatic CH7.30-7.507.30-7.50
-OCH₂-P-4.40-4.50
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
Assignment 3,4-dihydroxy-5-octadecaprenylbenzoic acid (in CDCl₃/CD₃OD) This compound (in CDCl₃/CD₃OD)
Polyprenyl -CH₃16.0-25.016.0-25.0
Polyprenyl -CH₂-26.0-40.026.0-40.0
Polyprenyl =CH-120.0-125.0120.0-125.0
Polyprenyl =C(CH₃)-135.0-140.0135.0-140.0
Aromatic C115.0-150.0115.0-150.0
-COOH~170.0-
-CH₂-O-P-~65.0
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
Compound Ionization Mode [M-H]⁻ (m/z) Key Fragment Ions (MS/MS)
3,4-dihydroxy-5-octadecaprenylbenzoic acidNegative~1359.2[M-H-44]⁻ (loss of CO₂), successive losses of 68 Da
This compoundNegative1323.1[PO₃]⁻ (79), [H₂PO₄]⁻ (97), successive losses of 68 Da

Conclusion

The structural elucidation of complex lipids like this compound requires a combination of sophisticated purification and analytical techniques. While direct experimental data for this specific molecule is scarce, by drawing parallels with the well-established biosynthesis and characterization of other long-chain polyprenyl phosphates, a robust strategy for its structural determination can be formulated. The proposed biosynthetic pathway, experimental protocols, and predicted spectral data in this guide provide a solid foundation for researchers investigating this and other related molecules. The application of high-resolution mass spectrometry and high-field NMR spectroscopy is indispensable for the unambiguous assignment of the structure of this compound and its precursors.

References

The Role of Rv2361c in Decaprenyl Diphosphate Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall that is crucial for its survival, pathogenesis, and resistance to antibiotics. A key component of this cell wall is the mycolyl-arabinogalactan-peptidoglycan complex. The biosynthesis of this essential structure, along with other vital components like lipoarabinomannan, relies on a lipid carrier molecule called decaprenyl phosphate (B84403).[1][2][3] This carrier molecule is synthesized from decaprenyl diphosphate (B83284). The enzyme Rv2361c, also known as decaprenyl diphosphate synthase (DPPS), plays a pivotal role in the synthesis of this crucial precursor.[4][5] This technical guide provides an in-depth overview of the function of Rv2361c, its role in the decaprenyl diphosphate synthesis pathway, and its potential as a drug target.

Rv2361c: A cis-Prenyltransferase

Rv2361c is a Z-prenyl diphosphate synthase that catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with an allylic diphosphate primer.[1][2] Specifically, it adds seven isoprene (B109036) units to ω,E,Z-farnesyl diphosphate (EZ-FPP) to form decaprenyl diphosphate.[4][5] The enzyme is classified as a trans,polycis-decaprenyl diphosphate synthase (EC 2.5.1.86).[6] Structural studies have revealed that Rv2361c folds into a butterfly-like homodimer, a common feature among cis-type prenyltransferases.[5][7]

The Decaprenyl Diphosphate Synthesis Pathway in M. tuberculosis

The synthesis of decaprenyl diphosphate in M. tuberculosis is a multi-step process involving several key enzymes. The pathway begins with the formation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through either the mevalonate (B85504) or the non-mevalonate (MEP/DOXP) pathway. A series of condensations then leads to the formation of farnesyl diphosphate (FPP). In M. tuberculosis, the enzyme Rv1086, an E,Z-FPP synthase, is responsible for producing the specific ω,E,Z-farnesyl diphosphate isomer.[2][4] This molecule then serves as the allylic acceptor for Rv2361c, which catalyzes the addition of seven more IPP units to generate decaprenyl diphosphate.[1][4]

decaprenyl_diphosphate_synthesis cluster_0 Upstream Pathway cluster_1 Key Synthesis Steps cluster_2 Products IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP Rv2361c Rv2361c (Decaprenyl Diphosphate Synthase) IPP->Rv2361c + 7 IPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP FPP Farnesyl Diphosphate (FPP) GPP->FPP Rv1086 Rv1086 (ω,E,Z-FPP Synthase) FPP->Rv1086 EZ_FPP ω,E,Z-Farnesyl Diphosphate Rv1086->EZ_FPP DPP Decaprenyl Diphosphate Rv2361c->DPP EZ_FPP->Rv2361c DP Decaprenyl Phosphate DPP->DP Dephosphorylation

Caption: Decaprenyl diphosphate synthesis pathway in M. tuberculosis.

Quantitative Analysis of Rv2361c Activity

The enzymatic activity of Rv2361c has been characterized, revealing important kinetic parameters. The enzyme exhibits an absolute requirement for divalent cations and has an optimal pH range of 7.5 to 8.5.[2][8] Its activity is also stimulated by detergent and dithiothreitol.[2][8] The table below summarizes the Michaelis-Menten constants (Km) for various substrates.

SubstrateKm (μM)
Isopentenyl diphosphate (IPP)89[2][8]
Geranyl diphosphate (GPP)490[2][8]
Neryl diphosphate (NPP)29[2][8]
ω,E,E-Farnesyl diphosphate (ω,E,E-FPP)84[2][8]
ω,E,Z-Farnesyl diphosphate (ω,E,Z-FPP)290[2]
ω,E,E,E-Geranylgeranyl diphosphate (ω,E,E,E-GGPP)40[2][8]

The catalytic efficiency of Rv2361c is greatest when ω,E,Z-farnesyl diphosphate is the allylic acceptor, suggesting this is the natural substrate in vivo.[2][8]

Experimental Protocols

In Vitro Assay for Rv2361c Activity

This protocol describes a radioactive assay to measure the incorporation of radiolabeled isopentenyl diphosphate into decaprenyl diphosphate.

Materials:

  • Purified recombinant Rv2361c enzyme

  • [1-¹⁴C]Isopentenyl diphosphate (IPP)

  • ω,E,Z-Farnesyl diphosphate (EZ-FPP)

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM DTT, 0.1% Triton X-100

  • Quenching solution: 1 M HCl

  • Extraction solvent: n-Butanol

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the assay buffer, a known concentration of EZ-FPP, and [1-¹⁴C]IPP.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of purified Rv2361c enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Extract the lipid-soluble product (decaprenyl diphosphate) by adding n-butanol and vortexing vigorously.

  • Centrifuge to separate the phases.

  • Transfer an aliquot of the n-butanol (upper) phase to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the amount of incorporated [1-¹⁴C]IPP based on the specific activity of the radiolabeled substrate.

experimental_workflow start Start prep Prepare Reaction Mixture (Buffer, EZ-FPP, [1-14C]IPP) start->prep pre_incubate Pre-incubate at 37°C prep->pre_incubate add_enzyme Add Rv2361c Enzyme pre_incubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate quench Stop Reaction with HCl incubate->quench extract Extract with n-Butanol quench->extract separate Separate Phases by Centrifugation extract->separate measure Measure Radioactivity of Organic Phase separate->measure analyze Calculate Product Formation measure->analyze end End analyze->end

Caption: Workflow for the in vitro radioactive assay of Rv2361c.

Rv2361c as a Drug Target

The essential role of decaprenyl phosphate in the biosynthesis of the mycobacterial cell wall makes the enzymes involved in its synthesis, including Rv2361c, attractive targets for the development of new anti-tuberculosis drugs.[3][9] The structural similarity between Rv2361c and other cis-prenyltransferases, as well as tuberculosinol/iso-tuberculosinol synthase (Rv3378c), suggests that it may be possible to develop inhibitors that target both cell wall biosynthesis and virulence.[7] Bisphosphonates are a class of compounds that have been investigated as inhibitors of prenyltransferases, and a crystal structure of Rv2361c in complex with a bisphosphonate inhibitor has been reported.[7]

drug_target cluster_0 Biosynthesis Pathway cluster_1 Inhibition Rv2361c Rv2361c DPP Decaprenyl Diphosphate Rv2361c->DPP CellWall Cell Wall Synthesis DPP->CellWall Inhibitor Inhibitor (e.g., Bisphosphonate) Inhibitor->Rv2361c Blocks Activity

Caption: Inhibition of Rv2361c as a drug development strategy.

Conclusion

Rv2361c is a crucial enzyme in Mycobacterium tuberculosis, responsible for the synthesis of decaprenyl diphosphate, a precursor to the essential lipid carrier decaprenyl phosphate. Its well-defined role in the biosynthesis of the mycobacterial cell wall, coupled with available structural and kinetic data, makes it a promising target for the development of novel therapeutics to combat tuberculosis. Further research into the design and synthesis of potent and specific inhibitors of Rv2361c is warranted and holds the potential to yield new drugs for the treatment of this devastating disease.

References

The Indispensable Role of the Decaprenyl Phosphate Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Critical Mycobacterial Biosynthetic Route and Its Potential as a Therapeutic Target

The decaprenyl phosphate (B84403) (DP) pathway is a vital metabolic route in mycobacteria, including the formidable human pathogen Mycobacterium tuberculosis. This pathway is responsible for the synthesis of decaprenyl monophosphate, a C50 isoprenoid lipid carrier that is indispensable for the biosynthesis of the mycobacterial cell wall. Its central role in constructing the unique and protective cell envelope of these bacteria has made the DP pathway a focal point for the development of novel anti-tuberculosis drugs. This technical guide provides a comprehensive overview of the decaprenyl phosphate pathway, its essentiality, the enzymes involved, and its validation as a drug target, tailored for researchers, scientists, and drug development professionals.

Core Concepts: The Centrality of Decaprenyl Phosphate in Mycobacterial Cell Wall Synthesis

Decaprenyl phosphate functions as a crucial lipid carrier for activated sugar residues, facilitating their transport across the cell membrane to the periplasmic space where they are assembled into complex polysaccharides.[1][2][3] In M. tuberculosis, decaprenyl phosphate is the predominant polyprenyl phosphate molecule and is essential for the biosynthesis of two major cell wall components: the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex and lipoarabinomannan (LAM).[1][2] The mAGP complex is a cornerstone of the mycobacterial cell wall, providing structural integrity and a formidable permeability barrier. LAM is a key lipoglycan that plays a critical role in the host-pathogen interaction and the modulation of the host immune response. The essentiality of this pathway is underscored by the fact that disruption of the genes involved leads to cell wall damage, lysis, and ultimately, bacterial death.[4]

The Decaprenyl Phosphate Biosynthesis Pathway

The synthesis of decaprenyl phosphate in M. tuberculosis is a multi-step process involving a series of enzymatic reactions. The pathway begins with precursors from the methylerythritol phosphate (MEP) pathway, which provides the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

The key enzymes and steps in the decaprenyl phosphate biosynthesis pathway are:

  • Initiation and Elongation to Farnesyl Diphosphate (FPP): The pathway is initiated by the condensation of IPP and DMAPP. Subsequent additions of IPP molecules lead to the formation of geranyl diphosphate (GPP) and then farnesyl diphosphate (FPP).

  • Synthesis of (Z,E)-Farnesyl Diphosphate by Rv1086: In a crucial and unusual step in mycobacteria, the enzyme (Z,E)-farnesyl diphosphate synthase, encoded by the Rv1086 gene, adds one IPP molecule to GPP to generate (Z,E)-farnesyl diphosphate.[2][3]

  • Elongation to Decaprenyl Diphosphate by Rv2361c: The (Z,E)-farnesyl diphosphate then serves as a substrate for the decaprenyl diphosphate synthase, encoded by Rv2361c. This enzyme catalyzes the addition of seven more IPP units in a processive manner to form the 50-carbon decaprenyl diphosphate.[2][3]

  • Dephosphorylation to Decaprenyl Phosphate: The final step is the dephosphorylation of decaprenyl diphosphate to yield the active lipid carrier, decaprenyl phosphate.

Decaprenyl Phosphate Biosynthesis Pathway cluster_MEP MEP Pathway cluster_DPP_synthesis Decaprenyl Diphosphate Synthesis IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP ZE_FPP (Z,E)-Farnesyl Diphosphate IPP->ZE_FPP Rv1086 DPP Decaprenyl Diphosphate IPP->DPP Rv2361c (7x) DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP GPP->ZE_FPP Rv1086 ZE_FPP->DPP Rv2361c DP Decaprenyl Phosphate DPP->DP Phosphatase DPA Pathway DP Decaprenyl Phosphate DPPR Decaprenylphosphoryl-5-phospho-β-D-ribose (DPPR) DP->DPPR UbiA (Rv3806c) PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) PRPP->DPPR DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPPR->DPR Rv3807c (phosphatase) DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Rv3790) DPA Decaprenylphosphoryl-D-arabinofuranose (DPA) DPX->DPA DprE2 (Rv3791) Arabinogalactan & Lipoarabinomannan Biosynthesis Arabinogalactan & Lipoarabinomannan Biosynthesis DPA->Arabinogalactan & Lipoarabinomannan Biosynthesis Synthase Assay Workflow A Prepare Reaction Mixture (Buffer, Substrates) B Add Purified Enzyme (Rv2361c) A->B C Incubate at 37°C for 10 min B->C D Stop Reaction (Saturated NaCl) C->D E Extract Product (n-butanol) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Optional: Product Analysis (Dephosphorylation & TLC) E->G Conditional Knockdown Workflow A Construct Targeting Vector (Pptr promoter, selection marker) C Replace Native Promoter with Pptr via Homologous Recombination A->C B Create Merodiploid Strain (extra copy of target gene) B->C D Integrate Repressor Plasmid (TetR and Pip) C->D E Verify Conditional Knockdown (growth with/without ATc) D->E

References

Methodological & Application

Application Notes and Protocols for Studying Octadecaprenyl-MPDA Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecaprenyl-MPDA, also known as Octadecaprenyl phosphate (B84403), is a polyprenyl phosphate. While specific biological functions of this compound are not yet extensively documented, its structural similarity to other well-characterized polyprenyl phosphates, such as dolichol phosphate, suggests potential roles in crucial cellular processes.[1][2][3] Polyprenyl phosphates are known to act as carriers for glycosylation reactions and have also been identified as signaling molecules.[4][5][6][7][8] These application notes provide a framework of experimental protocols to investigate the hypothetical functions of this compound as a signaling lipid and as an enzyme substrate.

Hypothetical Functions of this compound

Based on the known roles of similar lipid molecules, two primary hypotheses for the function of this compound are proposed:

  • Signaling Molecule: this compound may act as a lipid messenger that binds to and modulates the activity of membrane-associated or intracellular proteins, such as receptors, kinases, or phosphatases, to initiate a signaling cascade.[9][10][11]

  • Enzyme Substrate: this compound could serve as a substrate for an enzyme, such as a lipid kinase or phosphatase, which would modify it to produce a second messenger or another active lipid species.

The following protocols are designed to systematically investigate these hypotheses.

Hypothesis 1: this compound as a Signaling Molecule

Protocol 1: In Vitro Protein-Lipid Interaction Analysis

This protocol describes two biophysical methods to quantify the direct binding of this compound to a purified target protein: Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP).

SPR is a label-free technique for real-time monitoring of molecular interactions.[12][13][14][15][16]

Methodology:

  • Liposome (B1194612) Preparation:

    • Prepare liposomes incorporating this compound. A typical composition would be a base of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) with a defined molar percentage of this compound (e.g., 1-10 mol%).

    • Dissolve lipids in chloroform, evaporate the solvent under nitrogen to form a thin film, and hydrate (B1144303) with buffer (e.g., HBS-P+, pH 7.4).

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion.

  • SPR Sensor Chip Immobilization:

    • Use an L1 sensor chip, which has a lipophilic surface suitable for capturing lipid vesicles.

    • Inject the prepared liposomes over the sensor surface to form a lipid bilayer.

  • Binding Analysis:

    • Inject a series of concentrations of the purified target protein over the immobilized liposome surface.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time.

    • After each protein injection, regenerate the surface with a suitable buffer (e.g., a short pulse of NaOH or high salt buffer, depending on the protein's stability).

  • Data Analysis:

    • Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

Protein Concentration (nM)Association Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Dissociation Constant (KD) (nM)
10
50
100
250
500

FP is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[17][18][19]

Methodology:

  • Fluorescent Labeling:

    • Synthesize a fluorescently labeled version of this compound or a smaller lipid analog that is known to bind the target protein.

  • Binding Assay:

    • In a microplate, add a fixed concentration of the fluorescently labeled lipid.

    • Add increasing concentrations of the purified target protein.

    • Incubate to allow binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters. An increase in polarization indicates binding.

  • Competitive Binding Assay:

    • To determine the binding of unlabeled this compound, perform a competitive assay.

    • Use a fixed concentration of the target protein and the fluorescently labeled lipid.

    • Add increasing concentrations of unlabeled this compound.

    • A decrease in fluorescence polarization indicates that the unlabeled lipid is competing for binding.

  • Data Analysis:

    • Calculate the KD from the direct binding experiment and the inhibition constant (Ki) from the competitive binding assay by fitting the data to a suitable binding isotherm.

Data Presentation:

Competitor [this compound] (µM)Fluorescence Polarization (mP)% Inhibition
00
0.1
1
10
100

Workflow and Signaling Pathway Diagrams:

G cluster_workflow In Vitro Protein-Lipid Interaction Workflow start Start prep_lipid Prepare Liposomes with This compound start->prep_lipid label_lipid Fluorescently Label Lipid start->label_lipid immobilize Immobilize Liposomes on SPR Chip prep_lipid->immobilize SPR inject_protein Inject Target Protein immobilize->inject_protein measure_spr Measure SPR Signal inject_protein->measure_spr analyze_spr Analyze Binding Kinetics measure_spr->analyze_spr end End analyze_spr->end setup_fp Set up FP Binding Assay label_lipid->setup_fp FP measure_fp Measure Fluorescence Polarization setup_fp->measure_fp analyze_fp Analyze Binding Affinity measure_fp->analyze_fp analyze_fp->end G cluster_pathway Hypothetical Signaling Pathway 1 octa This compound receptor Membrane Receptor octa->receptor Binds and Activates effector Effector Protein receptor->effector Activates response Cellular Response effector->response G cluster_workflow Enzyme Activity Assay Workflow start Start prep_reagents Prepare Enzyme, Substrate, and Co-factors start->prep_reagents run_reaction Incubate Enzyme with This compound prep_reagents->run_reaction stop_reaction Stop Reaction run_reaction->stop_reaction detect_product Detect and Quantify Product (e.g., LC-MS, colorimetric) stop_reaction->detect_product analyze_kinetics Determine Kinetic Parameters (Km, Vmax) detect_product->analyze_kinetics end End analyze_kinetics->end G cluster_pathway Hypothetical Signaling Pathway 2 octa This compound enzyme Lipid Kinase/Phosphatase octa->enzyme Substrate product Modified this compound (Second Messenger) enzyme->product Produces downstream Downstream Effector product->downstream Activates response Cellular Response downstream->response G cluster_workflow Cellular Signaling Assay Workflow start Start treat_cells Treat Cultured Cells with This compound start->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells western_blot Western Blot for Phospho-proteins lyse_cells->western_blot extract_lipids Lipid Extraction lyse_cells->extract_lipids analyze_wb Densitometry Analysis western_blot->analyze_wb end End analyze_wb->end lc_ms LC-MS/MS Analysis of Lipidome extract_lipids->lc_ms analyze_lcms Quantify Metabolites lc_ms->analyze_lcms analyze_lcms->end

References

Application Notes and Protocols for In Vitro Decaprenyl Phosphate Synthase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decaprenyl phosphate (B84403) synthase (DPPS) is a key enzyme in the biosynthesis of decaprenyl phosphate, a vital precursor for the cell wall of Mycobacterium tuberculosis and a component of coenzyme Q10 (ubiquinone) in various organisms. As an essential enzyme for the survival of these organisms, DPPS has emerged as a promising target for the development of novel antimicrobial and therapeutic agents. These application notes provide detailed protocols for the in vitro assay of DPPS activity, offering both radioactive and non-radioactive methods suitable for kinetic studies and high-throughput screening of inhibitors.

Principle of the Assay

Decaprenyl phosphate synthase catalyzes the sequential condensation of isopentenyl diphosphate (B83284) (IPP) with an allylic diphosphate primer, such as farnesyl diphosphate (FPP), to synthesize decaprenyl diphosphate. The enzyme activity can be quantified by measuring the incorporation of radiolabeled IPP into a long-chain polyprenyl diphosphate product or by detecting the inorganic pyrophosphate (PPi) released during the reaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biosynthetic pathway of decaprenyl phosphate in Mycobacterium tuberculosis and the general experimental workflow for the in vitro assay.

decaprenyl_phosphate_biosynthesis cluster_synthesis Decaprenyl Diphosphate Synthesis FPP Farnesyl Diphosphate (FPP) DPPS Decaprenyl Phosphate Synthase (Rv2361c) FPP->DPPS IPP Isopentenyl Diphosphate (IPP) IPP->DPPS DPP Decaprenyl Diphosphate DPPS->DPP + 7 IPP DP Decaprenyl Phosphate DPP->DP Dephosphorylation CellWall Cell Wall Biosynthesis (e.g., Arabinogalactan) DP->CellWall

Caption: Biosynthetic pathway of decaprenyl phosphate in M. tuberculosis.

experimental_workflow cluster_assay Assay Procedure start Start prep Prepare Reaction Mixture (Buffer, MgCl2, DTT, Substrates) start->prep enzyme Add Recombinant Decaprenyl Phosphate Synthase prep->enzyme incubation Incubate at 37°C enzyme->incubation stop Stop Reaction incubation->stop extraction Product Extraction (for radioactive assay) stop->extraction detection Detection stop->detection Direct detection (non-radioactive assay) extraction->detection end End detection->end

Caption: General experimental workflow for the in vitro decaprenyl phosphate synthase assay.

Experimental Protocols

Protocol 1: Radioactive Assay for Decaprenyl Phosphate Synthase Activity

This protocol is adapted from methodologies used for Mycobacterium tuberculosis DPPS and is a highly sensitive method for determining enzyme activity.[1]

Materials:

  • Recombinant decaprenyl phosphate synthase (purified)

  • [1-¹⁴C]Isopentenyl diphosphate ([¹⁴C]IPP)

  • Farnesyl diphosphate (FPP) or other suitable allylic diphosphate

  • Assay Buffer: 50 mM MOPS, pH 7.9

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • Triton X-100

  • Sodium orthovanadate

  • n-Butanol (water-saturated)

  • Sodium chloride (NaCl) solution (saturated)

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates (reversed-phase)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

      • 50 mM MOPS, pH 7.9

      • 2.5 mM DTT

      • 1 mM MgCl₂

      • 0.3% Triton X-100

      • 10 mM Sodium orthovanadate

      • 100 µM FPP (or other allylic diphosphate)

      • 30 µM [¹⁴C]IPP

  • Enzyme Addition:

    • Initiate the reaction by adding a known amount of purified recombinant decaprenyl phosphate synthase (e.g., 0.25 µg).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 10-30 minutes. Ensure the reaction is in the linear range with respect to time and protein concentration.

  • Reaction Termination:

    • Stop the reaction by adding 1 mL of water saturated with NaCl.

  • Product Extraction:

    • Extract the lipid-soluble product by adding 1 mL of n-butanol (water-saturated). Vortex thoroughly and centrifuge to separate the phases.

  • Quantification:

    • Transfer an aliquot of the n-butanol (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Product Analysis by TLC (Optional):

  • Dry the n-butanol extract under a stream of nitrogen.

  • Resuspend the residue in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1).

  • Spot the sample on a reversed-phase TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., methanol:water 8:2).

  • Visualize the radioactive product by autoradiography or using a phosphorimager.

Protocol 2: Non-Radioactive Phosphatase-Coupled Assay

This method offers a safer and more convenient alternative to the radioactive assay by measuring the inorganic pyrophosphate (PPi) released during the synthase reaction. The PPi is hydrolyzed by a coupling phosphatase to inorganic phosphate (Pi), which is then detected colorimetrically.

Materials:

  • Recombinant decaprenyl phosphate synthase (purified)

  • Isopentenyl diphosphate (IPP)

  • Farnesyl diphosphate (FPP)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Magnesium chloride (MgCl₂)

  • Inorganic pyrophosphatase

  • Malachite Green Phosphate Detection Kit

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing:

      • 50 mM Tris-HCl, pH 7.5

      • 1 mM MgCl₂

      • Appropriate concentrations of IPP and FPP

      • A sufficient amount of inorganic pyrophosphatase

  • Enzyme Addition:

    • Initiate the reaction by adding purified decaprenyl phosphate synthase.

  • Incubation:

    • Incubate the plate at 37°C for a suitable time, ensuring the reaction remains in the linear range.

  • Phosphate Detection:

    • Stop the reaction and detect the amount of inorganic phosphate released using a Malachite Green-based reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength (typically around 620 nm).

    • Calculate the amount of PPi released based on a standard curve prepared with known concentrations of phosphate.

Data Presentation

Table 1: Kinetic Parameters of M. tuberculosis Decaprenyl Phosphate Synthase (Rv2361c)[1][2]
SubstrateK_m (µM)
Isopentenyl diphosphate (IPP)89
Geranyl diphosphate (GPP)490
Neryl diphosphate (NPP)29
ω,E,E-Farnesyl diphosphate (FPP)84
ω,E,Z-Farnesyl diphosphate290
ω,E,E,E-Geranylgeranyl diphosphate (GGPP)40
Table 2: Inhibitors of Decaprenyl Diphosphate Synthase and Related Enzymes
CompoundTarget EnzymeIC₅₀/K_dReference
BPH-640M. tuberculosis DPPS (Rv2361c)410 nM (K_d)[2]
BPH-629M. tuberculosis Tuberculosinol Synthase (structurally similar to DPPS)560 nM (K_d)[2]

Note: Specific IC₅₀ values for a broad range of decaprenyl phosphate synthase inhibitors are not extensively documented in publicly available literature. The provided data includes dissociation constants (K_d) for bisphosphonate inhibitors against the M. tuberculosis enzyme and a structurally related enzyme.

Concluding Remarks

The provided protocols offer robust methods for the in vitro characterization of decaprenyl phosphate synthase activity. The radioactive assay provides high sensitivity, ideal for detailed kinetic studies, while the non-radioactive, phosphatase-coupled assay is well-suited for higher throughput screening of potential inhibitors. The selection of the appropriate assay will depend on the specific research goals and available laboratory resources. These tools are valuable for advancing our understanding of this essential enzyme and for the discovery of new therapeutic agents targeting microbial pathogens.

References

Chemoenzymatic Synthesis of Octadecaprenyl-Monophospho-N,N'-Diacetylbacillosamine for Glycobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in glycobiology, bacteriology, and biochemistry.

Introduction: This document provides a detailed protocol for the chemoenzymatic synthesis of Octadecaprenyl-monophospho-N,N'-diacetylbacillosamine (Octadecaprenyl-MPDA). This long-chain polyprenyl-linked sugar is a crucial intermediate for research into bacterial glycoconjugate biosynthesis, pathogenesis, and the development of novel antibacterial agents. The methodology leverages a modular, three-stage approach combining chemical and enzymatic steps to ensure high specificity and yield.

Stage 1: Chemoenzymatic Synthesis of Octadecaprenyl Phosphate (B84403). This initial stage involves the phosphorylation of the C90 polyprenol, octadecaprenol. While chemical phosphorylation methods exist, a chemoenzymatic approach offers milder reaction conditions and high selectivity. Here, we utilize a bacterial diacylglycerol kinase.

Stage 2: Enzymatic Synthesis of UDP-N,N'-diacetylbacillosamine (UDP-diNAcBac). The activated sugar donor, UDP-diNAcBac, is synthesized from the readily available precursor UDP-N-acetylglucosamine (UDP-GlcNAc) through a three-enzyme cascade. These enzymes are typically sourced from bacterial protein glycosylation (Pgl) pathways, such as that from Campylobacter jejuni.

Stage 3: Enzymatic Transfer of diNAcBac to Octadecaprenyl Phosphate. In the final stage, a phosphoglycosyltransferase (PGT) catalyzes the transfer of the diNAcBac-phosphate moiety from UDP-diNAcBac to the octadecaprenyl phosphate acceptor, yielding the final product.

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of Octadecaprenyl Phosphate

This protocol describes the phosphorylation of octadecaprenol using the diacylglycerol kinase (DGK) from Streptococcus mutans.

Materials:

  • Octadecaprenol

  • S. mutans diacylglycerol kinase (DGK), expressed in a suitable host (e.g., E. coli) and purified as a cell envelope fraction.

  • ATP (Adenosine 5'-triphosphate)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1% (v/v) Triton X-100

  • Organic solvents: Chloroform, Methanol

  • Thin-Layer Chromatography (TLC) system (e.g., Silica (B1680970) gel 60 F254 plates, Chloroform/Methanol/Water developing solvent)

Procedure:

  • Solubilize octadecaprenol in the reaction buffer. Sonication may be required to achieve a uniform suspension.

  • Add ATP to the reaction mixture to a final concentration of 10 mM.

  • Initiate the reaction by adding the cell envelope fraction containing DGK.

  • Incubate the reaction at 37°C with gentle agitation for 4-6 hours.

  • Monitor the reaction progress by TLC, observing the appearance of a more polar spot corresponding to octadecaprenyl phosphate.

  • Upon completion, extract the lipid phosphate using a Bligh-Dyer extraction (chloroform/methanol/water).

  • The organic phase containing the octadecaprenyl phosphate is collected and the solvent is evaporated under a stream of nitrogen.

  • The product can be further purified by silica gel column chromatography.

Protocol 2: Enzymatic Synthesis of UDP-N,N'-diacetylbacillosamine (UDP-diNAcBac)

This protocol outlines the one-pot synthesis of UDP-diNAcBac from UDP-GlcNAc using the recombinant enzymes PglF, PglE, and PglD from Campylobacter jejuni.

Materials:

  • UDP-GlcNAc

  • PglF (dehydratase), PglE (aminotransferase), PglD (acetyltransferase) - purified recombinant enzymes

  • NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

  • Pyridoxal 5'-phosphate (PLP)

  • L-glutamate

  • Acetyl-CoA (Acetyl Coenzyme A)

  • Reaction Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂

  • HPLC system for purification

Procedure:

  • In a reaction vessel, combine UDP-GlcNAc (10 mM), NAD⁺ (1 mM), PLP (0.5 mM), L-glutamate (20 mM), and Acetyl-CoA (15 mM) in the reaction buffer.

  • Add the purified enzymes PglF, PglE, and PglD to the reaction mixture.

  • Incubate the reaction at 37°C for 8-12 hours.

  • Monitor the formation of UDP-diNAcBac by HPLC.

  • The product, UDP-diNAcBac, can be purified from the reaction mixture using reverse-phase C18 HPLC.[1][2][3]

Protocol 3: Synthesis of Octadecaprenyl-monophospho-N,N'-diacetylbacillosamine

This protocol details the final enzymatic step, the transfer of diNAcBac-phosphate to octadecaprenyl phosphate, catalyzed by a phosphoglycosyltransferase such as PglC from C. jejuni or WeeH from Acinetobacter baumannii.[4]

Materials:

  • Octadecaprenyl phosphate (from Protocol 1)

  • UDP-diNAcBac (from Protocol 2)

  • PglC or WeeH, expressed as a membrane protein fraction.[4]

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM MgCl₂, 0.5% (v/v) Triton X-100

  • Organic solvents for extraction and chromatography

Procedure:

  • Resuspend the purified octadecaprenyl phosphate in the reaction buffer. Sonication may be necessary for complete dispersion.

  • Add UDP-diNAcBac to a final concentration of 5 mM.

  • Initiate the reaction by adding the membrane fraction containing the phosphoglycosyltransferase (PglC or WeeH).

  • Incubate the reaction at 30°C for 6-10 hours.

  • Monitor the formation of the product by TLC, looking for a new, more polar lipid spot.

  • Extract the lipids from the reaction mixture using a Bligh-Dyer extraction.

  • The final product, Octadecaprenyl-monophospho-N,N'-diacetylbacillosamine, present in the organic phase, can be purified by DEAE-cellulose chromatography followed by preparative TLC.[5]

Data Presentation

Table 1: Summary of Enzymatic Reactions and Typical Yields

StepEnzyme(s)Substrate(s)ProductTypical Yield (%)Reference for Analogue
1S. mutans DGKOctadecaprenol, ATPOctadecaprenyl phosphate>90[6][7]
2PglF, PglE, PglDUDP-GlcNAc, NAD⁺, L-glutamate, Acetyl-CoAUDP-diNAcBac70-85[1][2][3]
3PglC / WeeHOctadecaprenyl phosphate, UDP-diNAcBacThis compound50-70[4]

Table 2: Kinetic Parameters of Key Enzymes (Literature Values for Analogous Substrates)

EnzymeSubstrateKm (µM)kcat (s⁻¹)Reference
A. baumannii WeeK (PglF homolog)UDP-GlcNAc70.0027[4]
C. jejuni PglFUDP-GlcNAc70000.12[4]
A. baumannii WeeJ (PglE homolog)UDP-4-keto-sugarN/DN/D[4]
A. baumannii WeeI (PglD homolog)UDP-4-amino-sugar1100.04[4]
A. baumannii WeeI (PglD homolog)Acetyl-CoA1200.04[4]

N/D: Not Determined

Visualizations

Chemoenzymatic Synthesis Workflow

Chemoenzymatic_Synthesis_Workflow cluster_stage1 Stage 1: Octadecaprenyl Phosphate Synthesis cluster_stage2 Stage 2: UDP-diNAcBac Synthesis cluster_stage3 Stage 3: Final Product Assembly Octadecaprenol Octadecaprenol DGK S. mutans DGK Octadecaprenol->DGK Octadecaprenyl_P Octadecaprenyl Phosphate PGT PglC / WeeH Octadecaprenyl_P->PGT ATP ATP ATP->DGK ADP ADP DGK->Octadecaprenyl_P DGK->ADP UDP_GlcNAc UDP-GlcNAc PglF PglF UDP_GlcNAc->PglF UDP_4_keto UDP-4-keto-sugar PglE PglE UDP_4_keto->PglE UDP_4_amino UDP-4-amino-sugar PglD PglD UDP_4_amino->PglD UDP_diNAcBac UDP-diNAcBac UDP_diNAcBac->PGT PglF->UDP_4_keto NADH NADH PglF->NADH PglE->UDP_4_amino alpha_KG α-Ketoglutarate PglE->alpha_KG PglD->UDP_diNAcBac CoA CoA PglD->CoA NAD NAD+ NAD->PglF L_Glu L-Glutamate L_Glu->PglE AcCoA Acetyl-CoA AcCoA->PglD Octadecaprenyl_MPDA This compound PGT->Octadecaprenyl_MPDA UMP UMP PGT->UMP

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Bacterial Glycoconjugate Biosynthesis Pathway Initiation

Bacterial_Glycoconjugate_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_GlcNAc UDP-GlcNAc Enzyme_Cascade PglF, PglE, PglD UDP_GlcNAc->Enzyme_Cascade UDP_diNAcBac UDP-diNAcBac PGT PGT (PglC/WeeH) UDP_diNAcBac->PGT Transfer of diNAcBac-P Enzyme_Cascade->UDP_diNAcBac Octadecaprenyl_P Octadecaprenyl-P Octadecaprenyl_P->PGT Octadecaprenyl_MPDA This compound Further Glycosyltransferases Further Glycosyltransferases Octadecaprenyl_MPDA->Further Glycosyltransferases Elongation PGT->Octadecaprenyl_MPDA

Caption: Initiation of bacterial glycoconjugate biosynthesis at the cell membrane.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Mycobacterial Polyprenyl Phosphates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyprenyl phosphates (Pol-Ps) are essential lipid carriers in mycobacteria, playing a pivotal role in the biosynthesis of the complex cell wall, a key factor in the resilience and pathogenicity of species such as Mycobacterium tuberculosis. These molecules act as scaffolds for the assembly of various cell wall components, including the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan.[1][2] The accurate analysis and quantification of Pol-Ps are therefore crucial for understanding mycobacterial physiology and for the development of new therapeutic agents targeting cell wall biosynthesis. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of mycobacterial polyprenyl phosphates.

Overview of Mycobacterial Polyprenyl Phosphates

Mycobacteria utilize a range of Pol-Ps, with decaprenyl phosphate (B84403) (C50-P) being a predominant form in M. tuberculosis.[1] In contrast, Mycobacterium smegmatis is known to contain two major forms of Pol-P: decaprenyl phosphate and heptaprenyl phosphate.[1] These structural variations underscore the importance of precise analytical methods to differentiate and quantify these molecules. The biosynthesis of these Pol-Ps involves a series of condensation reactions of isopentenyl diphosphate (B83284) (IPP) with allylic prenyl diphosphates, catalyzed by prenyl diphosphate synthases.[1]

Experimental Protocols

Protocol 1: Extraction of Polyprenyl Phosphates from Mycobacterial Cells

This protocol outlines a method for the efficient extraction of total lipids, including polyprenyl phosphates, from mycobacterial cultures.

Materials:

Procedure:

  • Cell Harvesting: Harvest mycobacterial cells from culture by centrifugation. Wash the cell pellet with phosphate-buffered saline (PBS) to remove media components.

  • Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (1:2, v/v). Vortex vigorously for 15 minutes.

  • Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v).

  • Vortex the mixture again for 15 minutes and then centrifuge to separate the phases.

  • Carefully collect the lower organic phase, which contains the total lipids, into a new glass tube.

  • Alkaline Hydrolysis (Optional, for removal of acylglycerols): Dry the lipid extract under a stream of nitrogen. Resuspend the dried lipids in 0.1 M NaOH in ethanol and incubate at 37°C for 40 minutes. Neutralize the reaction with ethyl formate and dry the sample again under nitrogen. Re-partition the sample using the chloroform:methanol:water mixture as described in step 3 and collect the organic phase.

  • Final Preparation: Dry the final lipid extract under a stream of nitrogen. The dried lipid extract is now ready for mass spectrometry analysis. Store at -20°C until use.

Protocol 2: Analysis of Polyprenyl Phosphates by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the analysis of polyprenyl phosphates using a reversed-phase LC-MS approach. Optimization of specific parameters may be required depending on the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer equipped with an electrospray ionization (ESI) source

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating these hydrophobic molecules.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in methanol:water (95:5, v/v)

  • Mobile Phase B: 10 mM ammonium acetate in methanol:isopropanol (60:40, v/v)

  • Gradient:

    • 0-1 min: 80% B

    • 1-15 min: Linear gradient from 80% to 98% B

    • 15-20 min: Hold at 98% B

    • 20.1-25 min: Return to 80% B and equilibrate

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

  • Injection Volume: 5-10 µL

MS Parameters:

  • Ionization Mode: Negative ion mode is generally preferred for the analysis of phosphates.

  • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 500-1500).

  • MS/MS Analysis: For structural confirmation, perform tandem mass spectrometry (MS/MS) on the precursor ions corresponding to the expected polyprenyl phosphates. Collision-induced dissociation (CID) will generate characteristic fragment ions. For decaprenyl phosphate, expect to see a precursor ion at m/z ~777.

  • Capillary Voltage: 3.0-4.0 kV

  • Gas Temperature: 300-350°C

  • Gas Flow: 8-12 L/min

Protocol 3: Analysis by Fast Atom Bombardment Mass Spectrometry (FAB-MS)

FAB-MS is a soft ionization technique suitable for the analysis of non-volatile and thermally labile compounds like polyprenyl phosphates.[3][4]

Sample Preparation:

  • Dissolve the extracted lipid sample in a suitable solvent such as chloroform:methanol (2:1, v/v).

  • Mix the sample solution with a matrix (e.g., 3-nitrobenzyl alcohol) on the FAB probe tip.[3]

MS Parameters:

  • Ionization Mode: Both positive and negative ion modes can be used. Negative ion mode is often preferred for observing the deprotonated molecule [M-H]⁻.[5]

  • FAB Gun: Use a beam of high-energy neutral atoms (e.g., Xenon or Argon).

  • Mass Analyzer: A variety of mass analyzers can be used, including magnetic sector, quadrupole, or time-of-flight.

  • Tandem MS (MS/MS): Fragmentation of the precursor ion can provide structural information. A characteristic loss of H3PO4 can be observed in some cases.[5]

Data Presentation

Quantitative data from the mass spectrometric analysis of mycobacterial polyprenyl phosphates can be summarized for comparative purposes. The following tables provide examples of the types of data that can be generated.

Table 1: Relative Abundance of Polyprenyl Phosphates in M. tuberculosis and M. smegmatis

Polyprenyl PhosphateM. tuberculosis H37Rv (Relative Abundance %)M. smegmatis mc²155 (Relative Abundance %)
Heptaprenyl Phosphate (C35-P)Not Detected35
Decaprenyl Phosphate (C50-P)10065

Note: Data are illustrative and based on findings that M. tuberculosis predominantly contains decaprenyl phosphate, while M. smegmatis contains both heptaprenyl and decaprenyl phosphates.[1]

Table 2: Kinetic Parameters of Prenyl Diphosphate Synthases Involved in Polyprenyl Phosphate Biosynthesis in M. tuberculosis

Enzyme (Gene)SubstrateKm (µM)Vmax (nmol/mg/min)
Rv2361cω,E,Z-Farnesyl diphosphate290> Vmax for other substrates
Rv2361cIsopentenyl diphosphate89-
Rv1086Geranyl diphosphate--

Source: Data adapted from studies on the enzymatic synthesis of decaprenyl diphosphate in M. tuberculosis.[2][4]

Visualizations

Mycobacterial Polyprenyl Phosphate Biosynthesis Pathway

Polyprenyl_Phosphate_Biosynthesis cluster_cytosol Cytosol cluster_membrane Cell Membrane GPP Geranyl Diphosphate (GPP) FPP ω,E,Z-Farnesyl Diphosphate (FPP) GPP->FPP + IPP (Rv1086) GGPP ω,E,E,E-Geranylgeranyl Diphosphate (GGPP) GPP->GGPP + IPP IPP Isopentenyl Diphosphate (IPP) Decaprenyl_DP Decaprenyl Diphosphate FPP->Decaprenyl_DP + 7 IPP (Rv2361c) Heptaprenyl_DP Heptaprenyl Diphosphate GGPP->Heptaprenyl_DP + 3 IPP (in M. smegmatis) Decaprenyl_P Decaprenyl Phosphate Decaprenyl_DP->Decaprenyl_P Dephosphorylation Heptaprenyl_P Heptaprenyl Phosphate Heptaprenyl_DP->Heptaprenyl_P Dephosphorylation Cell_Wall_Precursors Cell Wall Precursors Decaprenyl_P->Cell_Wall_Precursors Carrier Lipid Heptaprenyl_P->Cell_Wall_Precursors Carrier Lipid (in M. smegmatis) LCMS_Workflow Start Mycobacterial Cell Culture Harvest Cell Harvesting & Washing Start->Harvest Extraction Lipid Extraction (Chloroform:Methanol) Harvest->Extraction Purification Optional: Alkaline Hydrolysis & Purification Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data Data Processing & Quantification Analysis->Data Interpretation Biological Interpretation Data->Interpretation

References

Application Notes and Protocols for the Extraction of Decaprenyl Phosphate Derivatives from Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Decaprenyl phosphate (B84403) and its derivatives, particularly decaprenylphosphoryl-β-D-arabinose (DPA), are essential lipid carriers in the biosynthesis of the unique and complex cell wall of Mycobacterium tuberculosis. These molecules play a crucial role in the transport of arabinose residues for the formation of arabinogalactan (B145846) and lipoarabinomannan, key structural components of the mycobacterial cell envelope. The enzymes involved in the DPA biosynthetic pathway are validated targets for antitubercular drugs.[1][2] Accurate and efficient extraction of these lipid intermediates is therefore critical for research into new therapeutic agents, for studying the biochemistry of the mycobacterial cell wall, and for developing diagnostic tools.

It is important to note that the term "Octadecaprenyl-MPDA" is not standard nomenclature in the scientific literature concerning M. tuberculosis lipids. The relevant and extensively studied molecule is decaprenyl phosphate, a C50 isoprenoid, and its glycosylated derivatives. This document provides detailed protocols for the extraction of these crucial lipid molecules from M. tuberculosis.

Data Presentation: Comparison of Lipid Extraction Methods

The selection of an appropriate extraction method is critical for the efficient recovery of lipids from the complex and lipid-rich cell wall of M. tuberculosis. While specific quantitative data for the extraction of decaprenyl phosphate derivatives is scarce, studies on the extraction of total lipids provide valuable insights into the efficiency of different solvent systems. The following table summarizes the quantitative yield of total lipids from M. tuberculosis H37Rv using three different methods, as reported by Singh et al. (2014). This data suggests that the modified Chandramouli's method provides the highest yield of total lipids, which may correlate with a higher recovery of decaprenyl phosphate derivatives.[3]

Extraction MethodSolvent SystemTotal Lipid Yield (mg from 1g wet cell pellet)Reference
Modified Folch MethodChloroform (B151607):Methanol (2:1, v/v)30Singh et al., 2014[3]
Bligh and Dyer MethodChloroform:Methanol:Water (1:2:0.8, v/v/v)21Singh et al., 2014[3]
Modified Chandramouli's MethodChloroform:Methanol (2:1, v/v) with extended stirring42Singh et al., 2014[3]

Experimental Protocols

The following are detailed protocols for the three lipid extraction methods compared above. All procedures involving live M. tuberculosis should be performed in a Biosafety Level 3 (BSL-3) laboratory.

Protocol 1: Modified Folch Method

This method is a widely used procedure for the extraction of total lipids from biological samples.

Materials:

  • M. tuberculosis cell pellet

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined screw caps

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • To 1 gram of wet M. tuberculosis cell pellet, add 19 volumes of a chloroform:methanol (2:1, v/v) mixture. For 1g of pellet, use 19 mL of the solvent mixture.

  • Homogenize the suspension thoroughly using a vortex mixer or a homogenizer for 2-3 minutes.

  • Incubate the mixture at room temperature for 1-2 hours with occasional shaking to ensure complete lipid extraction.

  • Add 0.2 volumes (relative to the total volume of the chloroform:methanol mixture) of 0.9% NaCl solution. In this case, add 3.8 mL of 0.9% NaCl.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and to facilitate phase separation.

  • Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a Pasteur pipette. Transfer it to a clean, pre-weighed glass tube.

  • Evaporate the solvent from the collected organic phase using a rotary evaporator or a gentle stream of nitrogen.

  • The dried lipid extract can be weighed to determine the total lipid yield and then reconstituted in a suitable solvent for further analysis.

Protocol 2: Bligh and Dyer Method

This method is another classic procedure for lipid extraction, particularly suitable for samples with high water content.

Materials:

  • M. tuberculosis cell pellet

  • Chloroform

  • Methanol

  • Distilled water

  • Glass centrifuge tubes with Teflon-lined screw caps

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • To 1 gram of wet M. tuberculosis cell pellet (which is assumed to have a water content of approximately 80%), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Homogenize the suspension thoroughly for 2 minutes.

  • Add 1.25 mL of chloroform and homogenize for another 30 seconds.

  • Add 1.25 mL of distilled water and homogenize for a final 30 seconds.

  • Centrifuge the mixture at 2,000 x g for 10 minutes to induce phase separation.

  • Collect the lower chloroform layer containing the lipids.

  • Evaporate the solvent to obtain the dried lipid extract.

Protocol 3: Modified Chandramouli's Method for Mycobacterial Lipids

This method, as described by Singh et al. (2014), is a modification of the Folch method that has been shown to yield a higher concentration of mycobacterial lipids.[3]

Materials:

  • M. tuberculosis cell pellet

  • Chloroform

  • Methanol

  • Magnetic stirrer and stir bar

  • Glass beaker or flask

  • Centrifuge and centrifuge tubes

Procedure:

  • Resuspend 1 gram of the wet cell pellet in 20 mL of a chloroform:methanol (2:1, v/v) mixture in a glass beaker or flask.

  • Place the suspension on a magnetic stirrer and stir for 8 hours at room temperature.[3]

  • After stirring, transfer the mixture to a centrifuge tube and centrifuge at 3,000 x g for 15 minutes to pellet the cell debris.

  • Carefully decant the supernatant containing the lipid extract into a clean, pre-weighed tube.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

Protocol 4: Analysis of Decaprenyl Phosphate Derivatives by Thin-Layer Chromatography (TLC)

Following extraction, the lipid extract can be analyzed by TLC to separate and identify decaprenyl phosphate and its derivatives.

Materials:

  • Dried lipid extract

  • Silica (B1680970) gel 60 F254 TLC plates

  • TLC developing tank

  • Solvent system: Chloroform:Methanol:Ammonium Hydroxide:Water (65:25:4:1, v/v/v/v) or Chloroform:Methanol:Water (60:25:4, v/v/v)

  • Visualization reagent (e.g., iodine vapor, primuline (B81338) spray, or specific phosphate stains)

  • Authentic standards for decaprenyl phosphate and its derivatives (if available)

Procedure:

  • Reconstitute the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Spot the lipid extract onto a silica gel TLC plate, alongside any available standards.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing tank containing the chosen solvent system.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and allow it to air dry completely in a fume hood.

  • Visualize the separated lipids using an appropriate visualization reagent. For example, place the plate in a sealed tank with a few crystals of iodine; lipids will appear as brown spots. Alternatively, spray with a 0.05% solution of primuline in 80% acetone (B3395972) and visualize under UV light. Phosphate-containing lipids can be visualized with specific phosphate stains.

  • The retention factor (Rf) values of the sample spots can be compared to those of the standards for identification.

Mandatory Visualization

Biosynthetic Pathway of Decaprenylphosphoryl-β-D-arabinose (DPA)

The following diagram illustrates the key steps in the biosynthesis of DPA in M. tuberculosis, a critical pathway for the formation of the mycobacterial cell wall.[1][4][5]

DPA_Biosynthesis PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) DPPR Decaprenylphosphoryl-5-phosphoribose (DPPR) PRPP->DPPR UbiA (Rv3806c) DP Decaprenyl phosphate (DP) DP->DPPR DPR Decaprenylphosphoryl-ribose (DPR) DPPR->DPR Phosphatase (e.g., Rv3807c) DPX Decaprenylphosphoryl-2'-keto-erythro-pentofuranose (DPX) DPR->DPX DprE1 (Rv3790) (Oxidase) DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA Arabinogalactan_LAM Arabinogalactan & Lipoarabinomannan (Cell Wall Components) DPA->Arabinogalactan_LAM Arabinosyltransferases (e.g., EmbA/B/C)

Caption: Biosynthesis of Decaprenylphosphoryl-β-D-arabinose (DPA) in M. tuberculosis.

Experimental Workflow for Lipid Extraction and Analysis

The following diagram outlines the general workflow for the extraction and subsequent analysis of decaprenyl phosphate derivatives from M. tuberculosis.

Lipid_Extraction_Workflow cluster_extraction Lipid Extraction cluster_analysis Lipid Analysis Harvest 1. Harvest M. tuberculosis cells (e.g., by centrifugation) Extraction 2. Extract lipids using a solvent system (e.g., Chloroform:Methanol) Harvest->Extraction Phase_Separation 3. Separate organic and aqueous phases (e.g., by adding water/saline and centrifugation) Extraction->Phase_Separation Collect_Organic 4. Collect the lipid-containing organic phase Phase_Separation->Collect_Organic Dry_Extract 5. Evaporate the solvent to obtain dry lipid extract Collect_Organic->Dry_Extract Reconstitute 6. Reconstitute the dried extract in a suitable solvent Dry_Extract->Reconstitute TLC 7. Separate lipids by Thin-Layer Chromatography (TLC) Reconstitute->TLC Visualize 8. Visualize separated lipids (e.g., iodine, primuline) TLC->Visualize Identification 9. Identify lipids by comparing with standards (Rf value) Visualize->Identification

Caption: General workflow for lipid extraction and TLC analysis from M. tuberculosis.

References

Application Note & Protocol: High-Purity Purification of Recombinant Decaprenyl Diphosphate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decaprenyl diphosphate (B83284) synthase (DPPS) is a key enzyme in the biosynthesis of decaprenyl phosphate, a vital precursor for essential cell wall components in various organisms, including pathogenic bacteria like Mycobacterium tuberculosis.[1][2] This makes DPPS a potential target for novel drug development. This document provides a detailed protocol for the expression and purification of recombinant decaprenyl diphosphate synthase from Escherichia coli. The protocol employs immobilized metal affinity chromatography (IMAC) to achieve near-homogeneity in a single step, followed by an optional size-exclusion chromatography step for enhanced purity. The methods described herein are crucial for obtaining highly pure and active enzyme for structural, functional, and inhibitor screening studies.

Introduction

Decaprenyl diphosphate synthase catalyzes the sequential condensation of isopentenyl diphosphate (IPP) with allylic diphosphates to form decaprenyl diphosphate.[1] In many bacteria, this product is a precursor to decaprenyl phosphate, which acts as a lipid carrier for glycan residues in the biosynthesis of critical cell wall structures such as the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan.[1] The functional importance of this pathway, particularly in pathogens, underscores the need for pure, active DPPS for biochemical characterization and as a tool in drug discovery efforts. This protocol details the overexpression of N-terminally histidine-tagged DPPS in E. coli and its subsequent purification.

Data Presentation

Table 1: Purification Summary for Recombinant Decaprenyl Diphosphate Synthase

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Cell Lysate 250500.21001
Soluble Fraction 150480.32961.6
IMAC (Ni-NTA) Eluate 5408.08040
Size-Exclusion Eluate 3.53510.07050

Note: The values presented are representative and may vary depending on expression levels and experimental conditions. Activity units (U) are defined as the amount of enzyme that produces 1 µmol of product per minute under standard assay conditions.

Experimental Protocols

Expression of Recombinant Decaprenyl Diphosphate Synthase in E. coli

This protocol assumes the use of an E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector encoding for N-terminally His-tagged decaprenyl diphosphate synthase.

Materials:

  • E. coli BL21(DE3) cells containing the expression plasmid

  • Luria-Bertani (LB) broth supplemented with the appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M)

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge and sterile centrifuge bottles

Method:

  • Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of transformed E. coli.

  • Incubate overnight at 37°C with vigorous shaking (220 rpm).

  • The next day, use the overnight culture to inoculate 1 L of LB broth with the same antibiotic.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[3]

  • Continue to incubate the culture for 4-6 hours at 30°C with shaking.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until needed.

Purification of Recombinant Decaprenyl Diphosphate Synthase

Materials:

  • Frozen E. coli cell pellet

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 10% glycerol)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol)

  • Ni-NTA affinity resin

  • Chromatography column

  • Sonciator

  • High-speed centrifuge

  • Size-Exclusion Chromatography (SEC) Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

  • SEC column (e.g., Superdex 200)

  • SDS-PAGE materials

Method:

A. Cell Lysis and Clarification

  • Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Disrupt the cells by sonication on ice. Use short bursts of 20 seconds with 90-second cooling intervals to prevent overheating.[1]

  • Centrifuge the lysate at 27,000 x g for 30 minutes at 4°C to pellet cell debris.[1]

  • Carefully collect the supernatant (soluble fraction), which contains the His-tagged protein. Filter the supernatant through a 0.45 µm filter.[4]

B. Immobilized Metal Affinity Chromatography (IMAC)

  • Equilibrate the Ni-NTA resin in a chromatography column with 10 column volumes (CV) of Lysis Buffer.

  • Load the clarified supernatant onto the equilibrated column.

  • Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged DPPS with 5 CV of Elution Buffer.

  • Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.[1][5]

C. Size-Exclusion Chromatography (Optional)

  • Pool the fractions from the IMAC elution that contain the purified protein.

  • Concentrate the pooled fractions if necessary.

  • Equilibrate a size-exclusion column with SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute with SEC Buffer and collect fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing the highly pure DPPS.[6][7] Pool the purest fractions and store at -80°C.

Protein Purity Analysis

Method:

  • Prepare protein samples from each stage of the purification (crude lysate, soluble fraction, IMAC flow-through, wash, and elution fractions).

  • Separate the proteins on a 12% SDS-polyacrylamide gel.[8]

  • Stain the gel with Coomassie Brilliant Blue R-250 to visualize the protein bands.[8]

  • The purified decaprenyl diphosphate synthase should appear as a single band at its expected molecular weight (e.g., approximately 39 kDa for the enzyme from Agrobacterium tumefaciens).[9][10]

Visualizations

G cluster_Expression Protein Expression cluster_Purification Purification Workflow Ecoli E. coli Culture Growth (OD600 0.6-0.8) Induction IPTG Induction Ecoli->Induction Incubation Incubation (4-6h, 30°C) Induction->Incubation Harvest Cell Harvesting (Centrifugation) Incubation->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Cell Pellet Clarification Clarification (Centrifugation) Lysis->Clarification IMAC IMAC (Ni-NTA Affinity) Clarification->IMAC SEC Size-Exclusion (Optional) IMAC->SEC PureProtein Pure DPPS SEC->PureProtein

Caption: Experimental workflow for recombinant DPPS expression and purification.

G FPP Farnesyl Diphosphate (FPP) DPPS Decaprenyl Diphosphate Synthase (DPPS) FPP->DPPS IPP Isopentenyl Diphosphate (IPP) IPP->DPPS + 7 IPP DPP Decaprenyl Diphosphate DPPS->DPP Phosphatase Phosphatase DPP->Phosphatase DP Decaprenyl Phosphate Phosphatase->DP CellWall Cell Wall Biosynthesis (e.g., Arabinogalactan) DP->CellWall

Caption: Biosynthetic pathway involving decaprenyl diphosphate synthase.

References

Tracing Decaprenyl Phosphate Metabolism: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing radiolabeled precursors to trace the metabolism of decaprenyl phosphate (B84403) (DP). DP is a vital lipid carrier molecule in bacteria, particularly in Mycobacterium tuberculosis, where it is essential for the biosynthesis of the cell wall components mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan.[1][2] Understanding the metabolic pathways involving DP is crucial for the development of new antimicrobial agents.

Application Notes

Decaprenyl phosphate plays a central role as a lipid carrier for activated saccharides in the biosynthesis of essential bacterial cell wall polymers.[1] The use of radiolabeled precursors allows for the sensitive and specific tracking of DP and its derivatives through various metabolic pathways. By introducing a radiolabeled atom into a precursor molecule, researchers can follow its incorporation into downstream products, enabling the elucidation of reaction sequences, the identification of metabolic intermediates, and the quantification of metabolic flux.

Commonly used radiolabeled precursors for tracing DP metabolism include:

  • [1-¹⁴C]Isopentenyl diphosphate (B83284) ([¹⁴C]IPP): As the fundamental building block of isoprenoids, radiolabeled IPP is used to track the synthesis of the decaprenyl chain itself.[1][3]

  • [¹⁴C]5-phosphoribose 1-diphosphate ([¹⁴C]pRpp): This precursor is used to study the transfer of arabinofuranosyl residues to DP, a critical step in the formation of arabinan (B1173331) chains.[4][5]

These studies are instrumental in characterizing the enzymes involved in DP metabolism, screening for inhibitors of these pathways, and understanding mechanisms of drug resistance.

Decaprenyl Phosphate Metabolic Pathways

Decaprenyl phosphate is synthesized from decaprenyl diphosphate, which is formed through the sequential condensation of isopentenyl diphosphate (IPP) units. In M. tuberculosis, this process is catalyzed by at least two key enzymes, Rv1086 and Rv2361c, which act sequentially.[1][2][3] Once formed, DP is utilized as a carrier for sugar residues, such as arabinofuranose, which are essential for cell wall synthesis.[4][6] The recycling of DP is also a critical process for maintaining the pool of this essential lipid.[5]

Decaprenyl_Phosphate_Synthesis IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP DMAPP Dimethylallyl Diphosphate (DMAPP) EZ_FPP ω,E,Z-Farnesyl Diphosphate (FPP) GPP->EZ_FPP IPP Rv1086 DPP Decaprenyl Diphosphate (DPP) EZ_FPP->DPP + 7 IPP Rv2361c DP Decaprenyl Phosphate (DP) DPP->DP Dephosphorylation

Biosynthesis of Decaprenyl Phosphate.

The utilization of DP in arabinan synthesis involves the transfer of 5-phosphoribose 1-diphosphate (pRpp) to DP, followed by a series of enzymatic modifications to form decaprenylphosphoryl-D-arabinofuranose (DPA), the donor of arabinofuranosyl residues.[4][6]

Decaprenyl_Phosphate_Utilization DP Decaprenyl Phosphate (DP) DPPR Decaprenylphosphoryl- β-D-5-phosphoribose (DPPR) DP->DPPR pRpp Transfer pRpp 5-Phosphoribose 1-diphosphate (pRpp) DPR Decaprenylphosphoryl- β-D-ribose (DPR) DPPR->DPR Dephosphorylation DPX Decaprenylphosphoryl- 2-keto-β-D-erythro- pentofuranose (DPX) DPR->DPX Oxidation (Rv3790) DPA Decaprenylphosphoryl- β-D-arabinofuranose (DPA) DPX->DPA Reduction (Rv3791) Arabinan Arabinan DPA->Arabinan Arabinofuranosyl Transfer

Utilization of DP in Arabinan Synthesis.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of radiolabeled precursors to trace DP metabolism.

Protocol 1: In Vitro Prenyl Diphosphate Synthase Assay using [¹⁴C]IPP

This protocol is adapted from methods used to characterize the activity of prenyl diphosphate synthases like Rv2361c from M. tuberculosis.[1][3]

Protocol_1_Workflow Start Start: Prepare Reaction Mixture Incubate Incubate at 37°C for 10 min Start->Incubate Stop Stop Reaction with Saturated NaCl Incubate->Stop Extract Extract with n-butanol Stop->Extract Quantify Quantify Radioactivity (Liquid Scintillation Counting) Extract->Quantify Analyze Analyze Product Chain Length (TLC) Extract->Analyze End End Quantify->End Analyze->End

Workflow for In Vitro Prenyl Diphosphate Synthase Assay.

Materials:

  • 50 mM MOPS buffer (pH 7.9)

  • 2.5 mM Dithiothreitol (DTT)

  • 10 mM Sodium orthovanadate

  • 1 mM MgCl₂

  • 0.3% Triton X-100

  • 100 µM allylic diphosphate substrate (e.g., ω,E,Z-FPP)

  • 30 µM [¹⁴C]IPP

  • Recombinant enzyme (e.g., purified Rv2361c)

  • Water saturated with NaCl

  • n-butanol saturated with water

  • Liquid scintillation cocktail and vials

  • TLC plates (reverse-phase)

  • Potato acid phosphatase

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing 50 mM MOPS (pH 7.9), 2.5 mM DTT, 10 mM sodium orthovanadate, 1 mM MgCl₂, 0.3% Triton X-100, 100 µM allylic diphosphate, and 30 µM [¹⁴C]IPP.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the recombinant enzyme (e.g., 0.25 µg).

  • Incubation: Incubate the reaction mixture for 10 minutes at 37°C. Ensure that product formation is linear with time and protein concentration by running preliminary assays.

  • Reaction Quenching: Stop the reaction by adding 1 mL of water saturated with NaCl.[3]

  • Product Extraction: Extract the radiolabeled products with an equal volume of n-butanol saturated with water.[1][3] Vortex thoroughly and centrifuge to separate the phases.

  • Quantification: Transfer an aliquot of the n-butanol (upper) phase to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.[1][3]

  • Product Analysis (Optional): To determine the chain length of the product, the butanol extract can be dried, and the residue treated with potato acid phosphatase to hydrolyze the prenyl diphosphates to the corresponding alcohols. The alcohols are then extracted with hexane (B92381) and analyzed by reverse-phase TLC.[1][3]

Protocol 2: In Vitro Decaprenylphosphoryl Arabinofuranose (DPA) Synthesis Assay using Radiolabeled Precursors

This protocol is based on methods to study the biosynthesis of DPA from decaprenylphosphoryl ribose (DPR).[4]

Materials:

  • Buffer A (e.g., 50 mM MOPS, 10 mM MgCl₂, pH 8.0)[5]

  • Bacterial membrane protein preparation

  • 60 µM ATP

  • Purified radiolabeled DPR or DPPR (decaprenylphosphoryl 5-phosphoribose)

  • CHCl₃:CH₃OH (2:1, v/v)

  • TLC plates

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine buffer A, the membrane protein preparation (e.g., 2 mg), and 60 µM ATP.

  • Substrate Addition: Add the purified radiolabeled DPR or DPPR (e.g., 10,000 dpm) to the reaction mixture to a final volume of 320 µL.[4]

  • Incubation: Incubate the reaction at 37°C for 2 hours.[4]

  • Reaction Quenching and Extraction: Stop the reaction and extract the lipid-linked sugars by adding 6 mL of CHCl₃:CH₃OH (2:1).[4] Vortex and centrifuge to separate the phases.

  • Analysis: The organic phase containing the radiolabeled products (DPR, DPA, and potentially DPX) is collected, dried, and resuspended in a small volume of solvent. The products are then separated and visualized by TLC and autoradiography.

Quantitative Data

The following table summarizes the kinetic parameters for the M. tuberculosis Z-prenyl diphosphate synthase Rv2361c with various allylic diphosphate substrates.[2][7] This data is crucial for understanding the substrate preference of the enzyme and the efficiency of the decaprenyl diphosphate synthesis pathway.

Allylic Diphosphate SubstrateK_m (µM)
Geranyl diphosphate490
Neryl diphosphate29
ω,E,E-Farnesyl diphosphate84
ω,E,Z-Farnesyl diphosphate290
ω,E,E,E-Geranylgeranyl diphosphate40
Isopentenyl diphosphate89

Table 1: Kinetic constants for Rv2361c with various substrates. Data from Kaur et al. (2004).[2][7]

The catalytic efficiency is highest when ω,E,Z-farnesyl diphosphate is the allylic acceptor, suggesting this is the natural substrate in vivo.[2]

Summary

The use of radiolabeled precursors is a powerful technique for elucidating the metabolic pathways of decaprenyl phosphate. The protocols and data presented here provide a foundation for researchers to investigate this essential aspect of bacterial cell wall biosynthesis, which may lead to the discovery of novel therapeutic targets.

References

Application Notes and Protocols for High-Content Screening of Octadecaprenyl-MPDA Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecaprenyl-monophosphatedecaprenyl-phosphate (Octadecaprenyl-MPDA) and other long-chain polyprenyl phosphates are essential lipid molecules involved in various critical cellular processes, including protein glycosylation and cell wall biosynthesis. The enzymes responsible for the synthesis of these molecules, such as cis-prenyltransferases, represent promising targets for the development of novel therapeutics, including antibiotics and anti-cancer agents. High-content screening (HCS) offers a powerful, cell-based approach to identify and characterize inhibitors of this compound synthesis by enabling the simultaneous analysis of multiple cellular parameters.

These application notes provide a comprehensive overview and detailed protocols for developing and implementing a high-content screening campaign to discover novel inhibitors of this compound synthesis.

Putative Biosynthesis Pathway of this compound

The synthesis of long-chain polyprenyl phosphates like this compound is a multi-step enzymatic process. While the precise pathway for this compound is not fully elucidated, a putative pathway can be constructed based on known mechanisms of polyprenyl phosphate (B84403) biosynthesis. The process begins with the synthesis of a long-chain polyprenyl diphosphate (B83284) by a cis-prenyltransferase, followed by dephosphorylation and subsequent phosphorylation by a kinase to yield the final product.

Putative this compound Biosynthesis Pathway cluster_0 Isoprenoid Precursor Synthesis cluster_1 Polyprenyl Chain Elongation cluster_2 Phosphate Modification IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP ODP Octadecaprenyl Diphosphate FPP->ODP + 15x IPP OD Octadecaprenol ODP->OD cis_PT cis-Prenyltransferase cis_PT->ODP OMPDA This compound OD->OMPDA Phosphatase Phosphatase Phosphatase->OD Kinase Kinase Kinase->OMPDA

Caption: Putative biosynthetic pathway of this compound.

High-Content Screening Workflow

A typical high-content screening workflow for identifying inhibitors of this compound synthesis involves several key stages, from assay development to hit validation.

High-Content Screening Workflow AssayDev Assay Development & Validation PlatePrep Plate Preparation (Cell Seeding) AssayDev->PlatePrep CompoundAdd Compound Addition PlatePrep->CompoundAdd Staining Cell Staining (Fluorescent Probes) CompoundAdd->Staining Imaging High-Content Imaging Staining->Imaging Analysis Image & Data Analysis Imaging->Analysis HitID Hit Identification & Confirmation Analysis->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse Tox Toxicity Assays DoseResponse->Tox Validation Hit Validation & Mechanism of Action Studies Tox->Validation

Caption: General workflow for HCS of this compound synthesis inhibitors.

Experimental Protocols

Protocol 1: Cell-Based High-Content Screening Assay

This protocol describes a phenotypic screen to identify compounds that inhibit the synthesis of long-chain polyprenyl phosphates, leading to a reduction in their cellular accumulation. This method is adapted from assays developed for screening inhibitors of lipid droplet formation.

1. Materials:

  • Cell Line: A suitable mammalian cell line (e.g., HeLa, A549, or a relevant liver cell line like HepG2).

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Plates: 96- or 384-well black, clear-bottom imaging plates.

  • Compound Library: Library of small molecules dissolved in DMSO.

  • Fluorescent Lipid Probe: A fluorescent probe that incorporates into or associates with polyprenyl phosphates or lipid accumulations resulting from their disruption. BODIPY™ 493/503 or a similar lipophilic dye can be used as a starting point.

  • Nuclear Stain: Hoechst 33342 or DAPI.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Wash Buffer: Phosphate-Buffered Saline (PBS).

  • High-Content Imaging System: An automated fluorescence microscope with image analysis software.

2. Procedure:

  • Cell Seeding: Seed cells into 96- or 384-well imaging plates at a density that ensures they are in a logarithmic growth phase and form a sub-confluent monolayer at the time of imaging. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Add compounds from the library to the assay plates at a final concentration typically ranging from 1 to 20 µM. Include appropriate controls: vehicle (DMSO) as a negative control and a known inhibitor of a related lipid synthesis pathway (e.g., a cis-prenyltransferase inhibitor) as a positive control, if available. Incubate for 24-48 hours.

  • Cell Staining:

    • Carefully remove the culture medium.

    • Wash the cells once with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add a staining solution containing the fluorescent lipid probe (e.g., 1 µg/mL BODIPY™ 493/503) and a nuclear stain (e.g., 1 µg/mL Hoechst 33342) in PBS.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Leave the final wash of PBS in the wells for imaging.

  • High-Content Imaging:

    • Acquire images using an automated high-content imaging system.

    • Use at least two channels: one for the nuclear stain (e.g., DAPI channel) and one for the lipid probe (e.g., FITC channel).

    • Capture images from multiple fields per well to ensure robust statistics.

  • Image Analysis:

    • Use the image analysis software to segment and identify individual cells based on the nuclear stain.

    • Within each identified cell, quantify the intensity and/or number and size of fluorescent puncta from the lipid probe channel.

    • Primary readout: A decrease in the total fluorescence intensity or the number/area of lipid-rich structures per cell compared to the vehicle control.

Protocol 2: Dose-Response and IC50 Determination

For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency.

1. Materials:

  • Same as Protocol 1.

  • Hit compounds.

2. Procedure:

  • Prepare serial dilutions of the hit compounds, typically in a 1:3 or 1:10 dilution series, covering a wide range of concentrations (e.g., from 100 µM down to 1 nM).

  • Follow the steps for cell seeding, compound treatment, staining, and imaging as described in Protocol 1.

  • Analyze the images and extract the quantitative data for the primary readout (e.g., total lipid fluorescence intensity per cell).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Protocol 3: Cytotoxicity Assay

It is crucial to assess whether the observed inhibition of lipid accumulation is due to specific pathway inhibition or general cytotoxicity.

1. Materials:

  • Cell line and culture medium.

  • 96-well clear plates.

  • Hit compounds.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue®).

  • Plate reader.

2. Procedure:

  • Seed cells in a 96-well clear plate at the same density as the primary screen.

  • Treat the cells with the same concentrations of hit compounds used in the dose-response assay.

  • Incubate for the same duration as the primary screen (24-48 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

  • A compound is considered a specific inhibitor if its IC50 for inhibiting this compound synthesis is significantly lower than its CC50.

Data Presentation

Quantitative data from the screening and follow-up assays should be summarized in a clear and structured format to facilitate comparison and decision-making.

Table 1: Summary of Primary High-Content Screening Results

Compound IDConcentration (µM)Mean Lipid Fluorescence Intensity (per cell)% InhibitionZ'-factor (Plate)Hit? (Yes/No)
Cmpd-00110150.785.30.65Yes
Cmpd-00210985.23.50.65No
..................
VehicleN/A1021.00.0N/AN/A
Positive Ctrl10250.375.5N/AN/A

Table 2: Dose-Response and Cytotoxicity Data for Hit Compounds

Compound IDHCS IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/IC50)
Cmpd-0011.2> 50> 41.7
Cmpd-0053.515.24.3
Cmpd-0120.8> 50> 62.5

Table 3: Example Inhibitor Data for Related Prenyltransferases

Note: As specific inhibitors for this compound synthesis are not widely reported, this table provides example data for inhibitors of other relevant prenyltransferases to serve as a reference.

CompoundTarget EnzymeOrganism SourceIC50 (µM)Reference
BPH-703Undecaprenyl Diphosphate Synthase (UPPS)E. coli0.025(Reference for UPPS inhibitors)
Ganoderic Acid AFarnesyl Protein Transferase (FPT)Ganoderma lucidum100(Reference for natural FPT inhibitors)
AllicinGeranylgeranyl Protein Transferase (GGPT)Allium sativum43(Reference for natural GGPT inhibitors)

Conclusion

The protocols and workflows outlined in these application notes provide a robust framework for conducting a high-content screening campaign to identify and characterize novel inhibitors of this compound synthesis. By leveraging cell-based imaging and quantitative analysis, researchers can effectively screen large compound libraries and advance promising hits toward the development of new therapeutic agents. The adaptability of these methods allows for their application to the study of other lipid biosynthetic pathways, contributing to the broader field of drug discovery.

Visualizing the Invisible: Advanced Techniques for Localizing Octadecaprenyl-MPDA in Mycobacteria

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate cell envelope of Mycobacterium tuberculosis and related species is a formidable barrier, contributing significantly to their intrinsic drug resistance and pathogenesis. A key component in the biosynthesis of the essential cell wall arabinogalactan (B145846) is Octadecaprenyl-monophosphoryl-β-D-arabinofuranose (Octadecaprenyl-MPDA), a C90 polyprenyl phosphate-linked sugar. Understanding the subcellular localization and dynamics of this crucial lipid intermediate is paramount for the development of novel anti-tubercular agents that target cell wall synthesis. This document provides detailed application notes and protocols for the visualization of this compound localization in mycobacteria, leveraging cutting-edge metabolic labeling and advanced imaging techniques.

Recent advances in chemical biology and imaging have provided a powerful toolbox for probing the spatial organization of lipids within live mycobacteria.[1][2][3] These methods largely rely on the metabolic incorporation of modified lipid precursors containing bio-orthogonal functional groups, which can then be selectively tagged with fluorescent probes via "click chemistry".[1][4][5] This approach offers high specificity and sensitivity, enabling the visualization of lipid distribution with minimal perturbation to the biological system.[2]

Principle of the Technique

The visualization of this compound hinges on a two-step metabolic labeling and bio-orthogonal ligation strategy. This involves the synthesis of a modified precursor of the polyprenyl chain of this compound, containing a clickable chemical handle (e.g., an azide (B81097) or alkyne group). This "clickable" precursor is supplied to the mycobacterial culture, where it is metabolically incorporated into newly synthesized polyprenyl phosphates, including this compound. Following incorporation, the cells are fixed and permeabilized, and a fluorescent reporter molecule containing a complementary bio-orthogonal group is introduced. The "click" reaction, a highly efficient and specific cycloaddition, covalently links the fluorescent probe to the modified lipid, allowing for its visualization by high-resolution microscopy.

Data Presentation

Table 1: Comparison of Fluorescent Probes for Click Chemistry
FluorophoreExcitation (nm)Emission (nm)Quantum YieldBrightnessPhotostabilityNotes
Alexa Fluor 488 DIBO Alkyne 4955190.92HighHighCopper-free click chemistry, suitable for live-cell imaging.
Cyanine5 (Cy5) Azide 6496700.28ModerateModerateBright in the far-red spectrum, minimizing autofluorescence.
TAMRA Azide 5555830.65HighModerateA bright and commonly used fluorophore.
Fluorescein Azide 4945180.79HighLowProne to photobleaching, but cost-effective.
Table 2: Recommended Microscopy Techniques and Their Applications
Microscopy TechniqueResolutionAdvantagesDisadvantagesApplication for this compound
Confocal Laser Scanning Microscopy (CLSM) ~200 nmOptical sectioning, 3D imaging, reduced background.Slower acquisition, potential for phototoxicity.Initial localization studies, co-localization with other cell wall components.
Structured Illumination Microscopy (SIM) ~100 nmHigher resolution than confocal, compatible with standard fluorophores.Sensitive to sample movement, computationally intensive.Finer detail of localization at the cell poles and septum.[6]
Stimulated Emission Depletion (STED) Microscopy 30-80 nmSuper-resolution imaging, provides molecular-level detail.[7]Requires specialized equipment and specific fluorophores, high light intensity.High-resolution mapping of this compound clusters and their dynamics.[7]
Stochastic Optical Reconstruction Microscopy (STORM) 20-50 nmSingle-molecule localization, highest resolution.Requires specific photoswitchable dyes and complex data analysis.Precise localization of individual or small clusters of molecules.[8]

Experimental Protocols

Protocol 1: Synthesis of an Azide-Modified Polyprenyl Precursor (Conceptual)

This protocol outlines a conceptual synthetic route for an azide-modified farnesyl pyrophosphate (Az-FPP) analogue, a potential metabolic precursor for the octadecaprenyl chain.

Materials:

Methodology:

  • Synthesis of Azido-Geraniol: Oxidize geraniol to geranial using Dess-Martin periodinane. Perform a Wittig reaction with (carbethoxymethylene)triphenylphosphorane to extend the carbon chain. Reduce the resulting ester with DIBAL-H to yield the corresponding alcohol. Convert the alcohol to the bromide using NBS and triphenylphosphine, followed by nucleophilic substitution with sodium azide to introduce the azide functionality.

  • Chain Elongation: Couple the azido-geranyl bromide with another C5 isoprene (B109036) unit (e.g., isopentenyl pyrophosphate) using enzymatic or chemical methods to build up the polyprenyl chain. This step would likely require specialized biochemical approaches.

  • Phosphorylation: The terminal alcohol of the azide-modified polyprenyl chain is then phosphorylated to yield the pyrophosphate, creating the final Az-FPP analogue.

Protocol 2: Metabolic Labeling of Mycobacteria

Materials:

  • Mycobacterium smegmatis or Mycobacterium tuberculosis culture

  • Middlebrook 7H9 broth supplemented with OADC or ADC

  • Azide-modified polyprenyl precursor (e.g., Az-FPP analogue)

  • DMSO (sterile)

Methodology:

  • Grow mycobacteria to mid-log phase (OD600 of 0.4-0.6) in 7H9 broth.

  • Prepare a stock solution of the azide-modified precursor in sterile DMSO.

  • Add the azide-modified precursor to the mycobacterial culture to a final concentration of 25-100 µM. The optimal concentration should be determined empirically.

  • Incubate the culture for a period that allows for significant incorporation into the cell wall. This can range from a few hours to overnight, depending on the growth rate of the mycobacterial species.[9]

  • Harvest the cells by centrifugation at 4000 x g for 10 minutes.

  • Wash the cell pellet twice with phosphate-buffered saline (PBS) to remove unincorporated precursor.

Protocol 3: Fixation, Permeabilization, and Click Chemistry Reaction

Materials:

  • Labeled mycobacterial cells

  • 4% paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescent alkyne probe (e.g., Alexa Fluor 488 DIBO Alkyne)

  • PBS

Methodology:

  • Resuspend the washed cell pellet in 4% PFA and incubate for 30 minutes at room temperature for fixation.

  • Wash the fixed cells twice with PBS.

  • Resuspend the cells in 0.1% Triton X-100 in PBS and incubate for 15 minutes at room temperature for permeabilization.

  • Wash the permeabilized cells twice with PBS.

  • Prepare the click chemistry reaction mix according to the manufacturer's instructions for the chosen fluorescent alkyne probe. Typically, this involves adding the probe to the cell suspension in PBS.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Wash the cells three times with PBS to remove unreacted fluorescent probe.

  • Resuspend the final cell pellet in a small volume of PBS for imaging.

Protocol 4: Fluorescence Microscopy and Image Analysis

Materials:

  • Labeled and washed mycobacterial cells

  • Microscope slides and coverslips

  • Mounting medium (e.g., ProLong Gold Antifade Mountant)

  • Confocal or other high-resolution microscope

Methodology:

  • Apply a small drop of the cell suspension to a microscope slide and cover with a coverslip. Seal the coverslip with nail polish or a suitable sealant.

  • Image the cells using the appropriate laser lines and filter sets for the chosen fluorophore.

  • Acquire images with optimal settings for signal-to-noise ratio and resolution. For 3D imaging, acquire a Z-stack of optical sections.

  • Analyze the images using software such as ImageJ/Fiji or commercial imaging software. This can include:

    • Localization analysis: Determine the subcellular distribution of the fluorescent signal (e.g., poles, septum, cell wall).

    • Co-localization analysis: If using multiple fluorescent labels, quantify the degree of spatial overlap.

    • Intensity measurements: Quantify the fluorescence intensity in different cellular regions.

Signaling Pathways and Workflows

Experimental_Workflow cluster_synthesis Precursor Synthesis cluster_labeling Metabolic Labeling cluster_staining Staining cluster_imaging Imaging & Analysis S1 Design Azide-Modified Polyprenyl Precursor S2 Organic Synthesis S1->S2 S3 Purification & Characterization S2->S3 L2 Incubate with Azide-Precursor S3->L2 Introduce Precursor L1 Mycobacterial Culture (Mid-log phase) L1->L2 L3 Harvest & Wash Cells L2->L3 ST1 Fixation (PFA) L3->ST1 ST2 Permeabilization (Triton X-100) ST1->ST2 ST3 Click Reaction with Fluorescent Alkyne ST2->ST3 ST4 Wash ST3->ST4 I1 Fluorescence Microscopy (Confocal, SIM, STED) ST4->I1 I2 Image Acquisition I1->I2 I3 Data Analysis (Localization, Quantification) I2->I3

Caption: Experimental workflow for visualizing this compound.

Click_Chemistry_Mechanism Lipid Azide-Modified This compound (in cell wall) Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Lipid->Reaction Probe Fluorescent Probe with Alkyne Group Probe->Reaction Product Fluorescently Labeled This compound Reaction->Product Covalent Bond Formation

Caption: Mechanism of bio-orthogonal "click" chemistry labeling.

Conclusion

The methodologies described provide a robust framework for investigating the localization of this compound in mycobacteria. By combining metabolic labeling with advanced fluorescence microscopy, researchers can gain unprecedented insights into the spatial and temporal dynamics of this critical cell wall precursor. This knowledge will be instrumental in validating new drug targets and developing more effective therapies against tuberculosis. The use of bio-orthogonal chemistry offers a versatile platform that can be adapted to study other lipid components of the mycobacterial cell envelope, further unraveling the complexities of this resilient pathogen.

References

Application Notes and Protocols: Studying the Decaprenyl Phosphate Pathway with Conditional Knock-down Mutants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The decaprenyl phosphate (B84403) (DP) pathway is a critical metabolic route in many bacteria, most notably in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. In Mtb, this pathway is responsible for synthesizing decaprenyl-phospho-arabinofuranose (DPA), the sole donor of arabinose for the biosynthesis of arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM).[1][2][3] These complex polysaccharides are essential components of the mycobacterial cell wall, playing a pivotal role in the structural integrity and survival of the bacterium.[1][4] The essentiality of this pathway makes its constituent enzymes highly attractive targets for the development of new anti-tubercular drugs.[5][6]

Traditional gene knockout methods are unsuitable for studying genes that are essential for bacterial survival. Conditional knock-down (cKD) mutants offer a powerful alternative, allowing for the controlled, inducible silencing of a target gene's expression.[7] This approach enables researchers to study the function of essential genes by observing the phenotypic consequences of their depletion in a time- and dose-dependent manner.[8] Systems such as tetracycline-inducible promoters (Tet-On/Tet-Off) and CRISPR interference (CRISPRi) have been successfully employed to construct cKD mutants in mycobacteria.[9][10][11]

By generating cKD mutants for genes in the DP pathway, researchers have been able to:

  • Confirm Gene Essentiality: Systematically deplete each enzyme in the pathway to determine its importance for bacterial viability in vitro and during infection.[9]

  • Elucidate Gene Function: Characterize the specific morphological and physiological changes that occur when a particular gene is silenced, such as cell wall damage, swelling, and lysis.[9][12]

  • Validate Drug Targets: Demonstrate the vulnerability of specific enzymes, reinforcing their potential as drug targets. For instance, depletion of DprE1, a key enzyme in the pathway, leads to rapid cell death, confirming it as a highly vulnerable target.[5][9][13]

  • Facilitate Drug Discovery: Use the cKD strains in whole-cell screening assays to identify compounds that are more potent when the target enzyme's expression is reduced, thus linking a compound's activity directly to its target.[9][13]

These applications underscore the value of conditional knock-down mutants as indispensable tools for basic research and for accelerating the discovery and development of novel therapeutics against tuberculosis.

Quantitative Data Summary

The use of conditional knock-down mutants has provided valuable quantitative data on gene essentiality and its impact on drug susceptibility.

Table 1: Essentiality of Decaprenyl Phosphate Pathway Genes in M. tuberculosis

GeneEnzymeEssentialityPhenotype upon Depletion
prsAPhosphoribosyl-pyrophosphate synthetaseEssentialCell elongation and implosion[9]
ubiAPhosphoribosyltransferaseEssentialSwelling, cell wall damage, lysis[9]
rv3807cDecaprenyl-P-ribose-P phosphataseNon-essentialNo survival defect[9][14]
dprE1DPR 2'-epimeraseEssentialSwelling, cell wall damage, lysis; rapid cell death[9][12]
dprE2DPR 2'-epimeraseEssential-
tktTransketolaseEssential-
rpiBRibose-5-phosphate isomerase BEssential-
rv2361cZ-prenyl diphosphate (B83284) synthaseEssential-
Data compiled from studies using a TET-PIP OFF conditional knock-down system in Mycobacterium tuberculosis.[9]

Table 2: Impact of dprE1 Knock-down on Drug Susceptibility in M. tuberculosis

CompoundTargetMIC Change upon dprE1 Depletion
Benzothiazinone (BTZ)DprE12-fold reduction (to 0.25 ng/ml)[13]
EthambutolArabinosyltransferases4-fold reduction (to 0.5 µg/ml)[13]
MIC (Minimum Inhibitory Concentration) values were determined for a Ptet-dprE1 knock-down strain.[13]

Visualizations

Decaprenyl Phosphate-Arabinose (DPA) Biosynthesis Pathway

DPA_Pathway cluster_pentose Pentose Phosphate Pathway cluster_DPA DPA Pathway R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP prsA DPRP Decaprenyl-P-Ribose-P PRPP->DPRP ubiA DP Decaprenyl-Phosphate (DP) DP->DPRP DPR Decaprenyl-P-Ribose (DPR) DPRP->DPR rv3807c DPX Decaprenyl-P-2-keto-Ribose (DPX) DPR->DPX dprE1 DPA Decaprenyl-P-Arabinose (DPA) DPX->DPA dprE2 AG_LAM Arabinogalactan & Lipoarabinomannan (Cell Wall) DPA->AG_LAM Arabinosyl- transferases DprE1_node DprE1 (Target of BTZs)

Caption: The DPA biosynthesis pathway in Mycobacterium, a critical route for cell wall synthesis.

Experimental Workflow for Generating a Tet-OFF Conditional Mutant

Workflow_Tet_Mutant start 1. Design & Synthesize Constructs clone 2. Clone Flanking Regions into Suicide Vector with Ptet start->clone transform 3. Electroporate Vector into M. tuberculosis clone->transform select1 4. Select for Single Crossover (Integrants) transform->select1 select2 5. Counter-select for Double Crossover (Allelic Exchange) select1->select2 verify 6. Verify Mutant Strain (PCR & Sequencing) select2->verify phenotype 7. Phenotypic Characterization verify->phenotype

Caption: Workflow for creating tetracycline-inducible knock-down mutants in Mycobacterium.

Logic Diagram for Drug Target Validation

Logic_Target_Validation cluster_validation Target Validation start Generate Conditional Knock-down Mutant deplete Deplete Target Gene Product (e.g., remove tetracycline) start->deplete observe Observe Phenotype deplete->observe pheno_check Essential Phenotype Observed? (e.g., growth arrest, cell death) observe->pheno_check drug_assay Perform Drug Susceptibility Assay with Target-Specific Inhibitor pheno_check->drug_assay Yes non_essential Target is Non-Essential or Redundant pheno_check->non_essential No mic_check Increased Susceptibility (Lower MIC)? drug_assay->mic_check validated Target is Validated & Vulnerable mic_check->validated Yes no_change Target is Not Linked to Compound's MoA mic_check->no_change No

Caption: Logic for validating a drug target using a conditional knock-down mutant.

Experimental Protocols

Protocol 1: Construction of a Tetracycline-Inducible (Tet-OFF) Knock-down Mutant in Mycobacterium

This protocol outlines the generation of a conditional knock-down mutant by replacing the native promoter of a target gene with a tetracycline-repressible promoter (Tet-OFF system). In this system, gene expression is active by default and is turned off upon the addition of a tetracycline (B611298) analog like anhydrotetracycline (B590944) (ATc).

Materials:

  • M. tuberculosis genomic DNA

  • High-fidelity DNA polymerase

  • Restriction enzymes

  • T4 DNA ligase

  • E. coli competent cells for cloning

  • Mycobacterial shuttle plasmid with a Tet-OFF system (e.g., pTET-PIP OFF)

  • M. tuberculosis competent cells

  • Appropriate antibiotics and selection agents (e.g., kanamycin, sucrose)

  • 7H9/7H10 media supplemented with OADC

Methodology:

  • Construct the Targeting Vector:

    • Amplify ~1 kb regions upstream ('left flank') and downstream ('right flank') of the target gene's start codon from M. tuberculosis genomic DNA using high-fidelity PCR.

    • Clone the left and right flanks into the mycobacterial shuttle vector, flanking the tetracycline-inducible promoter. This positions the promoter to drive the expression of the target gene upon successful homologous recombination.

    • The vector should also contain a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB).

  • Transformation into M. tuberculosis:

    • Prepare electrocompetent M. tuberculosis cells.

    • Electroporate the final targeting vector into the competent cells.

    • Plate the transformed cells onto 7H10 agar (B569324) plates containing the appropriate antibiotic for selecting single-crossover integrants. Incubate at 37°C for 3-4 weeks.

  • Selection of Double-Crossover Mutants:

    • Inoculate single-crossover colonies into 7H9 liquid medium without selection to allow for the second recombination event to occur.

    • Plate serial dilutions onto 7H10 agar containing the counter-selection agent (e.g., sucrose (B13894) for sacB-based systems). Colonies that grow have undergone a second crossover event, excising the vector backbone.

  • Verification of Mutants:

    • Screen colonies from the counter-selection plates by PCR using primers that bind outside the cloned flanks and within the inducible promoter region. This distinguishes wild-type from mutant alleles.

    • Confirm the correct integration and sequence of the promoter region by Sanger sequencing the PCR product.

Protocol 2: Phenotypic Analysis of Conditional Knock-down Mutants

This protocol describes how to assess the effect of target gene depletion on bacterial growth and morphology.

Methodology:

  • Growth Curve Analysis:

    • Inoculate the verified cKD mutant into 7H9 liquid medium to an initial OD₆₀₀ of ~0.05 in two separate cultures.

    • To one culture (the "repressed" or "non-permissive" condition), add the inducer (e.g., ATc at 100 ng/mL for a Tet-OFF system). The other culture serves as the "expressed" or "permissive" control.

    • Incubate both cultures at 37°C with shaking.

    • Monitor growth over time by measuring OD₆₀₀ at regular intervals (e.g., every 24 hours).

    • For viability assessment, plate serial dilutions from both cultures onto 7H10 agar without the inducer at various time points and count colony-forming units (CFUs). A significant drop in CFUs in the repressed culture indicates a bactericidal effect.[13]

  • Microscopy Analysis:

    • At selected time points (e.g., when growth differences become apparent), collect aliquots from both the repressed and control cultures.

    • Prepare samples for microscopy (e.g., scanning or transmission electron microscopy) to observe changes in cell morphology.

    • Look for phenotypes such as cell elongation, swelling, filamentation, cell wall damage, or cell lysis, which were observed for mutants of dprE1, ubiA, and prsA.[9]

Protocol 3: Drug Susceptibility Testing

This protocol uses the cKD mutant to confirm that a drug's efficacy is dependent on the target enzyme.

Methodology:

  • Prepare Drug Dilutions:

    • Prepare a 2-fold serial dilution of the test compound in a 96-well microplate using 7H9 medium.

  • Inoculate Cultures:

    • Prepare two separate inocula of the cKD mutant strain at a starting OD₆₀₀ of ~0.02.

    • Add the inducer (to repress gene expression) to one inoculum. Leave the other as an un-repressed control.

  • Determine Minimum Inhibitory Concentration (MIC):

    • Add the repressed and un-repressed inocula to the wells containing the drug dilutions.

    • Incubate the plates at 37°C for 7-14 days.

    • The MIC is defined as the lowest drug concentration that prevents visible bacterial growth.

  • Analysis:

    • Compare the MIC values between the repressed and un-repressed conditions. A lower MIC in the repressed condition (a "hypersensitive" phenotype) provides strong evidence that the compound's mechanism of action involves the target protein.[13] This was demonstrated for benzothiazinones with a dprE1 knock-down strain.[13]

References

In-Cell NMR Spectroscopy: A Tool for Elucidating Octadecaprenyl-MPDA Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In-cell Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique for studying the structure, dynamics, and interactions of biomolecules directly within the complex environment of living cells. This approach provides unparalleled atomic-level insights under near-physiological conditions, bridging the gap between in vitro structural biology and in vivo cell biology. Post-translational modifications, such as prenylation, are critical for the function of many signaling proteins, mediating their localization to cellular membranes and their interactions with other proteins.

Octadecaprenyl-MPDA, identified as Octadecaprenyl phosphate (B84403) (CAS 93265-83-9), is a long-chain polyprenyl phosphate. While specific biological roles of this molecule are not extensively documented, polyprenyl phosphates are known to be involved in glycosyl carrier lipids and protein modification. The study of interactions involving such lipidated proteins is crucial for understanding their roles in cellular signaling.

This document provides detailed application notes and protocols for utilizing in-cell NMR to study the interactions of polyprenyl-modified proteins, using the well-characterized oncoprotein KRas as a representative example of a prenylated protein. KRas is a small GTPase whose function is critically dependent on its farnesylation, a type of prenylation, which facilitates its association with the plasma membrane and subsequent engagement in signaling cascades.

Application Notes

In-cell NMR offers a unique window into the behavior of prenylated proteins like KRas within their native cellular context. Key applications include:

  • Characterizing Protein-Membrane Interactions: In-cell NMR can map the binding interface between a prenylated protein and the cellular membrane. By observing chemical shift perturbations (CSPs) or through paramagnetic relaxation enhancement (PRE) experiments, researchers can identify the specific residues involved in membrane association.

  • Investigating Protein Dimerization and Oligomerization: The cellular membrane can act as a scaffold, promoting the self-association of membrane-anchored proteins. In-cell NMR techniques can be employed to study these interactions, which are often critical for signal transduction.

  • Probing Conformational Changes upon Ligand Binding: The binding of effectors, inhibitors, or signaling partners to a prenylated protein can induce conformational changes that can be monitored at atomic resolution by in-cell NMR.

  • Quantitative Analysis of Interactions: In-cell NMR can be used to quantitatively assess the binding affinities of protein-protein or protein-lipid interactions within the cell. This is crucial for understanding the regulation of signaling pathways and for the development of therapeutics that target these interactions.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from NMR studies on the membrane-associated interactions of the prenylated protein KRas. Such data is invaluable for building a comprehensive understanding of the biophysical parameters governing these interactions within a cellular context.

InteractionProtein StateMembrane Mimetic/EnvironmentNMR MethodDissociation Constant (Kd)Reference
KRas DimerizationGTPγS-boundPS-free nanodiscsPRE NMR914 µM[1]
KRas DimerizationGTPγS-boundNanodiscs with 20% PSPRE NMR530 µM[1]

Note: This data was obtained using membrane mimetics (nanodiscs) which closely resemble the cellular membrane environment and provide a suitable platform for quantitative NMR studies.

Signaling Pathway

The function of prenylated proteins is intrinsically linked to their role in cellular signaling pathways. The diagram below illustrates a simplified signaling cascade involving a membrane-anchored GTPase like KRas. Prenylation is a critical post-translational modification that enables the initial membrane localization, a prerequisite for its signaling activity.[2][3]

KRas_Signaling_Pathway receptor Growth Factor Receptor gef GEF (e.g., SOS1) receptor->gef Activates kras_gdp Inactive KRas-GDP (Cytosolic/Membrane Associated) gef->kras_gdp Promotes GDP/GTP Exchange kras_gtp Active KRas-GTP (Membrane Bound) kras_gdp->kras_gtp Activation kras_gtp->kras_gdp Inactivation (GTP Hydrolysis) effector Effector Protein (e.g., RAF Kinase) kras_gtp->effector Binds and Activates gap GAP gap->kras_gtp Stimulates downstream Downstream Signaling Cascade (MAPK Pathway) effector->downstream Initiates prenylation Prenylation (Farnesylation) prenylation->kras_gdp Membrane Targeting unprocessed_kras Unprocessed KRas unprocessed_kras->prenylation Post-translational modification

Simplified KRas Signaling Pathway.

Experimental Protocols & Workflow

The following section outlines a generalized protocol for studying the interactions of a prenylated protein like KRas using in-cell NMR.

Experimental Workflow Diagram

In_Cell_NMR_Workflow start Start: Define Biological Question expression 1. Isotope Labeling & Protein Expression (e.g., 15N, 13C in E. coli) start->expression purification 2. Protein Purification & In Vitro Prenylation (if necessary) expression->purification delivery 3. Delivery of Labeled Protein into Mammalian Cells (e.g., electroporation, cell-penetrating peptides) purification->delivery nmr_sample 4. Preparation of In-Cell NMR Sample (e.g., gentle centrifugation) delivery->nmr_sample nmr_acq 5. In-Cell NMR Data Acquisition (e.g., 1H-15N HSQC/TROSY) nmr_sample->nmr_acq data_proc 6. Data Processing and Analysis nmr_acq->data_proc interpretation 7. Structural and Functional Interpretation data_proc->interpretation end End: Biological Insights interpretation->end

In-Cell NMR Experimental Workflow.
Detailed Methodologies

1. Isotopic Labeling and Protein Expression

  • Objective: To produce the protein of interest (e.g., KRas) uniformly labeled with NMR-active isotopes (typically 15N and/or 13C).

  • Protocol:

    • Transform E. coli (e.g., BL21(DE3) strain) with a plasmid encoding the protein of interest.

    • Grow the bacterial culture in a minimal medium (e.g., M9 medium) containing 15NH4Cl as the sole nitrogen source and/or 13C-glucose as the sole carbon source.

    • Induce protein expression at an appropriate cell density and temperature (e.g., with IPTG at 18-25°C overnight).

    • Harvest the cells by centrifugation.

2. Protein Purification

  • Objective: To purify the isotopically labeled protein to homogeneity.

  • Protocol:

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

    • Clarify the lysate by centrifugation.

    • Purify the protein using a combination of chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

    • Verify the purity and identity of the protein by SDS-PAGE and mass spectrometry.

    • Note: For proteins like KRas, in vitro enzymatic farnesylation may be required if the expression system does not perform this modification.

3. Delivery of Labeled Protein into Mammalian Cells

  • Objective: To introduce the purified, labeled protein into the cytoplasm of mammalian cells.

  • Protocol (Electroporation):

    • Culture the desired mammalian cell line (e.g., HEK293T or HeLa cells) to a sufficient density.

    • Harvest and wash the cells with an electroporation buffer.

    • Resuspend the cells in the electroporation buffer and mix with the purified, labeled protein.

    • Transfer the cell/protein mixture to an electroporation cuvette and apply an optimized electrical pulse.

    • Allow the cells to recover in fresh culture medium.

4. Preparation of the In-Cell NMR Sample

  • Objective: To prepare a concentrated and viable cell sample for NMR analysis.

  • Protocol:

    • After a recovery period, gently harvest the cells by low-speed centrifugation.

    • Wash the cells with a suitable buffer (e.g., phosphate-buffered saline).

    • Carefully remove the supernatant and transfer the cell slurry to an NMR tube (e.g., a Shigemi tube for reduced sample volume).

5. In-Cell NMR Data Acquisition

  • Objective: To acquire high-resolution NMR spectra of the labeled protein inside the living cells.

  • Protocol:

    • Insert the NMR tube into the spectrometer, which should be equipped with a cryoprobe for enhanced sensitivity.

    • Maintain the sample at a physiological temperature (e.g., 37°C) throughout the experiment.

    • Acquire a 1H-15N HSQC or TROSY-HSQC spectrum. The TROSY (Transverse Relaxation-Optimized Spectroscopy) technique is particularly useful for larger proteins or proteins in viscous environments like the cell cytoplasm as it reduces line broadening.[1]

    • For interaction studies, a titration series can be performed by adding an unlabeled binding partner (if cell-permeable) to the cell culture before harvesting.

6. Data Processing and Analysis

  • Objective: To process the raw NMR data and analyze the spectral changes.

  • Protocol:

    • Process the NMR data using software such as NMRPipe or TopSpin.

    • Assign the resonances in the in-cell spectrum by comparison to the spectrum of the purified protein in vitro.

    • Analyze chemical shift perturbations (CSPs) to identify residues affected by intracellular interactions. The magnitude of the CSP for a given residue can be calculated using the formula: Δδ = [(ΔδH)2 + (α * ΔδN)2]1/2, where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor.

    • For quantitative analysis of binding, fit the changes in peak positions or intensities as a function of ligand concentration to an appropriate binding model to determine the dissociation constant (Kd).

Conclusion

In-cell NMR spectroscopy provides an exceptional platform for dissecting the intricate interactions of post-translationally modified proteins, such as those with polyprenyl anchors, within their native cellular environment. By following the protocols outlined in this document and leveraging the quantitative and qualitative insights offered by this technique, researchers can significantly advance our understanding of the molecular mechanisms that govern cellular signaling and disease, thereby paving the way for novel therapeutic strategies.

References

Revolutionizing Tuberculosis Research: Cell-Free Assays for Mycobacterial Cell Wall Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The complex and unique cell wall of Mycobacterium tuberculosis is a critical factor in its survival, pathogenesis, and intrinsic resistance to many antibiotics. This intricate barrier, composed of peptidoglycan, arabinogalactan (B145846), and mycolic acids, presents a rich source of targets for novel anti-tubercular drug development. To accelerate the discovery of new inhibitors, robust and high-throughput screening methods are essential. This application note describes the development and implementation of cell-free assays for the three major biosynthetic pathways of the mycobacterial cell wall. These in vitro systems provide a powerful platform for biochemical characterization of essential enzymes and for screening compound libraries to identify novel inhibitors.

Introduction

The global health threat posed by tuberculosis (TB), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of new therapeutic agents.[1][2][3] The mycobacterial cell wall, a complex structure essential for the bacterium's viability and virulence, is a well-validated target for many existing anti-TB drugs.[1][3][4] This structure is a multi-layered macromolecule comprising a core of peptidoglycan covalently linked to arabinogalactan, which is further esterified with long-chain mycolic acids.[1][4]

Cell-free assays offer significant advantages over whole-cell screening methods, including the ability to directly probe specific enzymatic targets, bypass issues of compound permeability across the complex cell envelope, and provide a more controlled environment for mechanistic studies. Here, we present detailed protocols for establishing cell-free assays that reconstitute key steps in the biosynthesis of peptidoglycan, arabinogalactan, and mycolic acids.

Key Biosynthetic Pathways and Drug Targets

The biosynthesis of the mycobacterial cell wall is a complex process involving numerous enzymatic steps, many of which are essential for bacterial viability and represent attractive targets for drug development.

  • Peptidoglycan Biosynthesis: This pathway involves the synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor in the cytoplasm, its transfer to a lipid carrier on the inner membrane, and subsequent polymerization and cross-linking in the periplasm.[2][4] Key enzymes in this pathway include the Mur ligases (MurC, MurD, MurE, MurF), which are responsible for the sequential addition of amino acids to the UDP-MurNAc moiety.[3][5]

  • Arabinogalactan Biosynthesis: This intricate process begins with the formation of a linker unit attached to a decaprenyl-phosphate lipid carrier, followed by the polymerization of galactan and arabinan (B1173331) chains.[4][6] The arabinosyltransferases EmbA, EmbB, and EmbC are critical enzymes in this pathway and are the targets of the frontline anti-TB drug ethambutol.[7][8][9][10]* Mycolic Acid Biosynthesis: These unique long-chain fatty acids are synthesized by a complex interplay of fatty acid synthase I (FAS-I) and FAS-II systems. [11]Key enzymes include the β-ketoacyl-ACP synthases KasA and KasB, which are involved in the elongation of the meromycolate chain. [7][12][13][14][15]

Experimental Protocols

Preparation of Mycobacterial Cell-Free Extracts and Membranes

A critical component for these cell-free assays is the preparation of active enzymatic fractions from mycobacteria.

Materials:

  • Mycobacterium smegmatis or Mycobacterium tuberculosis culture

  • Lysis Buffer: 50 mM MOPS pH 8.0, 5 mM β-mercaptoethanol, 10% glycerol

  • Bead beater with 0.1 mm zirconia/silica beads

  • Ultracentrifuge

Protocol:

  • Grow mycobacterial cultures to mid-log phase (OD600 ≈ 0.6-0.8).

  • Harvest cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold Lysis Buffer.

  • Resuspend the cell pellet in a minimal volume of Lysis Buffer.

  • Transfer the cell suspension to a bead beater tube containing an equal volume of 0.1 mm zirconia/silica beads.

  • Disrupt the cells by bead beating for 5-7 cycles of 1 minute on and 1 minute on ice.

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove intact cells and cell debris. The supernatant is the cell-free extract (S10 fraction).

  • For membrane preparation, centrifuge the S10 fraction at 100,000 x g for 1 hour at 4°C. [16]9. The resulting pellet contains the total membrane fraction. Resuspend the membrane pellet in a suitable buffer for the specific assay.

  • Determine the protein concentration of the cell-free extract and membrane fractions using a standard protein assay (e.g., Bradford or BCA).

Cell-Free Assay for Peptidoglycan Biosynthesis

This assay monitors the incorporation of radiolabeled precursors into lipid-linked intermediates of peptidoglycan synthesis.

Materials:

  • Mycobacterial membrane fraction

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM KCl, 0.5% Triton X-100

  • UDP-MurNAc-pentapeptide

  • [¹⁴C]-UDP-GlcNAc (radiolabeled substrate)

  • Decaprenyl-phosphate (lipid carrier)

  • TLC plates (Silica Gel 60 F254)

  • TLC Solvent System: Chloroform/Methanol (B129727)/Water/Ammonia (88:48:10:1, v/v/v/v)

Protocol:

  • Set up the reaction mixture in a final volume of 50 µL containing:

    • 50 µg of mycobacterial membrane protein

    • 50 µM UDP-MurNAc-pentapeptide

    • 1 µCi [¹⁴C]-UDP-GlcNAc

    • 10 µg Decaprenyl-phosphate

    • Reaction Buffer to 50 µL

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding 100 µL of butanol.

  • Vortex vigorously and centrifuge to separate the phases.

  • Carefully collect the upper butanol phase, which contains the lipid-linked intermediates.

  • Spot the butanol extract onto a TLC plate.

  • Develop the TLC plate using the specified solvent system.

  • Dry the plate and visualize the radiolabeled products by autoradiography or phosphorimaging. The formation of radiolabeled Lipid I and Lipid II indicates active peptidoglycan biosynthesis. [1][4][17]

Cell-Free Assay for Arabinogalactan Biosynthesis

This assay measures the transfer of radiolabeled arabinose from its donor to a lipid-linked acceptor, a key step in arabinan synthesis.

Materials:

  • Mycobacterial membrane fraction

  • Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM MnCl₂, 0.1% Triton X-100

  • Decaprenyl-phosphoryl-arabinose (DPA) (arabinose donor)

  • Synthetic arabinan acceptor (e.g., linear α(1→5)-linked Ara₅ neoglycolipid)

  • [¹⁴C]-Decaprenyl-phosphoryl-arabinose (if available) or detection via mass spectrometry

  • TLC plates (Silica Gel 60 F254)

  • TLC Solvent System: Chloroform/Methanol/Water (65:25:4, v/v/v)

Protocol:

  • Prepare the reaction mixture in a final volume of 50 µL:

    • 50 µg of mycobacterial membrane protein

    • 50 µM DPA (or radiolabeled DPA)

    • 50 µM synthetic arabinan acceptor

    • Reaction Buffer to 50 µL

  • Incubate the reaction at 37°C for 2-4 hours.

  • Extract the lipid-linked products with 100 µL of butanol as described for the peptidoglycan assay.

  • Analyze the butanol extract by TLC and autoradiography to detect the elongated arabinan product. [18]Alternatively, the product can be analyzed by mass spectrometry.

Cell-Free Assay for Mycolic Acid Biosynthesis

This assay utilizes a cell-free extract to synthesize mycolic acids from radiolabeled precursors.

Materials:

  • Mycobacterial cell-free extract (S10 fraction)

  • Reaction Buffer: 50 mM KH₂PO₄/K₂HPO₄ pH 7.0, 5 mM ATP, 0.5 mM CoA, 1 mM NADPH, 5 mM MgCl₂, 1 mM MnCl₂

  • [¹⁴C]-Acetyl-CoA or [¹⁴C]-Malonyl-CoA (radiolabeled precursors)

  • TLC plates (Silica Gel 60 F254)

  • TLC Solvent System for Mycolic Acid Methyl Esters (MAMEs): Hexane (B92381)/Ethyl Acetate (95:5, v/v) run three times

Protocol:

  • Set up the reaction in a final volume of 100 µL:

    • 1-2 mg of cell-free extract protein

    • 1 µCi [¹⁴C]-Acetyl-CoA or [¹⁴C]-Malonyl-CoA

    • Reaction Buffer to 100 µL

  • Incubate the reaction at 37°C for 2-4 hours.

  • Stop the reaction and saponify the lipids by adding 1 mL of 5% KOH in methanol and heating at 80°C for 2 hours.

  • Acidify the mixture with 6N HCl and extract the fatty acids with 2 mL of diethyl ether.

  • Dry the ether extract and methylate the fatty acids by adding 1 mL of 5% HCl in methanol and heating at 80°C for 1 hour to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Extract the FAMEs and MAMEs with hexane.

  • Analyze the hexane extract by TLC. Develop the plate three times in the specified solvent system to separate the different classes of MAMEs.

  • Visualize the radiolabeled MAMEs by autoradiography.

Data Presentation

Quantitative data from inhibitor screening assays should be presented in a clear and structured format to facilitate comparison.

Table 1: Inhibitors of Peptidoglycan Biosynthesis Enzymes

Target EnzymeInhibitorIC₅₀ (µM)Reference
MurAFosfomycin~1[3]
MurBThiazolidinone derivatives10 - 180[19]
MurCNaphthalene-N-sulfonyl-D-glutamic acid derivatives5 - 20[19]
MurDD-glutamate-based inhibitors8.2 - 17[19]
MurED-glutamate-based inhibitors17 - 180[19]
MurFBiphenyl-based inhibitors2 - 15[19]
L,D-TranspeptidasesMeropenem-[2]
D,D-TranspeptidasesPenicillin G, Ampicillin-[2]

Table 2: Inhibitors of Arabinogalactan Biosynthesis Enzymes

Target EnzymeInhibitorIC₅₀ (µM)Reference
EmbCEthambutol-[7][10]
EmbA/EmbBEthambutol-[7][8][9]
GlfT2--
AftA--

Table 3: Inhibitors of Mycolic Acid Biosynthesis Enzymes

Target EnzymeInhibitorIC₅₀ (µM)Reference
InhAIsoniazid (activated)-[11]
InhATriclosan0.04 - 0.1[20]
KasAThiolactomycin (B1682310)~50[12]
KasA/KasBThiolactomycin-[21]
mtFabHThiolactomycin (TLM)-[15]

Visualizations

Mycobacterial Cell Wall Biosynthesis Overview

Mycobacterial_Cell_Wall_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_periplasm Periplasm / Cell Wall Fructose6P Fructose-6-P UDPGlcNAc UDP-GlcNAc Fructose6P->UDPGlcNAc GlmS, GlmM, GlmU UDPMurNAc UDP-MurNAc UDPGlcNAc->UDPMurNAc MurA, MurB UDPPentapeptide UDP-MurNAc-pentapeptide UDPMurNAc->UDPPentapeptide MurC, MurD, MurE, MurF LipidI Lipid I UDPPentapeptide->LipidI MraY AcetylCoA Acetyl-CoA FASI FAS-I AcetylCoA->FASI ACC, KasA/B MalonylCoA Malonyl-CoA FASII FAS-II MalonylCoA->FASII ACC, KasA/B FASI->MalonylCoA ACC, KasA/B Meromycolate Meromycolate chain FASII->Meromycolate ACC, KasA/B MycolicAcid Mycolic Acid Meromycolate->MycolicAcid ACC, KasA/B Mycolyl_TMM Trehalose Monomycolate (TMM) MycolicAcid->Mycolyl_TMM UDPGal UDP-Galp UDPGalf UDP-Galf UDPGal->UDPGalf Glf DPA Decaprenyl-P-Arabinose LipidII Lipid II LipidI->LipidII MurG PG Peptidoglycan LipidII->PG PBPs DecaprenylP Decaprenyl-P LinkerUnit Decaprenyl-P-P-Linker Unit DecaprenylP->LinkerUnit WecA, WbbL Galactan Decaprenyl-P-P-Linker-Galactan LinkerUnit->Galactan GlfT1, GlfT2 Arabinogalactan Decaprenyl-P-P-Arabinogalactan Galactan->Arabinogalactan EmbA, EmbB, EmbC, AftA AG_PG Arabinogalactan-Peptidoglycan Arabinogalactan->AG_PG Ligation mAGP Mycolyl-Arabinogalactan-Peptidoglycan (mAGP) Mycolyl_TMM->mAGP Ag85 complex PG->AG_PG AG_PG->mAGP

Caption: Overview of Mycobacterial Cell Wall Biosynthesis.

Experimental Workflow for Cell-Free Assays

Experimental_Workflow start Start: Mycobacterial Culture harvest Harvest & Lyse Cells start->harvest fractionation Differential Centrifugation harvest->fractionation cfe Cell-Free Extract (S10) fractionation->cfe membrane Membrane Fraction fractionation->membrane assay_setup Set up Cell-Free Assay (Add substrates, buffers, inhibitors) cfe->assay_setup membrane->assay_setup incubation Incubate at 37°C assay_setup->incubation extraction Product Extraction (e.g., Butanol) incubation->extraction analysis Product Analysis (TLC, HPLC, MS) extraction->analysis data Data Analysis (Quantification, IC50 determination) analysis->data end End data->end

Caption: General Experimental Workflow for Cell-Free Assays.

Logical Relationship of Inhibitor Action

Inhibitor_Action cluster_pathway Biosynthetic Pathway Substrate Substrate Product Product Substrate->Product Enzyme Inhibitor Inhibitor Enzyme Enzyme Inhibitor->Enzyme NoProduct No Product Formation Enzyme->NoProduct

Caption: Logical Diagram of Enzyme Inhibition in a Biosynthetic Pathway.

Conclusion

The cell-free assays described in this application note provide a robust and versatile platform for studying the biosynthesis of the mycobacterial cell wall and for the discovery of novel inhibitors. These assays are amenable to high-throughput screening and can be adapted for detailed kinetic and mechanistic studies of target enzymes. The development of new drugs targeting these essential pathways is a critical component of the global effort to combat tuberculosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for Polyprenyl Phosphate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of polyprenyl phosphates by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to method optimization and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable ionization technique for detecting polyprenyl phosphates?

A1: Electrospray ionization (ESI) is a commonly used and effective technique for the analysis of polyprenyl phosphates. Negative-ion mode ESI is often preferred as it readily forms deprotonated molecules [M-H]⁻. Other methods like Desorption Chemical Ionization (DCI) and Fast Atom Bombardment (FAB) have also been successfully used, particularly for direct sample analysis without liquid chromatography.[1][2]

Q2: How can I improve the chromatographic separation of different polyprenyl phosphate (B84403) species?

A2: Reversed-phase high-performance liquid chromatography (HPLC) is a robust method for separating polyprenyl phosphates. The use of an ion-pairing reagent, such as tetrabutylammonium (B224687) phosphate or tetraethylammonium (B1195904) phosphate, in the mobile phase can significantly improve peak shape and resolution for these anionic compounds on a C18 column.[3][4][5][6] Isocratic elution methods have been developed that are both simple and rapid.[3][6]

Q3: What are the characteristic fragmentation patterns of polyprenyl phosphates in tandem mass spectrometry (MS/MS)?

A3: In negative-ion mode MS/MS, polyprenyl phosphates typically exhibit a neutral loss of the phosphate group (H₃PO₄, 98 Da).[1][2] The resulting fragment ion then undergoes collision-induced dissociation (CID), producing a series of characteristic ions separated by 68 Da, which corresponds to the mass of an isoprene (B109036) unit.[1][2] These repeating fragment ions are indicative of the polyprenyl nature of the molecule.[1]

Q4: What are the main challenges in quantifying polyprenyl phosphates?

A4: The primary challenges in quantifying polyprenyl phosphates include their low abundance in biological samples, their amphipathic nature which can lead to complex extraction procedures, and their susceptibility to hydrolysis during sample preparation and storage.[7] The presence of complex matrices can also lead to ion suppression or enhancement, affecting quantitative accuracy.[8][9][10][11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient Ionization: Suboptimal ESI source parameters. 2. Sample Degradation: Hydrolysis of the phosphate group. 3. Matrix Effects: Ion suppression from co-eluting compounds.[8][9][10][11] 4. Low Analyte Concentration: Insufficient sample amount or extraction yield.[7]1. Optimize ESI Parameters: Adjust spray voltage, capillary temperature, and gas flows.[12] For example, a spray voltage of 4.0 kV and a capillary temperature of 275 °C have been used for phosphate-containing metabolites.[12] 2. Ensure Sample Stability: Keep samples cold and process them quickly. Use appropriate pH conditions during extraction. 3. Improve Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components.[9] Alternatively, dilute the sample if the analyte concentration is sufficient.[9][11] 4. Concentrate Sample: Use a larger starting amount of material or concentrate the final extract.
Poor Chromatographic Peak Shape (Broadening, Tailing) 1. Secondary Interactions: Interaction of the phosphate group with the stationary phase. 2. Inappropriate Mobile Phase: Lack of an ion-pairing reagent or incorrect pH. 3. Column Overload: Injecting too much sample.1. Use Ion-Pairing Reagent: Add tetrabutylammonium or tetraethylammonium salts to the mobile phase to improve peak shape.[3][4][5][6] 2. Adjust Mobile Phase pH: Optimize the pH to ensure consistent ionization of the analytes. 3. Reduce Injection Volume/Concentration: Perform a dilution series to determine the optimal sample load.
Unexpected Ions in Mass Spectra 1. In-source Fragmentation: Fragmentation of the analyte in the ion source.[13] 2. Contaminants: Presence of impurities from solvents, reagents, or sample matrix. 3. Adduct Formation: Formation of adducts with salts (e.g., Na⁺, K⁺) or other molecules.1. Optimize Source Conditions: Reduce the cone voltage or source temperature to minimize in-source fragmentation.[13] 2. Use High-Purity Reagents: Employ HPLC or MS-grade solvents and fresh reagents. Include a blank injection in your sequence to identify background ions. 3. Improve Desalting: Ensure efficient desalting during sample preparation. The use of ammonium (B1175870) adducts can sometimes be beneficial for signal enhancement.[14]
Difficulty Distinguishing Polyprenyl Phosphates from Diphosphates 1. Co-elution: Insufficient chromatographic resolution. 2. Similar Fragmentation: Both may show loss of phosphate groups.1. Optimize Chromatography: Use a suitable ion-exchange or ion-pair reversed-phase method to separate phosphates from diphosphates.[4][5] 2. Analyze Precursor Ions: The precursor ion masses will differ significantly. For example, undecaprenyl phosphate and undecaprenyl diphosphate (B83284) can be distinguished by their mass.[4]

Experimental Protocols

Protocol 1: Extraction of Polyprenyl Phosphates from Biological Samples

This protocol is a general guideline and may need optimization depending on the specific sample matrix.

  • Homogenization: Homogenize the tissue or cell pellet in a suitable solvent mixture, such as chloroform/methanol (2:1, v/v).

  • Lipid Extraction: Perform a Bligh-Dyer or Folch extraction to separate the total lipid fraction.

  • Anion-Exchange Chromatography: To separate polyprenyl phosphates from other lipids and from polyprenyl diphosphates, use an anion-exchange solid-phase extraction (SPE) cartridge (e.g., Supelclean LC-NH2).[5]

    • Equilibrate the cartridge with a low-salt buffer.

    • Load the lipid extract.

    • Wash the cartridge with solvents of increasing salt concentration to elute different lipid classes. Polyprenyl phosphates are typically eluted with a solvent containing a moderate salt concentration (e.g., 500 mM ammonium acetate), while diphosphates require a higher salt concentration (e.g., 2 M ammonium acetate).[5]

  • Desalting and Concentration: Remove the salt from the collected fractions by a subsequent solid-phase extraction step or liquid-liquid extraction. Dry the sample under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Polyprenyl Phosphates
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., Mightysil RP-18 GP Aqua).[15]

    • Mobile Phase A: Water with an ion-pairing reagent (e.g., 5 mM tetraethylammonium phosphate, pH 7.5).

    • Mobile Phase B: Isopropanol (B130326) or a mixture of isopropanol and methanol.[15]

    • Gradient: Develop a gradient to elute the polyprenyl phosphates based on their chain length.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 40 °C).

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Mode: Full scan for initial screening and targeted MS/MS (product ion scan) for identification and quantification.

    • Precursor Ion Selection: Select the [M-H]⁻ ion of the target polyprenyl phosphate.

    • Collision Energy: Optimize the collision-induced dissociation (CID) energy to achieve characteristic fragmentation, including the neutral loss of 98 Da and the isoprene unit losses of 68 Da.[1][2]

Data Presentation

Table 1: Typical Mass Spectrometry Parameters for Polyprenyl Phosphate Detection
ParameterSettingRationale
Ionization Mode Negative ESIPromotes the formation of [M-H]⁻ ions.
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process.
Capillary Temperature 250 - 350 °CAids in desolvation of the analyte ions.
Sheath and Aux Gas Flow Instrument DependentFine-tunes the spray stability and desolvation.
Collision Gas Argon or NitrogenUsed for collision-induced dissociation in the collision cell.
Collision Energy (CID) 10 - 40 eVEnergy is optimized to produce characteristic fragment ions. Lower energies may show the precursor ion, while higher energies will induce more fragmentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Tissue/Cells) homogenization Homogenization & Lipid Extraction start->homogenization spe Anion-Exchange SPE homogenization->spe desalt Desalting & Concentration spe->desalt lc Ion-Pair RP-HPLC desalt->lc ms ESI-MS/MS (Negative Mode) lc->ms identification Identification (Precursor & Fragments) ms->identification quantification Quantification identification->quantification

Caption: General experimental workflow for polyprenyl phosphate analysis.

cid_fragmentation_pathway cluster_ms precursor [M-H]⁻ Polyprenyl Phosphate neutral_loss Neutral Loss of H₃PO₄ (-98 Da) fragment1 [M-H-98]⁻ precursor->fragment1 -H₃PO₄ cid Collision-Induced Dissociation (CID) fragment1->cid fragment2 Fragment Ion 1 (Loss of 1 Isoprene Unit, -68 Da) cid->fragment2 fragment3 Fragment Ion 2 (Loss of 2 Isoprene Units, -136 Da) fragment2->fragment3 series Series of Fragments separated by 68 Da fragment3->series

Caption: Characteristic CID fragmentation pathway for polyprenyl phosphates.

References

Overcoming stability issues of Octadecaprenyl-MPDA in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Octadecaprenyl-MPDA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the stability challenges of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound (Octadecaprenyl phosphate) is a long-chain polyprenyl phosphate (B84403). Its long hydrocarbon tail makes it highly lipophilic, leading to poor solubility and stability in aqueous environments. In aqueous solutions, it is prone to hydrolysis and aggregation, which can significantly impact its biological activity and lead to inconsistent experimental results.

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

A2: The stability of polyprenyl phosphates like this compound is significantly influenced by:

  • pH: Studies on similar single-chain polyprenyl phosphates suggest that a pH range of 2-6 provides greater stability.[1]

  • Cations: The presence of certain ions can either stabilize or destabilize the formulation. Magnesium and low concentrations of calcium ions have been shown to enhance the stability of polyprenyl phosphate monolayers, while high concentrations of calcium can lead to their collapse.[1]

  • Temperature: As with most chemical compounds, higher temperatures can accelerate degradation pathways such as hydrolysis.

  • Formulation: The choice of formulation strategy, such as the use of liposomes or cyclodextrins, is critical for improving stability.

Q3: What are the recommended formulation strategies to enhance the stability of this compound?

A3: Due to its lipophilic nature, several formulation strategies can be employed to improve the stability and solubility of this compound in aqueous solutions:

  • Liposomal Encapsulation: Incorporating this compound into the lipid bilayer of liposomes can protect it from hydrolysis and improve its bioavailability.

  • Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility and stability of hydrophobic compounds.

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in polymeric or lipid-based nanoparticles can offer controlled release and improved stability.

Q4: How can I detect and quantify the degradation of this compound in my samples?

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and formulation of this compound in aqueous solutions.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation or cloudiness in the aqueous solution. - Poor solubility of this compound.- Aggregation of the compound.- Adjust the pH of the solution to a range of 2-6.[1]- Consider using a co-solvent system (e.g., with ethanol (B145695) or DMSO), ensuring the final solvent concentration is compatible with your experimental setup.- Employ a formulation strategy such as liposomal encapsulation or cyclodextrin complexation to enhance solubility.
Inconsistent experimental results or loss of biological activity. - Degradation of this compound due to hydrolysis.- Instability of the formulation over time.- Prepare fresh solutions of this compound before each experiment.- Store stock solutions in an appropriate organic solvent at low temperatures (-20°C or below).- Optimize the formulation for long-term stability by adjusting pH and considering the addition of stabilizing cations like Mg²⁺.[1]- Characterize the stability of your formulation over time using an analytical technique like HPLC.
Difficulty in preparing a stable liposomal formulation. - Incorrect lipid composition.- Inefficient encapsulation of the hydrophobic drug.- Optimize the lipid composition. The inclusion of charged lipids may improve stability.- Ensure the drug-to-lipid ratio is optimized to maximize encapsulation efficiency.- Follow a well-defined protocol for liposome (B1194612) preparation, including steps for size reduction (e.g., extrusion or sonication).
Low efficiency of cyclodextrin complexation. - Inappropriate type of cyclodextrin.- Suboptimal complexation method.- Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the most suitable one for the long polyprenyl chain.- Experiment with different complexation methods such as co-precipitation or freeze-drying to improve efficiency.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected impact of different formulation strategies on the stability of this compound. Note: This data is for illustrative purposes only and should be experimentally verified.

Table 1: Effect of pH on the Stability of Unformulated this compound in Aqueous Buffer at 25°C over 48 hours.

pHInitial Concentration (µg/mL)Concentration after 48h (µg/mL)% Degradation
2.0100955%
4.0100928%
6.01008515%
7.41006040%
9.01003565%

Table 2: Comparison of Formulation Strategies on the Stability of this compound in Aqueous Solution (pH 7.4) at 25°C over 7 days.

FormulationInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Degradation
Unformulated1001585%
Liposomal Encapsulation1008812%
Cyclodextrin Complex1007525%

Experimental Protocols

Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol (Chol)

  • Chloroform (B151607)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve this compound, PC, and Chol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:9:5).

  • Create a thin lipid film by evaporating the chloroform using a rotary evaporator at a temperature above the phase transition temperature of the lipids.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The temperature of the PBS should be above the lipid phase transition temperature.

  • The resulting suspension of multilamellar vesicles (MLVs) can be downsized by sonication in a bath sonicator for 5-10 minutes.

  • For a more uniform size distribution, subject the liposomal suspension to extrusion through a 100 nm polycarbonate membrane for at least 11 passes.

  • The final liposomal suspension should be stored at 4°C.

Protocol 2: Cyclodextrin Complexation of this compound (Co-precipitation Method)

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like HP-β-cyclodextrin)

  • Suitable organic solvent (e.g., ethanol or a chloroform/methanol (B129727) mixture)

  • Deionized water

Procedure:

  • Dissolve this compound in a minimal amount of a suitable organic solvent.

  • In a separate container, dissolve an equimolar amount of β-cyclodextrin in deionized water, with gentle heating if necessary to aid dissolution.

  • Slowly add the this compound solution to the cyclodextrin solution with constant stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • The formation of a precipitate indicates the formation of the inclusion complex.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.

  • Dry the resulting powder under vacuum.

Protocol 3: Stability-Indicating HPLC Method for this compound (Adapted from methods for other polyprenyl phosphates)

HPLC System and Conditions (Starting Point for Method Development):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of methanol and isopropanol (B130326) containing a small percentage of phosphoric acid (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined experimentally, likely in the low UV range, e.g., 210 nm) or Mass Spectrometry for higher specificity.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare standard solutions of this compound in a suitable organic solvent (e.g., methanol/chloroform mixture).

  • Prepare samples for analysis by diluting them to an appropriate concentration with the mobile phase.

  • Inject the standards and samples onto the HPLC system.

  • To assess stability, subject the this compound solution to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).

  • Analyze the stressed samples using the developed HPLC method to separate the parent peak from any degradation product peaks. The appearance of new peaks and a decrease in the area of the parent peak indicate degradation.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution cluster_formulation Formulation Strategies cluster_analysis Stability Analysis cluster_result Outcome prep_start Start dissolve Dissolve in Organic Solvent prep_start->dissolve liposome Liposomal Encapsulation dissolve->liposome Thin-film hydration cyclodextrin Cyclodextrin Complexation dissolve->cyclodextrin Co-precipitation nanoparticle Nanoparticle Formulation dissolve->nanoparticle Emulsification hplc HPLC Analysis liposome->hplc cyclodextrin->hplc nanoparticle->hplc characterization Physicochemical Characterization hplc->characterization stable_formulation Stable Aqueous Formulation characterization->stable_formulation

Caption: Experimental workflow for formulating and analyzing this compound.

signaling_pathway_hydrolysis cluster_environment Aqueous Environment cluster_factors Influencing Factors cluster_degradation Degradation Pathway octadecaprenyl This compound (Aqueous Solution) hydrolysis Hydrolysis octadecaprenyl->hydrolysis water H₂O water->hydrolysis high_ph High pH (> 6) high_ph->hydrolysis accelerates high_temp High Temperature high_temp->hydrolysis accelerates high_ca High [Ca²⁺] high_ca->hydrolysis promotes aggregation degraded_products Degradation Products (Inactive) hydrolysis->degraded_products

Caption: Factors influencing the hydrolytic degradation of this compound.

logical_relationship cluster_problem Problem cluster_causes Root Causes cluster_solutions Solution Strategies cluster_outcomes Desired Outcomes instability This compound Instability in Aqueous Solution hydrophobicity High Lipophilicity instability->hydrophobicity hydrolysis Susceptibility to Hydrolysis instability->hydrolysis aggregation Tendency for Aggregation instability->aggregation formulation Advanced Formulation hydrophobicity->formulation ph_control pH Control (2-6) hydrolysis->ph_control cation_control Cation Control (add Mg²⁺) aggregation->cation_control enhanced_stability Enhanced Stability ph_control->enhanced_stability cation_control->enhanced_stability improved_solubility Improved Solubility formulation->improved_solubility consistent_results Consistent Results enhanced_stability->consistent_results improved_solubility->consistent_results

Caption: Logical relationship between stability issues and solutions.

References

Technical Support Center: Efficient Lipid Extraction from Mycobacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of lipids from mycobacterial cell walls. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your extraction protocols and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the lipid extraction process from mycobacterial cell walls.

Question: Why is the yield of total lipids from my mycobacterial culture unexpectedly low?

Answer:

Low lipid yield is a common issue when using standard methods like the Folch or Bligh and Dyer protocols on mycobacteria.[1][2] The complex and robust nature of the mycobacterial cell wall, rich in mycolic acids, makes it resistant to conventional solvent extraction.[3][4]

Possible Causes and Solutions:

  • Insufficient Cell Lysis: The thick, waxy cell wall may not be adequately disrupted.

    • Solution: Incorporate a mechanical disruption step before solvent extraction. Bead beating or sonication can significantly improve cell lysis and subsequent lipid recovery.

  • Inadequate Solvent Penetration: The solvents may not be effectively penetrating the cell wall.

    • Solution 1: Consider extending the incubation time with the solvent mixture and ensure continuous, vigorous agitation.[5]

    • Solution 2: A less common but more effective method for mycobacteria is the Chandramouli method, which involves prolonged mixing of the cell pellet with a chloroform (B151607):methanol (B129727) mixture and allowing for phase separation by standing instead of centrifugation.[2] This method has been shown to yield a considerably higher concentration of mycobacterial lipids.[1][2]

  • Suboptimal Solvent Ratios: The ratio of chloroform to methanol may not be optimal for mycobacterial lipids.

    • Solution: While the classic Folch method uses a 2:1 chloroform:methanol ratio, slight modifications may be necessary depending on the specific mycobacterial species and growth conditions.

Question: My extracted lipids are contaminated with non-lipid molecules. How can I improve the purity?

Answer:

Contamination with proteins, polysaccharides, and other cellular components can interfere with downstream analyses.

Possible Causes and Solutions:

  • Incomplete Phase Separation: During liquid-liquid extraction, the aqueous and organic phases may not have separated cleanly.

    • Solution 1: After adding water or a salt solution to induce phase separation, ensure complete separation by adequate centrifugation time and speed.

    • Solution 2: Carefully aspirate the upper aqueous phase without disturbing the interface. It is better to leave a small amount of the organic phase behind than to risk aspirating the aqueous layer.

  • Carryover of Cellular Debris: Inadequate removal of cell debris after initial extraction.

    • Solution: Filter the organic solvent extract through a glass funnel lined with filter paper to remove any suspended cellular debris before proceeding to the washing steps.[5]

Question: I am having trouble extracting specific lipid classes, such as mycolic acids. What should I do?

Answer:

The extraction of covalently bound lipids like mycolic acids requires a different approach than total lipid extraction.

Possible Causes and Solutions:

  • Lack of Saponification: Mycolic acids are esterified to the arabinogalactan-peptidoglycan complex and must be cleaved before extraction.

    • Solution: A saponification step using a strong base like potassium hydroxide (B78521) (KOH) or tetrabutylammonium (B224687) hydroxide (TBAH) at high temperatures is essential to hydrolyze the ester bonds and release the mycolic acids.[6][7]

  • Inefficient Derivatization: For analysis by methods like HPLC or GC-MS, mycolic acids need to be derivatized to their methyl esters (MAMEs) or other suitable forms.

    • Solution: Ensure the derivatization reaction (e.g., using diazomethane (B1218177) or methyl iodide) goes to completion.[6][8] Incomplete derivatization will result in poor recovery and inaccurate quantification.

  • Improper Solvent for Extraction: After saponification and acidification, the choice of solvent for extracting the free mycolic acids is crucial.

    • Solution: Diethyl ether is a commonly used and effective solvent for extracting mycolic acids after acidification of the saponified mixture.[8]

Frequently Asked Questions (FAQs)

Q1: Which method is the most efficient for total lipid extraction from Mycobacterium tuberculosis?

A1: While the Folch and Bligh & Dyer methods are widely used, studies have shown that a modification of the Chandramouli method can yield significantly higher amounts of total lipids from mycobacterial cells.[1][2] This method involves a more prolonged interaction between the cells and the solvent mixture.

Q2: What are the key differences between extracting free lipids and covalently bound mycolic acids?

A2: Free lipids, which are not covalently attached to the cell wall, can be extracted directly using organic solvents like chloroform and methanol.[9] In contrast, mycolic acids are covalently linked to the cell wall and require an initial step of alkaline hydrolysis (saponification) to break the ester bonds before they can be extracted with an organic solvent.[6][7]

Q3: How can I visualize and separate different lipid classes after extraction?

A3: Thin-layer chromatography (TLC) is a common and effective method for the qualitative analysis and separation of mycobacterial lipids.[2][5][10] Different solvent systems can be used to resolve various lipid classes on the TLC plate. For quantitative analysis and more detailed structural information, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed.[6][11]

Q4: What safety precautions should I take when working with mycobacteria and organic solvents?

A4: All work with pathogenic mycobacteria, such as Mycobacterium tuberculosis, must be conducted in a BSL-3 (Biosafety Level 3) laboratory. The use of flammable and toxic organic solvents like chloroform and methanol requires working in a well-ventilated chemical fume hood and wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Q5: Can the growth phase of the mycobacterial culture affect lipid extraction?

A5: Yes, the lipid composition and content of mycobacteria can vary depending on the growth phase.[12] For consistency, it is recommended to harvest cells at a specific growth phase (e.g., mid-log phase) for comparative lipidomic studies.

Data Presentation

Table 1: Comparison of Total Lipid Yield from M. tuberculosis H37Rv using Different Extraction Methods

Extraction MethodTotal Lipid Yield (mg per gram of wet cell weight)Reference
Bligh and Dyer~21[2]
Folch~30[2]
Chandramouli~42[2]

Note: The values presented are approximate and can vary based on culture conditions and specific experimental procedures.

Experimental Protocols

Protocol 1: Total Lipid Extraction using the Modified Chandramouli Method

This protocol is adapted from Singh et al. (2014).[1][2]

  • Harvest mycobacterial cells from culture by centrifugation.

  • Wash the cell pellet with phosphate-buffered saline (PBS).

  • Resuspend the wet cell pellet in a 2:1 (v/v) mixture of chloroform and methanol.

  • Stir the suspension vigorously for an extended period (e.g., overnight) at room temperature.

  • Allow the mixture to stand undisturbed for phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Wash the organic phase with a 0.9% NaCl solution.

  • Collect the lower organic phase and dry it under a stream of nitrogen gas.

  • Store the dried lipid extract at -20°C.

Protocol 2: Extraction of Mycolic Acids

This protocol is a generalized procedure based on common methodologies.[6][7]

  • Saponification:

    • Resuspend the mycobacterial cell pellet in a 25% potassium hydroxide (KOH) solution in a 1:1 (v/v) mixture of water and methanol.

    • Incubate at 100°C overnight in a sealed, heat-resistant tube.

  • Acidification:

    • Cool the mixture to room temperature.

    • Acidify the solution to a pH of 1-2 by slowly adding concentrated sulfuric acid.

  • Extraction:

    • Extract the mycolic acids three times with diethyl ether.

    • Pool the organic phases.

  • Washing and Drying:

    • Wash the pooled organic phase with water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen.

  • Derivatization (for MAMEs):

    • Resuspend the dried mycolic acids in a suitable solvent.

    • Add a methylating agent (e.g., diazomethane or methyl iodide) and incubate to form mycolic acid methyl esters (MAMEs).

    • The resulting MAMEs can be further purified and analyzed by TLC, HPLC, or MS.

Visualizations

Experimental_Workflow_Total_Lipid_Extraction start Start: Mycobacterial Culture harvest Harvest Cells (Centrifugation) start->harvest wash Wash Pellet with PBS harvest->wash extract Add Chloroform:Methanol (2:1) & Stir Overnight wash->extract phase_sep Phase Separation (Standing) extract->phase_sep collect_organic Collect Lower Organic Phase phase_sep->collect_organic wash_organic Wash with NaCl Solution collect_organic->wash_organic dry Dry Under Nitrogen wash_organic->dry end End: Total Lipid Extract dry->end Troubleshooting_Low_Lipid_Yield problem Problem: Low Lipid Yield cause1 Possible Cause: Insufficient Cell Lysis problem->cause1 cause2 Possible Cause: Inadequate Solvent Penetration problem->cause2 cause3 Possible Cause: Suboptimal Method problem->cause3 solution1 Solution: Add Mechanical Disruption Step (Bead Beating/Sonication) cause1->solution1 solution2a Solution: Extend Incubation Time with Vigorous Agitation cause2->solution2a solution2b Solution: Use Chandramouli Method (Higher Yield) cause3->solution2b Mycolic_Acid_Extraction_Workflow start Start: Mycobacterial Cell Pellet saponification Saponification (KOH, 100°C) start->saponification acidification Acidification (H2SO4) saponification->acidification extraction Extract with Diethyl Ether acidification->extraction wash_dry Wash and Dry Organic Phase extraction->wash_dry derivatization Derivatization (e.g., Methylation) wash_dry->derivatization end End: Mycolic Acid Methyl Esters derivatization->end

References

Technical Support Center: Optimization of In Vitro Assays for Decaprenyl Phosphate-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with in vitro assays for decaprenyl phosphate-dependent enzymes.

Frequently Asked Questions (FAQs)

Q1: What are decaprenyl phosphate-dependent enzymes and why are they important?

Decaprenyl phosphate-dependent enzymes are crucial in the biosynthesis of essential cell wall components in various bacteria, particularly in Mycobacterium tuberculosis (Mtb).[1] They utilize decaprenyl phosphate (B84403) as a lipid carrier for monosaccharides, which are then incorporated into complex structures like the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan.[1][2] Enzymes in this pathway, such as DprE1, DprE2, and WecA, are essential for bacterial viability, making them attractive targets for the development of new anti-tuberculosis drugs.[3][4][5][6]

Q2: What are the essential components of an in vitro assay for these enzymes?

A typical in vitro assay for a decaprenyl phosphate-dependent enzyme, such as a Z-prenyl diphosphate (B83284) synthase (e.g., Rv2361c), includes:

  • Buffer: To maintain an optimal pH, typically between 7.5 and 8.5.[2][7]

  • Divalent Cations: An absolute requirement, with Mg²⁺ (around 1 mM) often being optimal.[2][7] Mn²⁺ can sometimes substitute, but Ca²⁺ and Zn²⁺ are generally less effective.[2]

  • Substrates: The specific allylic diphosphate primer (e.g., ω,E,Z-FPP) and isopentenyl diphosphate (IPP), which is often radiolabeled for detection.[2]

  • Detergent: Non-ionic detergents like Triton X-100 are often required to solubilize the lipid substrate and stimulate enzyme activity.[2][7]

  • Reducing Agent: A reagent like dithiothreitol (B142953) (DTT) can be stimulatory.[2][7]

  • Purified Enzyme: The specific decaprenyl phosphate-dependent enzyme being studied.[2]

Q3: Why are detergents necessary in these assays and how do I choose one?

Detergents are critical for solubilizing the long-chain, hydrophobic decaprenyl phosphate substrate and the membrane-associated enzymes themselves.[8][9] The choice of detergent and its concentration can significantly impact enzyme stability and activity.[9][10] Non-ionic detergents like Triton X-100 or dodecyl maltoside (DDM) are commonly used because they are less likely to denature proteins compared to ionic detergents.[2][9] It is recommended to use detergents at a concentration near their critical micelle concentration (CMC) to minimize protein denaturation.[8] The optimal detergent and its concentration should be determined empirically for each specific enzyme.[11]

Q4: What are common substrates used to assay enzymes in the decaprenyl phosphate pathway?

The substrates depend on the specific enzyme being assayed.

  • For Z-prenyl diphosphate synthases like Rv2361c, substrates include a radiolabeled isopentenyl diphosphate ([¹⁴C]IPP) and an allylic diphosphate primer such as geranyl diphosphate (GPP) or ω,E,Z-farnesyl diphosphate (ω,E,Z-FPP).[2]

  • For the DprE1/DprE2 complex , the natural substrate is decaprenylphosphoryl-β-D-ribofuranose (DPR).[6][12] Assays can monitor the oxidation of NADH or NADPH, which are cofactors for the DprE2-catalyzed reduction step.[12]

  • For WecA , the substrates are UDP-GlcNAc (often a fluorescently labeled version) and decaprenyl phosphate (C50-P).[3]

Troubleshooting Guide

Problem: I am seeing little to no enzyme activity.

This is a common issue with several potential causes. The logical workflow below can help diagnose the problem.

G start Low / No Activity check_enzyme Is the enzyme active? (Check storage, age, handling) start->check_enzyme check_cofactors Are essential cofactors present? (e.g., 1 mM MgCl₂) check_enzyme->check_cofactors Yes denatured Result: Enzyme may be denatured or degraded. Action: Use new enzyme aliquot. check_enzyme->denatured No check_ph Is the buffer pH correct? (Optimal ~7.5 - 8.5) check_cofactors->check_ph Yes add_cofactors Result: Activity is dependent on divalent cations. Action: Add MgCl₂. Avoid EDTA. check_cofactors->add_cofactors No check_detergent Is the detergent type and concentration optimal? check_ph->check_detergent Yes adjust_ph Result: Suboptimal pH is inhibiting the enzyme. Action: Prepare fresh buffer at pH 7.5-8.5. check_ph->adjust_ph No check_substrates Are substrates intact and at the correct concentration? check_detergent->check_substrates Yes optimize_detergent Result: Detergent may be inhibitory or insufficient for solubilization. Action: Titrate detergent concentration. check_detergent->optimize_detergent No check_km Result: Substrate may be degraded or concentration too low/high. Action: Verify substrate integrity. Assay at ~Km concentration. check_substrates->check_km No

Caption: Troubleshooting workflow for low or no enzyme activity.

  • Q: Could my enzyme be inactive?

    • A: Yes. Decaprenyl phosphate-dependent enzymes, like many purified proteins, can be sensitive to storage conditions, freeze-thaw cycles, and handling. Ensure the enzyme has been stored correctly at the recommended temperature and avoid repeated freeze-thaw cycles. If in doubt, use a fresh aliquot of enzyme.

  • Q: Have I included the correct cofactors?

    • A: These enzymes often have an absolute requirement for divalent cations like Mg²⁺.[2][7] The presence of chelating agents like EDTA in any of your reagents will completely abolish activity.[2] Ensure you are adding an optimal concentration of MgCl₂ (typically ~1 mM).[2]

  • Q: Is my buffer system correct?

    • A: The optimal pH range for these enzymes is typically between 7.5 and 8.5.[2][7] Activity can drop sharply outside of this range. Verify the pH of your final reaction mixture.

  • Q: Could the detergent be the issue?

    • A: Yes. The wrong type or concentration of detergent can fail to properly solubilize the substrate or may even inhibit the enzyme.[9] For example, Rv2361c activity is stimulated by Triton X-100, with maximal activity around 0.1%.[2] If you suspect an issue, perform a detergent titration to find the optimal concentration.

Problem: My assay shows high substrate inhibition.

  • Q: Why does my reaction rate decrease at high substrate concentrations?

    • A: Substrate inhibition is a known characteristic of some enzymes in this pathway, including the Mt-DprE1-DprE2 complex.[12] This occurs when the substrate binds to the enzyme in a non-productive manner at high concentrations, leading to a decrease in the observed reaction velocity. For example, when assaying the DprE1-DprE2 complex, increasing concentrations of the substrate GGPR can lead to reduced NADH/NADPH oxidation.[12]

    • Solution: To determine accurate kinetic parameters, you must perform substrate titrations and use only the data from sub-inhibitory concentrations for calculating Kₘ and Vₘₐₓ.[12][13]

Problem: My results are not reproducible.

  • Q: What are the common causes of poor reproducibility in these assays?

    • A: The lipophilic nature of decaprenyl phosphate can be a major source of variability.

      • Inconsistent Substrate Preparation: Decaprenyl phosphate and its derivatives must be fully solubilized in detergent micelles. Inconsistent vortexing or sonication can lead to variable substrate availability between experiments.

      • Pipetting Viscous Solutions: Detergent-containing solutions can be viscous. Ensure accurate and consistent pipetting by using appropriate techniques (e.g., reverse pipetting).

      • Temperature Control: Enzyme activity is temperature-dependent. Ensure all reactions are initiated and incubated at a consistent, defined temperature (e.g., 37°C).[2]

Quantitative Data Summary

Quantitative data from kinetic studies are essential for assay optimization and inhibitor screening.

Table 1: Kinetic Parameters for M. tuberculosis Z-prenyl Diphosphate Synthase (Rv2361c) Data is crucial for selecting the appropriate allylic primer and its concentration for subsequent high-throughput screening.

Allylic Diphosphate SubstrateKₘ (μM)
Geranyl diphosphate (GPP)490
Neryl diphosphate (NPP)29
ω,E,E-Farnesyl diphosphate (ω,E,E-FPP)84
ω,E,Z-Farnesyl diphosphate (ω,E,Z-FPP)290
ω,E,E,E-Geranylgeranyl diphosphate (ω,E,E,E-GGPP)40
Isopentenyl diphosphate (IPP)89

Data sourced from Besra et al.[2][7] The catalytic efficiency (kcat/Kₘ) was found to be greatest for ω,E,Z-FPP, suggesting it is the likely natural substrate.[2][7]

Table 2: Kinetic Parameters for the M. tuberculosis Mt-DprE1-DprE2 Complex These parameters highlight the different affinities for cofactors and the substrate, which is critical for assay design.

Variable ComponentCofactorApparent Kₘ (μM)
GGPR (Substrate)NADH38.0 ± 13.7
GGPR (Substrate)NADPH270.7 ± 231.1
NADH (Cofactor)-34.1 ± 6.7
NADH (Cofactor)+ GGPR10.5 ± 5.6

Data sourced from Carroll et al.[12] Note the more than seven-fold lower apparent Kₘ for the GGPR substrate in the presence of NADH compared to NADPH.[12]

Experimental Protocols & Workflows

A generalized workflow for setting up and executing an in vitro assay is depicted below.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis prep_buffer Prepare Buffer (e.g., 50 mM MOPS, pH 7.9) prep_reagents Prepare Reagents (MgCl₂, DTT, Detergent) prep_buffer->prep_reagents prep_substrate Prepare Substrates (Allylic Primer, [¹⁴C]IPP) prep_reagents->prep_substrate prep_enzyme Prepare Enzyme Dilution prep_substrate->prep_enzyme mix Combine Buffer, Reagents, and Substrates in Reaction Tube prep_enzyme->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate reaction with Enzyme pre_incubate->initiate incubate Incubate for a defined time (e.g., 10 min) initiate->incubate stop Stop Reaction (e.g., add saturated NaCl) incubate->stop extract Extract Product (e.g., n-butanol) stop->extract quantify Quantify Product (Liquid Scintillation Counting) extract->quantify analyze Analyze Data (Calculate rates, Km, Vmax) quantify->analyze

Caption: General experimental workflow for a radioactive enzyme assay.

Protocol 1: Activity Assay for Z-prenyl Diphosphate Synthase (Rv2361c)

This protocol is adapted from a method used to characterize the decaprenyl diphosphate synthase from M. tuberculosis.[2]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing the following final concentrations:

    • 50 mM MOPS buffer, pH 7.9

    • 2.5 mM Dithiothreitol (DTT)

    • 1 mM MgCl₂

    • 0.1% - 0.3% Triton X-100

    • 100 µM allylic diphosphate (e.g., ω,E,Z-FPP)

    • 30 µM [¹⁴C]Isopentenyl diphosphate (IPP)

  • Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a known amount of purified recombinant enzyme (e.g., 0.25 µg).[2]

  • Incubation: Incubate the mixture for 10 minutes at 37°C. Ensure this time point falls within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding 1 mL of water saturated with NaCl.[2]

  • Product Extraction: Extract the radiolabeled lipid products by adding 1 mL of n-butanol (water-saturated), vortexing thoroughly, and centrifuging to separate the phases.

  • Quantification: Transfer an aliquot of the upper n-butanol phase to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

  • Kinetic Analysis: To determine kinetic parameters, vary the concentration of one substrate (e.g., the allylic primer) while keeping the other ([¹⁴C]IPP) at a fixed, saturating concentration.[2]

Protocol 2: NADH-Coupled Assay for DprE2 Activity

This protocol is based on a continuous spectrophotometric assay developed for the Mt-DprE1-DprE2 complex.[12] It measures the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

  • Reaction Mixture Preparation: In a UV-transparent 96-well plate or cuvette, prepare a reaction mixture containing:

    • 50 mM HEPES buffer, pH 7.5

    • 100 mM NaCl

    • 100 µM NADH (or NADPH)

    • 200 µM GGPR (a decaprenyl-P-ribose analog) or other appropriate DprE1 product substrate.[12]

  • Blank Measurement: Measure the baseline absorbance at 340 nm before adding the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the purified Mt-DprE1-DprE2 enzyme complex (e.g., 10 µM).[12]

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader or spectrophotometer.

  • Data Analysis: Calculate the rate of NADH oxidation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹). The rate should be linear with respect to both time and enzyme concentration.

Signaling Pathway Visualization

The biosynthesis of decaprenyl-phospho-arabinose (DPA), the donor for essential cell wall arabinans, involves several key enzymatic steps.

G PRPP 5-Phosphoribosyl 1-pyrophosphate (PRPP) Rv3806c Rv3806c (PRTase) PRPP->Rv3806c DP Decaprenyl Phosphate (DP) DP->Rv3806c DPPR Decaprenylphosphoryl 5-phosphoribose (DPPR) Unknown_Pase Phosphatase(s) DPPR->Unknown_Pase DPR Decaprenyl-P-ribose (DPR) DprE1 DprE1 (Oxidase) DPR->DprE1 Oxidation DPX Decaprenyl-P-2-keto-erythro- pentafuranose (DPX) DprE2 DprE2 (Reductase) DPX->DprE2 Reduction (NADH-dependent) DPA Decaprenyl-P-arabinofuranose (DPA) Aft Arabinosyl- transferases DPA->Aft Arabinan Arabinogalactan & Lipoarabinomannan Rv3806c->DPPR Transfers pentosyl phosphate Unknown_Pase->DPR DprE1->DPX DprE2->DPA Aft->Arabinan Arabinan Synthesis

References

Technical Support Center: Recombinant Decaprenyl Phosphate Synthase Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the recombinant expression of decaprenyl phosphate (B84403) synthase in Escherichia coli. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any expression of my recombinant decaprenyl phosphate synthase after IPTG induction. What are the possible causes and how can I troubleshoot this?

A1: No protein expression is a common issue that can stem from several factors, from the expression vector to the induction conditions.

Potential Causes and Troubleshooting Steps:

  • Ineffective IPTG Induction:

    • Degraded IPTG: IPTG solutions can degrade over time. It is recommended to use a fresh, sterile stock solution for induction.[1]

    • Suboptimal Cell Density: Induction should ideally occur during the mid-log phase of growth, typically at an OD600 of 0.4-0.8.[1] Inducing the culture too early or too late can adversely affect protein expression levels.

  • Plasmid and Gene Integrity:

    • Sequence Errors: Verify the integrity of your expression construct through sequencing to ensure there are no mutations, such as a frameshift or premature stop codon, in the decaprenyl phosphate synthase gene.

    • Promoter Issues: Ensure your plasmid contains a strong, inducible promoter suitable for E. coli, such as the T7 promoter, which is commonly found in pET vectors.[2]

  • Protein Toxicity:

    • Leaky Expression: Some promoters may have a basal level of expression even without an inducer.[1] If decaprenyl phosphate synthase is toxic to E. coli, this "leaky" expression can hinder cell growth and subsequent protein yield.[1]

    • Solutions: Employ a tightly regulated promoter system. Strains such as BL21(DE3)pLysS or pLysE contain a plasmid that expresses T7 lysozyme (B549824), an inhibitor of T7 RNA polymerase, which helps to minimize basal expression.[1] The addition of glucose to the growth medium can also aid in repressing the lac promoter.[1]

  • Codon Usage:

    • Rare Codons: If the decaprenyl phosphate synthase gene is from a eukaryotic source or an organism with a different codon bias than E. coli, the presence of rare codons can lead to translational stalling and reduced protein expression.[1][3]

    • Solutions: Synthesize a codon-optimized version of the gene for expression in E. coli.[4][5] Alternatively, use an E. coli host strain, such as Rosetta™, which is engineered to express tRNAs for rare codons.[6]

Q2: My decaprenyl phosphate synthase is expressed, but it's insoluble and forming inclusion bodies. How can I increase the yield of soluble protein?

A2: Inclusion bodies are dense aggregates of misfolded protein.[1] While it is possible to recover protein from inclusion bodies, it often requires complex refolding procedures.[7][8][9] Optimizing expression conditions to favor proper folding is the preferred approach.

Strategies to Enhance Solubility:

  • Lower Induction Temperature: Reducing the induction temperature to 16-25°C and extending the induction time (e.g., overnight) can slow down the rate of protein synthesis.[1][10][11] This often promotes proper protein folding and increases the yield of soluble protein.[1][12]

  • Optimize IPTG Concentration: While a standard starting concentration for IPTG is 1 mM, the optimal concentration can vary. It is advisable to test a range of concentrations (e.g., 0.05 mM to 1 mM).[13] In some instances, lower IPTG concentrations can lead to better-folded and more soluble protein.[1][10]

  • Choice of E. coli Strain:

    • Chaperone Co-expression: Strains like ArcticExpress(DE3) co-express cold-adapted chaperonins that are active at lower temperatures (4-12°C), which can aid in the proper folding of the target protein.[14]

    • Toxicity Resistant Strains: C41(DE3) and C43(DE3) are derivative strains of BL21(DE3) that have mutations allowing for better expression of toxic or membrane proteins.[6][14][15][16]

    • Tunable Expression: The Lemo21(DE3) strain allows for fine-tuning of T7 RNA polymerase activity, which can be crucial for expressing proteins prone to forming inclusion bodies.[6][17]

  • Growth Medium: The choice of growth medium can impact expression levels. For some proteins, a richer medium like Terrific Broth (TB) can lead to higher cell densities and protein yields.[1]

Q3: The yield of my purified decaprenyl phosphate synthase is very low. What steps can I take to improve it?

A3: Low purified protein yield can be a consequence of low expression levels, protein degradation, or inefficient purification.

Approaches to Improve Purified Yield:

  • Optimize Expression Conditions: Implement the strategies outlined in Q1 and Q2 to maximize the initial expression of soluble protein.

  • Protease Deficient Strains: Use E. coli strains deficient in certain proteases, such as BL21(DE3), which lacks the Lon and OmpT proteases, to reduce proteolytic degradation of the target protein.[6][14]

  • Purification Strategy:

    • Affinity Tags: Utilize N- or C-terminal fusion tags (e.g., His-tag, GST-tag) to facilitate efficient capture and purification of the recombinant protein.

    • Optimize Buffers: Ensure that the lysis and purification buffers have an optimal pH and salt concentration to maintain the stability and solubility of decaprenyl phosphate synthase. The enzyme from Mycobacterium tuberculosis has an optimal pH range of 7.5 to 8.5 and its activity is stimulated by dithiothreitol.[18][19]

    • Detergents for Membrane Proteins: Since decaprenyl phosphate synthase can be a membrane-associated protein, the addition of mild detergents (e.g., Triton X-100) to the lysis and purification buffers may be necessary to solubilize and stabilize the enzyme.[18][19]

Data Presentation

Table 1: Comparison of E. coli Strains for Recombinant Protein Expression

StrainKey FeaturesRecommended Use Case for Decaprenyl Phosphate Synthase
BL21(DE3) Deficient in Lon and OmpT proteases; contains T7 RNA polymerase gene for high-level expression.[6][14]General-purpose high-level expression.
Rosetta™(DE3) Derivative of BL21(DE3) containing a plasmid with tRNAs for rare codons.[6]Expression of genes with codon bias different from E. coli.
C41(DE3) & C43(DE3) Mutations allow for expression of toxic proteins and membrane proteins.[6][14][15][16]When decaprenyl phosphate synthase exhibits toxicity to the host cell.
Lemo21(DE3) Allows for tunable expression levels by controlling T7 RNA polymerase activity.[6][17]Optimizing expression of membrane proteins or those prone to aggregation.[17]
ArcticExpress(DE3) Co-expresses cold-adapted chaperonins Cpn10/Cpn60, active at 4-12°C.[14]To improve solubility and proper folding at low temperatures.
BL21(DE3)pLysS/pLysE Contain a plasmid expressing T7 lysozyme to reduce basal T7 RNA polymerase activity.[1][14]For toxic proteins where leaky expression is a concern.[1]

Table 2: Optimization of Induction Parameters

ParameterStandard ConditionOptimization RangeRationale
IPTG Concentration 1 mM0.05 - 1 mM[13]Lower concentrations can reduce metabolic burden and improve protein solubility.[1][10]
Induction Temperature 37°C16 - 25°C[1][10]Lower temperatures slow protein synthesis, promoting proper folding.[1][11][12]
Induction Time 2 - 4 hours12 - 24 hours (at lower temperatures)[10]Longer induction at lower temperatures can increase the yield of soluble protein.[10]
Cell Density (OD600) ~0.60.4 - 0.8[1]Induction during the mid-log phase ensures actively growing and metabolically competent cells.

Experimental Protocols

Protocol 1: Optimization of IPTG Induction Conditions

This protocol provides a framework for systematically testing different IPTG concentrations and induction temperatures.

  • Starter Culture: Inoculate a single colony of E. coli transformed with the decaprenyl phosphate synthase expression plasmid into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.[1]

  • Main Culture: The following day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of approximately 0.05-0.1.

  • Growth: Incubate at 37°C with shaking until the OD600 reaches 0.4-0.6.[1]

  • Induction: Divide the culture into smaller, equal volumes (e.g., 5 mL) in separate flasks. Add pre-determined amounts of a sterile IPTG stock solution to achieve a range of final concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM). Incubate separate sets of these cultures at different temperatures (e.g., 18°C, 25°C, 37°C).

  • Harvesting: After the desired induction period (e.g., 4 hours for 37°C, overnight for 18°C), measure the final OD600 of each culture. Harvest 1 mL of each culture by centrifugation.

  • Analysis: Lyse the cell pellets and analyze the total protein, soluble fraction, and insoluble fraction by SDS-PAGE to determine the optimal expression conditions.

Protocol 2: Assay for Decaprenyl Phosphate Synthase Activity

This protocol is adapted from the assay used for Mycobacterium tuberculosis decaprenyl diphosphate (B83284) synthase.[18][19]

  • Reaction Mixture: Prepare a 50 µL reaction mixture containing:

    • 50 mM MOPS buffer (pH 7.9)

    • 2.5 mM dithiothreitol

    • 10 mM sodium orthovanadate

    • 1 mM MgCl₂

    • 0.3% Triton X-100

    • 100 µM allylic diphosphate (e.g., farnesyl diphosphate)

    • 30 µM [¹⁴C]isopentenyl diphosphate ([¹⁴C]IPP)

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant decaprenyl phosphate synthase (e.g., 0.25 µg).

  • Incubation: Incubate the reaction mixture for 10 minutes at 37°C.

  • Reaction Quenching: Stop the reaction by adding 1 mL of water saturated with NaCl.

  • Product Extraction: Extract the reaction products with n-butanol saturated with water.

  • Quantification: Take an aliquot of the n-butanol phase for liquid scintillation spectrometry to quantify the incorporation of [¹⁴C]IPP into the longer-chain prenyl diphosphate product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_downstream Downstream Processing Transformation Transformation of E. coli Colony_Selection Single Colony Selection Transformation->Colony_Selection Starter_Culture Overnight Starter Culture Colony_Selection->Starter_Culture Main_Culture Inoculate Main Culture Starter_Culture->Main_Culture Growth Grow to Mid-Log Phase (OD600 0.4-0.8) Main_Culture->Growth Induction Induce with IPTG Growth->Induction Incubation Incubate (e.g., 18°C, overnight) Induction->Incubation Harvesting Harvest Cells by Centrifugation Incubation->Harvesting Lysis Cell Lysis Harvesting->Lysis Purification Protein Purification (e.g., Affinity Chromatography) Lysis->Purification Analysis Analysis (SDS-PAGE, Activity Assay) Purification->Analysis

Caption: A general experimental workflow for recombinant protein expression in E. coli.

troubleshooting_logic Start Problem: Low/No Protein Expression Check_Expression Analyze total cell lysate by SDS-PAGE Start->Check_Expression Protein_Present Protein is present Check_Expression->Protein_Present No_Protein No protein band visible Check_Expression->No_Protein No Soluble_Fraction Check soluble vs. insoluble fractions Protein_Present->Soluble_Fraction Yes Inclusion_Bodies Issue: Inclusion Bodies Soluble_Fraction->Inclusion_Bodies Optimize_Solubility Optimize for solubility: - Lower temperature - Lower IPTG - Use solubility-enhancing strains Inclusion_Bodies->Optimize_Solubility Check_Toxicity Monitor cell growth post-induction. Is there growth arrest or lysis? No_Protein->Check_Toxicity Toxicity_Issue Issue: Protein Toxicity Check_Toxicity->Toxicity_Issue Yes No_Toxicity No obvious toxicity Check_Toxicity->No_Toxicity No Optimize_Toxicity Optimize for toxicity: - Use pLysS/E strains - Tightly controlled promoter - Lower IPTG Toxicity_Issue->Optimize_Toxicity Check_Codons Review codon usage for rare codons No_Toxicity->Check_Codons Codon_Issue Issue: Codon Bias Check_Codons->Codon_Issue Rare codons present Optimize_Codons Optimize codons: - Gene synthesis - Use Rosetta strain Codon_Issue->Optimize_Codons

Caption: A troubleshooting decision tree for low or no protein expression.

References

Strategies to increase the sensitivity of polyprenyl phosphate detection.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polyprenyl phosphate (B84403) detection. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sensitive detection of these critical biomolecules.

Troubleshooting Guides

This section addresses specific issues that may arise during your experimental workflow.

Issue 1: Low or No Signal Detected by Mass Spectrometry

Possible Causes & Solutions:

  • Poor Ionization Efficiency: Polyprenyl phosphates are anionic and can exhibit poor ionization in common mass spectrometry modes.

    • Solution 1: Chemical Derivatization. Methylation of the phosphate group using trimethylsilyldiazomethane (B103560) (TMSD) can neutralize the negative charge, significantly improving ionization efficiency in positive ion mode.[1][2][3] This approach has been shown to dramatically increase detection sensitivity.[1][3]

    • Solution 2: Optimize MS Method. Experiment with different ionization sources and modes. Negative-ion desorption chemical ionization (DCI) has been successfully applied for the analysis of nanomole quantities of polyprenyl phosphates.[4]

  • Low Abundance in Sample: Polyprenyl phosphates are often present in very low concentrations within cells and tissues.[1][5]

    • Solution: Increase Sample Amount. If possible, start with a larger amount of biological material to increase the final concentration of the analyte.[5]

  • Sample Loss During Extraction: The amphipathic nature of polyprenyl phosphates makes their extraction challenging, and they can be lost during sample preparation.[5]

    • Solution: Optimize Extraction Protocol. Utilize a robust extraction method, such as one employing an isopropanol-containing buffer.[5] Incorporating an internal standard, like [3H]Dol-P or citronellyl-P, before extraction can help monitor and quantify recovery.[5][6]

  • Hydrolysis: Polyprenyl phosphates are susceptible to hydrolysis during extraction and storage.[5]

    • Solution: Maintain Proper Conditions. Work quickly, keep samples on ice, and use appropriate buffers to minimize enzymatic and chemical degradation.

Issue 2: Poor Separation or Co-elution in Liquid Chromatography (LC)

Possible Causes & Solutions:

  • Inappropriate Column Chemistry: The unique properties of polyprenyl phosphates require specific stationary phases for effective separation.

    • Solution 1: Reverse-Phase Liquid Chromatography (RPLC) with Derivatization. Un-methylated polyprenyl phosphates are generally not suitable for RPLC.[1][3] However, after methylation with TMSD, RPLC can be effectively used to separate different polyprenyl phosphate species.[1][3]

    • Solution 2: Normal-Phase Liquid Chromatography (NPLC). NPLC is a traditional method for separating underivatized polyprenyl phosphates.

  • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving good resolution.

    • Solution: Gradient Elution. Implement a gradient elution program to effectively separate polyprenyl phosphates of varying chain lengths and polarities.

Issue 3: Inconsistent Quantification and Poor Reproducibility

Possible Causes & Solutions:

  • Lack of an Appropriate Internal Standard: Variations in sample preparation and instrument response can lead to inaccurate quantification.

    • Solution: Use an Internal Standard. Spike samples with a known amount of an appropriate internal standard (e.g., a structurally similar polyprenyl phosphate with a different chain length not present in the sample, or a deuterated analog) at the beginning of the workflow to normalize for sample loss and ionization variability.[5]

  • Incomplete Hydrolysis of Glycosylated Forms: If quantifying total polyprenyl phosphates, incomplete hydrolysis of dolichyl-linked oligosaccharides will lead to an underestimation.

    • Solution: Ensure Complete Hydrolysis. An alkaline hydrolysis step is crucial for the optimal recovery of dolichyl phosphate (Dol-P) from biological samples by converting dolichyl-linked carriers into Dol-P.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most sensitive methods for detecting polyprenyl phosphates?

The most sensitive methods typically involve a combination of chemical derivatization and advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS) following methylation of the phosphate head group is a highly sensitive approach, with limits of detection reported to be around 1 pg.[1][3] Other sensitive methods include those based on fluorescent derivatization followed by HPLC with fluorescence detection, and radiolabeling.[6][7]

Q2: How can I improve the ionization of polyprenyl phosphates for mass spectrometry?

Methylation of the phosphate group with trimethylsilyldiazomethane (TMSD) is a powerful strategy to enhance the ionization efficiency of these molecules in positive ion mode.[1][3] This derivatization neutralizes the negative charge of the phosphate, leading to a significant increase in signal intensity during MS analysis.[1][3]

Q3: What are the key considerations for sample preparation when analyzing polyprenyl phosphates?

Due to their low abundance and susceptibility to degradation, careful sample preparation is critical.[1][5] Key considerations include:

  • Preventing Hydrolysis: Work at low temperatures and use appropriate buffers to inhibit phosphatase activity.[5]

  • Efficient Extraction: Use a validated extraction protocol, often involving organic solvents like isopropanol, to efficiently recover these amphipathic molecules.[5]

  • Hydrolysis of Conjugates: For total polyprenyl phosphate quantification, include an alkaline hydrolysis step to release them from their glycosylated forms.[1]

  • Use of Internal Standards: Incorporate an internal standard early in the workflow to account for procedural losses and variations.[5][6]

Q4: Can I detect polyprenyl phosphates without derivatization?

Yes, but often with lower sensitivity. Methods like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Desorption Chemical Ionization (DCI) can be used to analyze underivatized prenyl phosphates.[4][8] However, for achieving the highest sensitivity, especially with LC-MS, derivatization is highly recommended.[1][3][5]

Data Presentation

Table 1: Comparison of Sensitivities for Different Polyprenyl Phosphate Detection Methods

Detection MethodDerivatizationLimit of Detection (LOD)Key AdvantagesReference(s)
RPLC-MSTMSD Methylation~1 pgHigh sensitivity and specificity, broad molecular coverage.[1][3]
HPLC-Fluorescence3-(9-anthryl)-diazo-2-propeneSufficient for tissue homolog measurementGood sensitivity for targeted homologs.[7]
Radiolabeling Assay[14C]phenyl chloroformateSubnanomolar rangeVery high sensitivity.[6]
DCI-MS/MSNoneNanomole quantitiesStructural information on underivatized molecules.[4]
FAB-MS/MSNoneNot specifiedStructural determination of intact molecules.[8]

Experimental Protocols

Protocol 1: TMSD Methylation for Enhanced RPLC-MS Detection

This protocol is adapted from methodologies demonstrating increased sensitivity for dolichyl phosphate detection.[1][2][3]

  • Alkaline Hydrolysis: Subject the biological sample (e.g., ~1 x 10^6 HeLa cells) to alkaline hydrolysis to release oligosaccharides from dolichyl carriers and convert them to dolichyl phosphates.[1]

  • Lipid Extraction: Perform a lipid extraction using a suitable organic solvent system to isolate the polyprenyl phosphates.

  • Methylation:

    • Resuspend the dried lipid extract.

    • Add trimethylsilyldiazomethane (TMSD) solution.

    • Incubate to allow the methylation of the phosphate head group to proceed to completion.

  • RPLC-MS Analysis:

    • Inject the methylated sample onto a reverse-phase LC column.

    • Separate the different polyprenyl phosphate species using an appropriate gradient.

    • Detect the methylated species using a high-resolution mass spectrometer in positive ion mode. The methylated dolichyl phosphates will exhibit a characteristic fragment of m/z 127.0155, corresponding to the dimethylphosphate group.[2]

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (e.g., 10^6 cells) hydrolysis Alkaline Hydrolysis start->hydrolysis Release conjugated forms extraction Lipid Extraction hydrolysis->extraction Isolate lipids methylation TMSD Methylation extraction->methylation Increase ionizability rplc RPLC Separation methylation->rplc ms HRMS Detection (Positive Ion Mode) rplc->ms

Caption: Workflow for sensitive polyprenyl phosphate detection using TMSD methylation and RPLC-MS.

troubleshooting_logic issue Low or No MS Signal cause1 Poor Ionization issue->cause1 cause2 Low Abundance issue->cause2 cause3 Sample Loss issue->cause3 solution1a TMSD Methylation cause1->solution1a solution1b Optimize MS Method cause1->solution1b solution2 Increase Sample Amount cause2->solution2 solution3 Optimize Extraction Use Internal Standard cause3->solution3

Caption: Troubleshooting logic for low signal in polyprenyl phosphate mass spectrometry analysis.

References

Avoiding contamination in mycobacterial lipidomics studies.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mycobacterial lipidomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common sources of contamination in their experiments.

Frequently Asked Questions (FAQs)

General Contamination

Q1: What are the most common sources of contamination in mycobacterial lipidomics studies?

A1: Contamination in lipidomics is a pervasive issue that can arise from multiple sources throughout the experimental workflow. The most common contaminants include:

  • Keratins: Introduced from skin, hair, dust, and non-latex gloves.[1][2][3]

  • Plasticizers: Chemicals like phthalates that leach from plastic consumables such as microcentrifuge tubes, pipette tips, and vials.[3][4][5] Different brands of plasticware can have widely varying contaminant profiles.[4]

  • Detergents and Polymers: Polyethylene glycol (PEG) is a major contaminant found in detergents (Triton X-100, Tween), soaps, and even lab wipes.[3][6] Polysiloxanes can leach from siliconized surfaces.[6]

  • Solvents and Reagents: Impurities can be present in low-grade solvents and reagents. It is crucial to use high-purity or HPLC-grade solvents.[6][7]

  • Cross-Contamination: Residue from previous samples can carry over if equipment is not cleaned properly.[8] Shared lab chemicals are also a common source.[6]

  • Biological Carryover: During lipid extraction, other biological molecules like proteins and metabolites may be co-extracted.[9]

Q2: Why is keratin (B1170402) contamination such a significant problem?

A2: Keratin is one of the most frequently encountered contaminants in mass spectrometry.[3][10] It is an abundant structural protein found in human skin, hair, and nails, and is also a major component of lab dust.[2][3][10] If present in high concentrations, keratin-derived peptides can suppress the signal of the lipids of interest, overwhelming the analysis and masking important results, particularly when analyzing low-abundance lipids.[1][10]

Labware and Environment

Q3: How can I minimize plasticizer contamination from my labware?

A3: Plasticware is a primary source of leachable contaminants like phthalates.[4][5] To minimize this:

  • Choose appropriate plastics: Test different brands of tubes and tips, as their contaminant profiles vary significantly.[4] Some labs recommend specific brands like Eppendorf, which have been tested to prevent plastic leaching.[3]

  • Use glass: Whenever possible, substitute plastic with high-quality borosilicate glassware, especially when working with organic solvents or acids that can exacerbate leaching.[3][4] Use glass syringes and stainless-steel filter holders instead of plastic alternatives.[5]

  • Use PTFE-lined caps (B75204): For vials and tubes, use caps with a Polytetrafluoroethylene (PTFE) liner, which provides an inert barrier.[4][8]

  • Avoid certain plastics: Soft PVC materials, such as vinyl gloves, are a known source of phthalates and should be avoided.[7]

Q4: What are the best practices for cleaning glassware for lipidomics analysis?

A4: Proper glassware cleaning is critical to prevent background contamination.

  • Avoid detergents: Do not wash glassware with soap or detergents, as they often contain PEG and other surfactants that are difficult to remove and interfere with mass spectrometry.[3][6]

  • Solvent Rinsing: If glassware is not visibly dirty, rinse it thoroughly with hot water followed by an organic solvent like isopropyl alcohol or methanol (B129727).[3][8]

  • For stubborn residues: If a more thorough cleaning is needed, wash with a laboratory-grade detergent, rinse extensively with tap water, then deionized water, and finally perform a solvent rinse.[8]

  • Baking: For glassware used in phthalate (B1215562) analysis, baking in a muffle furnace after cleaning can help remove residual organic contaminants. Allow it to cool in a clean, phthalate-free environment like a desiccator.[8]

Reagents and Sterilization

Q5: Which detergents should I absolutely avoid in my sample preparation?

A5: Polyethoxylated surfactants are highly detrimental to mass spectrometry analysis because they ionize strongly and can completely suppress the signal from your lipids of interest.[6] You should strictly avoid detergents such as Triton X-100, Tween, and NP-40.[3][6] If a detergent is necessary for your lysis buffer, consider mass spectrometry-compatible options like SDS or acid-labile surfactants.[3]

Q6: What is the recommended method for sterilizing lipid-containing solutions?

A6: Due to the sensitivity of lipids to heat and chemical alteration, many conventional sterilization methods are unsuitable.[11]

  • Filtration: The most recommended method is sterile filtration using a 0.2 µm membrane filter.[11][12][13] This physically removes microbial contaminants without significantly altering the physicochemical properties of the lipids.[14]

  • Avoid Autoclaving and Irradiation: Autoclaving (steam heat) can cause lipid degradation due to high temperatures.[11][14] Gamma irradiation and UV irradiation can also negatively impact the physicochemical properties of liposomes, leading to degradation and aggregation.[11][15]

Troubleshooting Guides

Guide 1: Investigating High Background of Unknown Peaks in Mass Spectra

This guide provides a logical workflow to identify and eliminate the source of unexpected or high-intensity background peaks in your lipidomics data.

Step 1: Analyze Blank Samples The first step is to determine the origin of the contamination by running a series of blank samples.

  • Solvent Blank: Inject only the final solvent used to resuspend your lipid extract. This will identify contaminants originating from the LC-MS system itself, the mobile phases, or the solvent.[16]

  • Extraction Blank: Perform the entire lipid extraction procedure using a tube with no mycobacterial sample. This "mock extraction" is essential for identifying contaminants introduced from solvents, labware (tubes, tips), and the overall laboratory environment.[5]

Step 2: Characterize the Contaminant Peaks

  • Check for Common Masses: Compare the m/z values of your unknown peaks against lists of common contaminants.

    • Plasticizers (Phthalates): Often appear as a series of peaks with characteristic masses.

    • PEG (Polyethylene Glycol): Appears as a repeating series of peaks separated by 44 Da.[6]

    • Polysiloxanes: Appear as a repeating series separated by 74 Da.[6]

  • Use a Contaminant Database: Utilize public repositories of labware contaminants that contain high-resolution m/z values, retention times, and MS/MS spectra to help identify unknown peaks.[4]

Step 3: Isolate and Eliminate the Source

  • If contamination is in the Solvent Blank: The issue lies within your LC-MS system or solvents.

    • Thoroughly wash the system.[16]

    • Use fresh, high-purity, HPLC-grade solvents and mobile phases.[6][16]

    • Check for leaching from LC tubing.[16]

  • If contamination is only in the Extraction Blank: The source is in your sample preparation workflow.

    • Labware: Systematically test each piece of plasticware. Run extractions in tubes from different manufacturers to find a cleaner option.[4] Switch to glass vials and solvent-rinsed glassware where possible.[3][5]

    • Reagents: Prepare fresh reagents and buffers using high-purity chemicals and water.[6]

    • Environment: Ensure work is performed in a clean area, such as a laminar flow hood, to minimize dust and aerosols.[1][10]

Step 4: Implement Preventative Measures Once the source is identified, implement strict protocols to prevent recurrence. This includes dedicating glassware for lipid analysis, using single-use aliquots of high-purity solvents, and wearing appropriate personal protective equipment (PPE).[3][8]

Guide 2: Troubleshooting Keratin Contamination

Keratin is a persistent contaminant that can obscure results. Follow these steps if you detect significant keratin peaks in your mass spectra.[1][10]

Step 1: Review Personal Protective Equipment (PPE) and Practices

  • Gloves: Always wear clean, powder-free nitrile gloves. Latex gloves can be a source of keratin.[1] Change gloves frequently, especially after touching any surface (e.g., pens, phones, door handles).[6]

  • Lab Coat: Always wear a clean lab coat. Avoid wearing wool clothing in the lab, as it is a major source of keratin fibers.[1][10]

  • Hair: Tie back long hair or use a hairnet.[3]

Step 2: Assess the Laboratory Environment

  • Work Surface: Work in a laminar flow hood whenever possible.[1] Before starting, thoroughly wipe down your bench and any equipment with 70% ethanol (B145695) or methanol to remove dust.[3] Spraying the air above the bench with 70% ethanol can also help reduce airborne particulates.[3]

  • Equipment: Gel electrophoresis tanks and other shared equipment are common sources of keratin.[6] Clean them thoroughly with 70% ethanol before use.[3]

Step 3: Evaluate Reagents and Consumables

  • Reagents: Communal lab stocks are often contaminated.[6] Prepare fresh buffers and reagents for mass spectrometry work using clean glassware and high-purity chemicals.[6]

  • Containers: Keep all reagent bottles, gel trays, and consumable boxes (e.g., pipette tips) covered to prevent dust from settling.[1]

Quantitative Data Summary

Contamination from labware can significantly impact quantitative results. The choice of materials can drastically reduce background levels of common contaminants.

ContaminantSourceContamination Level (Plastic)Contamination Level (Glass/Steel)ReductionReference
C16:0 Fatty Acid Plastic Syringe & Filter6.6 ± 1.2 ppm2.6 ± 0.9 ppm60.6% [5]
C18:0 Fatty Acid Plastic Syringe & Filter8.9 ± 2.1 ppm1.9 ± 0.8 ppm78.7% [5]
Labware-originating m/z's Microcentrifuge Tubes8479888.4% [4]

Table 1: Comparison of contamination levels from plastic versus glass or stainless-steel labware during lipid extraction workflows.

Experimental Protocols

Protocol 1: Mycobacterial Lipid Extraction

This protocol is a generalized method for extracting total non-covalently linked lipids from mycobacteria, adapted from procedures described in the literature.[17][18] The key to success is maintaining a contaminant-free workflow.

Materials:

  • Mycobacterial cell pellet (approx. 0.2 g)

  • Glass tube with PTFE-lined screw cap

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Glass funnel and filter paper or glass syringe with stainless-steel filter holder

  • Nitrogen gas line

  • Orbital shaker or vortex

Procedure:

  • Initial Extraction (Apolar Lipids): a. In a laminar flow hood, add the mycobacterial cell pellet to a glass tube with a PTFE-lined cap.[17][18] b. Add 15 mL of a 1:2 (v/v) chloroform:methanol solution to the tube.[18] c. Incubate the tube overnight with constant, gentle stirring on an orbital shaker.[17][18] d. The next day, filter the organic solvents into a clean glass collection tube.[17][18] e. Dry the collected liquid phase completely under a gentle stream of nitrogen gas.[17]

  • Second Extraction (Polar Lipids): a. Add 15 mL of a 2:1 (v/v) chloroform:methanol solution to the remaining cellular debris from Step 1d.[17][18] b. Incubate the tube overnight with constant stirring.[18] c. The following morning, let the mixture rest for 1 hour to allow phases to separate.[17][18] d. Carefully transfer the organic solvent phase to the same glass collection tube from Step 1e. e. Evaporate the combined organic solvents completely under nitrogen gas.

  • Storage: a. Once fully dried, flush the tube containing the lipid extract with nitrogen gas, seal tightly with the PTFE-lined cap, and store at 4°C or -20°C for further analysis.[17][18][19]

Protocol 2: Cleaning Glassware for Phthalate-Free Analysis

This protocol is designed for scrupulously cleaning glassware to minimize background contamination from phthalates and other organic molecules.[8]

Procedure:

  • Initial Wash: If glassware is visibly dirty, wash with a laboratory-grade detergent and hot tap water.

  • Rinsing: Rinse thoroughly with tap water, followed by at least three rinses with deionized water.

  • Solvent Rinse: Rinse the glassware with a high-purity organic solvent such as methanol or dichloromethane.

  • Baking (Optional but Recommended): Place the glassware in a muffle furnace and bake at a high temperature (e.g., 400°C) for several hours to pyrolyze any remaining organic contaminants.

  • Cooling and Storage: a. Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment (e.g., a desiccator).[8] b. Immediately after cooling, cover the openings of the glassware with cleaned aluminum foil to prevent dust and airborne contaminants from entering.[8]

Visualizations

Workflow for Contamination-Controlled Lipid Extraction

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_qc Contamination Control Points Harvest 1. Harvest Mycobacteria (Aseptic Technique) Pellet 2. Create Cell Pellet Harvest->Pellet Extract1 3. Add Chloroform:Methanol (1:2) to Glass Tube Pellet->Extract1 Stir1 4. Stir Overnight Extract1->Stir1 Filter1 5. Filter Organic Phase Stir1->Filter1 Extract2 6. Add Chloroform:Methanol (2:1) to Debris Filter1->Extract2 Dry 9. Dry Combined Extracts (Under Nitrogen) Filter1->Dry Stir2 7. Stir Overnight Extract2->Stir2 Filter2 8. Collect Organic Phase Stir2->Filter2 Filter2->Dry Store 10. Store at -20°C Dry->Store Analyze 11. LC-MS Analysis Store->Analyze QC1 Use Sterile Culture Media QC1->Harvest QC2 Use Glassware Only (Solvent-Rinsed) QC2->Extract1 QC2->Filter1 QC3 Use HPLC-Grade Solvents QC3->Extract1 QC3->Extract2 QC4 Work in Laminar Flow Hood QC4->Harvest QC4->Extract1 QC4->Dry QC5 Use PTFE-lined Caps QC5->Store

Caption: Workflow for mycobacterial lipid extraction with key contamination control points.

Troubleshooting Logic for Contaminant Identification

G Start High Background or Unexpected Peaks Observed RunBlanks Run Blanks: 1. Solvent Blank 2. Extraction Blank Start->RunBlanks Decision1 Is Contamination in Solvent Blank? RunBlanks->Decision1 Decision2 Is Contamination ONLY in Extraction Blank? Decision1->Decision2 No SourceSystem Source: LC-MS System / Solvents Decision1->SourceSystem Yes Decision2->Start No / Unclear (Re-evaluate) SourcePrep Source: Sample Preparation Decision2->SourcePrep Yes ActionSystem Action: - Use fresh, high-purity solvents - Wash LC system thoroughly - Check tubing and vials SourceSystem->ActionSystem End Problem Resolved ActionSystem->End ActionPrep Action: - Test new labware (switch to glass) - Prepare fresh reagents - Clean workspace (hood) - Review PPE protocols SourcePrep->ActionPrep ActionPrep->End

Caption: A logical workflow for troubleshooting sources of contamination in lipidomics data.

References

Refinement of protocols for studying lipid-protein interactions involving Octadecaprenyl-MPDA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying lipid-protein interactions involving Octadecaprenyl-MPDA. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its interactions with proteins significant?

A1: this compound (Octadecaprenyl-monophosphate-N,N'-dicyclohexyl-4-morpholinecarboxamidine) is a synthetic, long-chain polyprenyl phosphate (B84403). Polyprenyl phosphates are involved in various biological processes, and understanding their interactions with proteins is crucial for elucidating their mechanisms of action and potential therapeutic applications. Long-chain polyphosphates have been shown to interact with proteins in key signaling pathways, such as the phosphatidylinositol signaling pathway.

Q2: Which techniques are suitable for studying the interaction between this compound and proteins?

A2: Several biophysical techniques can be employed, including:

  • Surface Plasmon Resonance (SPR): To determine binding affinity and kinetics in real-time.[1][2][3][4][5]

  • Fluorescence Polarization (FP): Suitable for studying the binding of a small fluorescently labeled molecule to a larger protein partner.[6][7]

  • Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.

  • Liposome-Based Assays: Using model membranes like liposomes or nanodiscs to study interactions in a more native-like environment.[8][9]

  • Mass Spectrometry (MS): To identify protein binding partners from complex mixtures.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain structural details of the interaction at an atomic level.[13]

Q3: How can I obtain this compound?

A3: this compound is a specialized lipid and may be available from commercial suppliers of research lipids. For example, it is listed with CAS number 93265-83-9.[14] If not commercially available, custom synthesis may be required.

Troubleshooting Guides

Issue 1: Poor solubility or aggregation of this compound in aqueous buffers.
  • Q: My this compound is precipitating out of my experimental buffer. How can I improve its solubility?

    • A: Due to its long hydrophobic chain, this compound has very low solubility in aqueous solutions. It is recommended to first dissolve it in an organic solvent like chloroform (B151607) or a chloroform/methanol mixture. This stock solution can then be used to incorporate the lipid into model membrane systems such as liposomes or nanodiscs. For direct interaction studies, the use of a carrier protein or a detergent at a concentration below its critical micelle concentration (CMC) might be necessary, though this can interfere with some assays.

Issue 2: Low or no detectable binding signal in my protein-lipid interaction assay.
  • Q: I am not observing any binding between my protein of interest and this compound using SPR/FP. What could be the reason?

    • A: There are several potential reasons for a lack of signal:

      • Incorrect Lipid Presentation: Ensure that the hydrophobic tail of this compound is properly integrated into a lipid bilayer (e.g., on an L1 SPR chip or in a liposome (B1194612) for FP) and that the phosphate headgroup is accessible for protein binding.

      • Protein Inactivity: Confirm the activity and correct folding of your protein. Perform a positive control experiment with a known interacting partner if available.

      • Inappropriate Buffer Conditions: Check the pH and ionic strength of your buffer. Electrostatic interactions are often crucial for phosphate headgroup recognition, and these can be sensitive to buffer composition.

      • Steric Hindrance: If using a tag for immobilization or labeling, ensure it does not interfere with the binding site.

Issue 3: High non-specific binding in my experiments.
  • Q: I am observing high background signal due to non-specific binding of my protein to the lipid surface/matrix. How can I reduce this?

    • A: Non-specific binding is a common issue when working with lipids.[13]

      • Blocking Agents: Use blocking agents like bovine serum albumin (BSA) to block non-specific sites on your surface or vesicles.

      • Increase Salt Concentration: Increasing the ionic strength of the buffer can help to reduce non-specific electrostatic interactions.

      • Include a Detergent: A low concentration of a mild, non-ionic detergent (e.g., Tween-20) in your running buffer can help to minimize non-specific hydrophobic interactions.

      • Control Experiments: Always perform control experiments with a negative control lipid that has a similar charge but is not expected to bind your protein.

Quantitative Data Presentation

ParameterValueTechniqueNotes
KD (Equilibrium Dissociation Constant) 500 nMSPRIndicates a moderate binding affinity.
ka (Association Rate Constant) 1.5 x 104 M-1s-1SPR
kd (Dissociation Rate Constant) 7.5 x 10-3 s-1SPR
Thermodynamic Data ITC(Hypothetical)
ΔH (Enthalpy Change)-10.5 kcal/molITCFavorable enthalpic contribution.
-TΔS (Entropic Contribution)2.1 kcal/molITCUnfavorable entropic contribution.
Stoichiometry (N) 1.1ITCSuggests a 1:1 binding ratio.

Experimental Protocols

Protocol 1: Preparation of Liposomes containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) by the lipid film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., POPC)

  • This compound

  • Chloroform

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • In a round-bottom flask, mix the desired amounts of the primary lipid and this compound from their chloroform stocks. A molar ratio of 95:5 (POPC:this compound) is a good starting point.

  • Remove the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).

  • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance solute encapsulation and lamellarity.

  • Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.

  • The resulting liposome solution can be stored at 4°C and should be used within a few days.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis

This protocol provides a general workflow for analyzing the interaction of a protein with this compound-containing liposomes using an L1 sensor chip.

Materials:

  • L1 sensor chip

  • Liposomes containing this compound (prepared as in Protocol 1)

  • Control liposomes (without this compound)

  • Protein of interest in running buffer

  • Running buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Regeneration solution (e.g., 20 mM NaOH)

Procedure:

  • Equilibrate the L1 chip with the running buffer.

  • Inject the liposome solution to capture a stable lipid bilayer on the sensor surface.

  • Inject the control liposomes onto a reference flow cell.

  • Inject a series of concentrations of the protein of interest over the lipid and reference surfaces.

  • Monitor the change in resonance units (RU) over time to obtain sensorgrams for association and dissociation.

  • After each protein injection, regenerate the surface with a short pulse of the regeneration solution to remove the bound protein.

  • Fit the reference-subtracted sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis lipid_prep Prepare Lipid Stocks (POPC & this compound) liposome_form Form Liposomes (Film Hydration & Extrusion) lipid_prep->liposome_form spr_setup Immobilize Liposomes on SPR Chip liposome_form->spr_setup protein_prep Purify Protein of Interest protein_injection Inject Protein Dilutions protein_prep->protein_injection spr_setup->protein_injection data_acq Acquire Sensorgram Data protein_injection->data_acq data_proc Process Raw Data (Reference Subtraction) data_acq->data_proc curve_fit Fit Data to Binding Model data_proc->curve_fit kinetic_params Determine KD, ka, kd curve_fit->kinetic_params

Caption: A general experimental workflow for studying lipid-protein interactions using SPR.

signaling_pathway receptor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Activates downstream Downstream Cellular Responses akt->downstream octadecaprenyl This compound? octadecaprenyl->pi3k Potential Modulation

Caption: A potential signaling pathway (PI3K/Akt) where this compound might interact.

References

Addressing background noise in enzymatic assays for polyprenyl phosphate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate background noise in enzymatic assays for polyprenyl phosphate (B84403) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in polyprenyl phosphate synthesis assays?

High background noise in these assays typically originates from three main sources:

  • Substrate Instability: The phosphate donor (e.g., ATP) or the prenyl pyrophosphate substrate itself can undergo non-enzymatic hydrolysis, releasing free phosphate or other interfering products.[1]

  • Reagent Contamination: One or more of the assay components (buffer, enzyme preparation, substrate stocks) may be contaminated with inorganic phosphate (Pi), leading to a high baseline signal in colorimetric assays.[2]

  • Non-Specific Binding: In assays using microplates, the enzyme, substrates, or products may bind non-specifically to the well surface, contributing to the background signal.[3][4]

  • Detection Method Interference: Components in the assay buffer, such as detergents or reducing agents, can interfere with the detection chemistry, particularly for colorimetric phosphate assays.[3][5]

Q2: My "no-enzyme" control has a very high signal. What is the most likely cause?

A high signal in the "no-enzyme" control is a clear indicator of a problem that is independent of your enzyme's activity.[6] The two most probable causes are:

  • Spontaneous Substrate Degradation: The phosphate donor (e.g., [γ-³²P]ATP) or the polyprenyl substrate may be breaking down under the assay conditions (e.g., due to suboptimal pH or prolonged, high-temperature incubation).[1]

  • Inorganic Phosphate (Pi) Contamination: If you are using a colorimetric method that detects free phosphate (e.g., Molybdenum Blue), this result strongly suggests that one of your reagents—most commonly the ATP stock or the assay buffer—is contaminated with Pi.[2]

Q3: Can components of the assay buffer itself contribute to the background signal?

Yes, several buffer components can generate background noise.[3] For instance, detergents like Triton X-100, often required to solubilize lipid substrates, can sometimes interfere with enzyme activity or detection steps.[7] In phosphate detection assays, certain ions like silicate (B1173343) and arsenate are known to interfere with the formation of the phosphomolybdate complex, leading to inaccurate readings.[5] Additionally, some reducing agents or preservatives like sodium azide (B81097) can inhibit enzyme activity or interfere with detection reagents.[8]

Q4: How does the purity of the polyprenol or pyrophosphate substrate affect the assay?

Substrate purity is critical. Impurities within the polyprenol substrate can inhibit the enzyme or interfere with detection. For polyprenyl pyrophosphate substrates, impurities or degradation products can contribute to the background. For example, the hydrolysis of farnesyl pyrophosphate (FPP) can release phosphate, which would be detected in certain assay formats.[9] It is recommended to use substrates of the highest possible purity and to verify their integrity before use.

Troubleshooting Guides

This guide provides a systematic approach to identifying and resolving common issues related to high background noise.

Issue 1: High Background Signal in All Wells, Including Blanks

This issue points to a fundamental problem with the reagents or the detection method.

Troubleshooting Workflow for High Background Noise

G A High Background Signal Detected B Analyze 'No Enzyme' Control A->B C Signal is High B->C Result D Signal is Low B->D Result E Source is Non-Enzymatic: - Substrate Hydrolysis - Reagent Contamination (Pi) C->E Yes F Source is Enzyme-Related: - Enzyme Concentration Too High - Contaminated Enzyme Prep - Non-specific Enzyme Activity D->F No G Test Reagents for Pi Contamination (ATP, Buffer, Substrate Stocks) E->G H Optimize Assay Conditions: - Lower Incubation Time/Temp - Check Buffer pH E->H I Optimize Enzyme Concentration F->I J Re-purify Enzyme F->J G cluster_0 Prepare Test Wells cluster_1 Assay Steps A Well 1: Water E Add Phosphate Detection Reagent to each well A->E B Well 2: Buffer B->E C Well 3: ATP Stock C->E D Well 4: Polyprenol Stock D->E F Incubate per manufacturer's protocol E->F G Read Absorbance F->G H Identify Reagent(s) with High Signal G->H G sub Polyprenol (Lipid Acceptor) enzyme Polyprenol Kinase sub->enzyme atp ATP (Phosphate Donor) atp->enzyme prod Polyprenyl-Phosphate enzyme->prod adp ADP enzyme->adp

References

Validation & Comparative

Decaprenyl Phosphate Synthase: A Validated Target for Novel Anti-Tuberculosis Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The urgent need for new anti-tuberculosis (TB) drugs with novel mechanisms of action is driven by the rise of multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). This guide provides a comprehensive comparison of decaprenyl phosphate (B84403) synthase (DPPS) as a drug target against other validated and emerging targets in M. tuberculosis. The objective is to present supporting experimental data, detailed methodologies, and clear visualizations to aid researchers in the development of next-generation TB therapies.

Introduction to Decaprenyl Phosphate Synthase

Decaprenyl phosphate synthase (DPPS), encoded by the Rv2361c gene in M. tuberculosis, is a key enzyme in the biosynthesis of decaprenyl phosphate. This molecule is an essential precursor for the synthesis of vital cell wall components, including the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan.[1][2][3][4] The decaprenyl-phospho-d-arabinofuranose (DPA) pathway, in which DPPS participates, has been validated as a critical pathway for the survival of M. tuberculosis, making the enzymes within it attractive targets for drug development.[5]

Comparative Analysis of Drug Targets in M. tuberculosis

The following table summarizes the quantitative data for inhibitors of DPPS and other key drug targets in M. tuberculosis. This allows for a direct comparison of their potency at both the enzyme and whole-cell level.

Table 1: Comparison of Inhibitor Potency Against M. tuberculosis Drug Targets

TargetInhibitor ClassCompound ExampleEnzyme Inhibition (IC50)M. tuberculosis H37Rv MICCytotoxicity (e.g., IC50 in HepG2 cells)Reference(s)
DPPS BisphosphonatesBPH-640410 nMNot ReportedNot Reported[1][5]
InhA Isoniazid (prodrug)Isoniazid-0.03-0.12 µg/mL>100 µM[6][7]
Direct InhibitorsNITD-9160.59 µM0.04-0.16 µM>50 µM[2]
Di-triclosan derivativesCompound 25.6 µM12.9 µM (M. bovis)Not Reported[8]
KasA Indazole sulfonamidesDG167Not Reported0.39 µMNot Reported[9]
DprE1 BenzothiazinonesBTZ043Not Reported1 ng/mL (2.3 nM)11.5 µM[10][11]
Piperazine-containing BTZPBTZ169Not Reported0.4 ng/mL (0.65 nM)127 µM[10][12]
DinitrobenzamidesDNB1Not ReportedPotent activity reportedLow toxicity reported[13]
ATP Synthase DiarylquinolinesBedaquiline (TMC207)10 nM30 nM (0.017 µg/mL)>200 µM (human mitochondrial)[14][15]
SquaramidesSQ31f38 nM0.5 µMNot Reported[16]

Signaling Pathways and Experimental Workflows

To visualize the critical role of DPPS and the process of its validation as a drug target, the following diagrams are provided.

decaprenyl_phosphate_synthesis_pathway cluster_pathway Decaprenyl Phosphate Biosynthesis cluster_inhibition Inhibition FPP Farnesyl Diphosphate (B83284) (FPP) DPPS Decaprenyl Phosphate Synthase (DPPS) Rv2361c FPP->DPPS IPP Isopentenyl Diphosphate (IPP) IPP->DPPS DPP Decaprenyl Diphosphate DPPS->DPP Sequential condensation Phosphatase Phosphatase DPP->Phosphatase DP Decaprenyl Phosphate Phosphatase->DP CellWall Cell Wall Precursors (Arabinogalactan, Lipoarabinomannan) DP->CellWall Inhibitor DPPS Inhibitor (e.g., Bisphosphonates) Inhibitor->DPPS experimental_workflow Target_Identification Target Identification (DPPS - Rv2361c) Recombinant_Protein Recombinant Protein Expression and Purification Target_Identification->Recombinant_Protein Enzyme_Assay DPPS Enzyme Inhibition Assay (Determine IC50) Recombinant_Protein->Enzyme_Assay MIC_Determination Whole-Cell Activity Assay (Determine MIC against M. tb) Enzyme_Assay->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on mammalian cells) MIC_Determination->Cytotoxicity_Assay Lead_Optimization Lead Optimization Cytotoxicity_Assay->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

References

A Comparative Analysis of Polyprenyl Phosphate Biosynthesis Across Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyprenyl phosphates are essential lipid carriers that play a pivotal role in the biosynthesis of the bacterial cell wall, a critical structure for bacterial viability and a key target for antimicrobial agents. Understanding the nuances of polyprenyl phosphate (B84403) biosynthesis across different bacterial species is paramount for the development of novel therapeutics. This guide provides an objective comparison of the performance of key enzymes in this pathway, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular processes.

Introduction to Polyprenyl Phosphate Biosynthesis

The de novo biosynthesis of polyprenyl phosphates in bacteria is a two-step process. First, a soluble cis-prenyltransferase, undecaprenyl pyrophosphate synthase (UppS), catalyzes the sequential condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP) to produce undecaprenyl pyrophosphate (UPP).[1] This C55 lipid is the most common, though variations in chain length exist across species.[2] In the second step, UPP is dephosphorylated by a membrane-bound phosphatase to yield the active lipid carrier, undecaprenyl phosphate (UP).[3] This monophosphate form is then utilized by various glycosyltransferases to transport peptidoglycan precursors and other cell wall components across the cytoplasmic membrane.[4][5]

Comparative Analysis of Key Biosynthetic Enzymes

The efficiency and regulation of polyprenyl phosphate biosynthesis are largely dictated by the kinetic properties and diversity of the key enzymes involved: undecaprenyl pyrophosphate synthases and polyprenyl pyrophosphate phosphatases.

Undecaprenyl Pyrophosphate Synthase (UppS)

UppS is a critical enzyme for bacterial survival, making it an attractive target for novel antibiotics.[6] While its function is conserved, its substrate specificity and kinetic parameters can vary between bacterial species.

Table 1: Comparative Kinetic Parameters of Undecaprenyl Pyrophosphate Synthase (UppS) from Different Bacterial Species

Bacterial SpeciesSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)Reference
Escherichia coliIPP15.4 ± 1.6135 ± 50.09
FPP1.8 ± 0.2--
Bacillus subtilisIPP12.8Not ReportedNot Reported[7]
FPP13.3Not ReportedNot Reported[7]
Streptococcus pneumoniaeIPP10 ± 1120 ± 100.08
FPP2.1 ± 0.3--
Bacteroides fragilis2AA-GPP10 ± 0.2--[6]
Vibrio vulnificus2AA-GPP> 50--[6]

Note: Data is compiled from multiple sources with potentially different experimental conditions. Direct comparison should be made with caution. 2AA-GPP is an artificial substrate.

Polyprenyl Pyrophosphate Phosphatases

The dephosphorylation of UPP is carried out by integral membrane phosphatases. Bacteria possess multiple, non-homologous UPP phosphatases, primarily belonging to the BacA and the PAP2 (phosphatidic acid phosphatase type 2) families. The presence and substrate specificity of these phosphatases can differ between species. For instance, E. coli possesses BacA, PgpB, and YbjG, all of which can dephosphorylate UPP.[3]

Table 2: Substrate Specificity of a PAP2-type Phosphatase (PhyAsr) from Selenomonas ruminantium

SubstrateKm (µM)kcat (s-1)
Ins P6425 ± 28264 ± 19
D-Ins(1,2,4,5,6)P5390295

Note: This table provides kinetic data for a related phosphatase to illustrate typical parameters. Data for specific UPP phosphatases across a wide range of bacteria is less systematically compiled in the literature.[8]

Variations in Polyprenyl Phosphate Biosynthesis Pathways

While the core biosynthetic pathway is conserved, significant variations exist across the bacterial kingdom, particularly in the subsequent metabolism of the polyprenyl phosphate and the diversity of the final lipid carrier chain length.

Gram-Positive vs. Gram-Negative Bacteria

A notable difference between Gram-positive and Gram-negative bacteria lies in the presence of a significant pool of undecaprenol (B103720) (UOH) in many Gram-positive species.[9] This alcohol form can be phosphorylated to UP by a diacylglycerol kinase, providing an alternative route for the synthesis of the active lipid carrier.[9] This pathway is generally absent in Gram-negative bacteria.[9]

Diversity of Polyprenyl Phosphate Chain Length

Although undecaprenyl (C55) phosphate is the most common lipid carrier, bacteria exhibit a diversity in the chain length of their polyprenyl phosphates. This variation is determined by the specific cis-prenyltransferase present in the organism.

Table 3: Polyprenyl Phosphate Chain Length Variation in Different Bacterial Species

Bacterial SpeciesPredominant Chain LengthReference
Escherichia coliC55[2]
Bacillus subtilisC55[2]
Mycobacterium tuberculosisC50 (Decaprenyl phosphate)[2]
Paracoccus denitrificansC45 (Nonaprenyl phosphate)[2]
Micrococcus luteusC55[4]

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the comparative analysis of polyprenyl phosphate biosynthesis.

Assay for Undecaprenyl Pyrophosphate Synthase (UppS) Activity

This protocol is based on the measurement of the incorporation of radiolabeled isopentenyl pyrophosphate ([14C]IPP) into a butanol-soluble polyprenyl pyrophosphate product.[4]

Materials:

  • Enzyme preparation (purified or cell lysate)

  • 100 mM Tris-HCl, pH 7.5

  • 0.2 mM MgCl2

  • 0.05% Triton X-100

  • 10 µM Farnesyl pyrophosphate (FPP)

  • 10 µM [1-14C]IPP (specific activity ~0.5 µCi/µmol)

  • 1-Butanol

  • 50% (w/v) Trichloroacetic acid (TCA)

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture in a final volume of 100 µL containing 100 mM Tris-HCl (pH 7.5), 0.2 mM MgCl2, 0.05% Triton X-100, 10 µM FPP, and 10 µM [1-14C]IPP.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 50% TCA.

  • Hydrolyze the pyrophosphate esters by heating at 100°C for 30 minutes.

  • Extract the radioactive polyprenyl alcohols with 1 mL of 1-butanol.

  • Vortex and centrifuge to separate the phases.

  • Transfer an aliquot of the butanol (upper) phase to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the amount of incorporated [14C]IPP based on the specific activity of the substrate.

Assay for Polyprenyl Pyrophosphate Phosphatase Activity

This protocol utilizes the Malachite Green Phosphate Assay Kit to quantify the release of inorganic phosphate from UPP.[3][10]

Materials:

  • Enzyme preparation (membrane fraction or purified protein)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

  • Undecaprenyl pyrophosphate (UPP) substrate

  • Malachite Green Phosphate Assay Kit (containing Malachite Green solution, molybdate, and a phosphate standard)

  • Microplate reader

Procedure:

  • Prepare a phosphate standard curve according to the kit instructions.

  • Set up the phosphatase reaction in a 96-well plate. Each reaction should contain the enzyme preparation and UPP substrate in the assay buffer. Include a no-enzyme control.

  • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction and develop the color by adding the Malachite Green reagent according to the kit protocol.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at ~620-650 nm using a microplate reader.

  • Determine the amount of phosphate released by comparing the absorbance values to the phosphate standard curve.

  • Calculate the specific activity of the phosphatase (e.g., in nmol of phosphate released/min/mg of protein).

Visualizing the Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the core polyprenyl phosphate biosynthetic pathway and highlight a key variation between Gram-positive and Gram-negative bacteria.

Polyprenyl_Phosphate_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane FPP Farnesyl-PP (FPP) UppS Undecaprenyl-PP Synthase (UppS) FPP->UppS IPP Isopentenyl-PP (IPP) IPP->UppS UPP Undecaprenyl-PP (UPP) UppS->UPP Phosphatase UPP Phosphatase (BacA, PAP2) UPP->Phosphatase UP Undecaprenyl-P (UP) Phosphatase->UP Glycan_Transport Glycan_Transport UP->Glycan_Transport Glycan Transport

Core Polyprenyl Phosphate Biosynthesis Pathway.

Gram_Variation_Pathway cluster_gram_positive Gram-Positive Bacteria cluster_core_pathway Core Pathway (Both Gram+ and Gram-) UOH Undecaprenol (UOH) DGK Diacylglycerol Kinase (DGK) UOH->DGK UP_gp Undecaprenyl-P (UP) DGK->UP_gp Glycan_Transport_gp Glycan_Transport_gp UP_gp->Glycan_Transport_gp Glycan Transport UPP Undecaprenyl-PP (UPP) Phosphatase UPP Phosphatase UPP->Phosphatase UP_core Undecaprenyl-P (UP) Phosphatase->UP_core Glycan_Transport_core Glycan_Transport_core UP_core->Glycan_Transport_core Glycan Transport

Variation in UP Synthesis in Gram-Positive Bacteria.

Conclusion

The biosynthesis of polyprenyl phosphates is a fundamental process in bacteria, and the enzymes involved represent promising targets for the development of new antibacterial therapies. This guide has highlighted the key comparative aspects of this pathway, including enzyme kinetics, pathway variations, and the diversity of the resulting lipid carriers. The provided experimental protocols and visual diagrams serve as a resource for researchers to further investigate this essential metabolic route and exploit its potential for therapeutic intervention. Further research focusing on a broader comparative analysis of the kinetic parameters of both synthases and phosphatases from a wider range of pathogenic bacteria will be invaluable in the design of species-specific inhibitors.

References

Comparing the efficacy of inhibitors targeting different steps of cell wall synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial cell wall, a structure essential for microbial survival and absent in eukaryotes, presents a prime target for antimicrobial agents. Its core component, peptidoglycan, provides structural integrity, protecting the bacterium from osmotic lysis. The complex multi-stage process of peptidoglycan synthesis offers several points of intervention for inhibitors. This guide provides a comparative analysis of the efficacy of various inhibitor classes that target distinct steps of this vital pathway, supported by experimental data and detailed methodologies.

Mechanisms of Action: A Step-by-Step Inhibition

Bacterial cell wall synthesis is a meticulously orchestrated process that can be broadly divided into three stages: cytoplasmic, membrane-associated, and periplasmic. Different classes of antibiotics exert their effects by targeting specific enzymatic steps within these stages.

  • Cytoplasmic Stage: This initial phase involves the synthesis of the basic building blocks of peptidoglycan, N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM)-pentapeptide.

    • Cycloserine acts as a structural analog of D-alanine, competitively inhibiting two crucial enzymes: alanine (B10760859) racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[1][2] Alanine racemase is responsible for the conversion of L-alanine to D-alanine, and D-alanine:D-alanine ligase catalyzes the formation of the D-Ala-D-Ala dipeptide.[1][3] By blocking these enzymes, cycloserine effectively halts the synthesis of the pentapeptide precursor.[1]

    • Fosfomycin inhibits the very first committed step of peptidoglycan synthesis.[4][5] It acts as an analog of phosphoenolpyruvate (B93156) (PEP) and irreversibly inactivates the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) by covalently binding to a cysteine residue in the active site.[4][6][7] This prevents the formation of UDP-N-acetylmuramic acid from UDP-N-acetylglucosamine, thereby cutting off the supply of a key peptidoglycan precursor.[5]

  • Membrane-Associated Stage: In this stage, the NAM-pentapeptide precursor is transferred to a lipid carrier molecule, bactoprenol (B83863), and then joined with NAG. This lipid-linked disaccharide-pentapeptide unit is then flipped across the cytoplasmic membrane.

    • Bacitracin interferes with the recycling of the lipid carrier, bactoprenol pyrophosphate (C55-PP).[8][9][10][11] It binds to this molecule and prevents its dephosphorylation, which is a necessary step for it to be able to transport new peptidoglycan precursors across the membrane.[8][9][10] This leads to an accumulation of the pyrophosphate form of the carrier and a halt in cell wall synthesis due to the lack of available transporters.[9]

  • Periplasmic Stage: In the final stage, the disaccharide-pentapeptide monomers are polymerized into long glycan chains (transglycosylation) and then cross-linked to form a rigid mesh-like structure (transpeptidation).

    • Glycopeptides (e.g., Vancomycin, Teicoplanin) inhibit both transglycosylation and transpeptidation. They bind with high affinity to the D-Ala-D-Ala terminus of the pentapeptide precursors.[12] This steric hindrance prevents the enzymes, known as penicillin-binding proteins (PBPs), from accessing their substrates to carry out the polymerization and cross-linking reactions.[13]

    • β-Lactams (e.g., Penicillins, Cephalosporins, Carbapenems) specifically target the transpeptidation step.[13] They are structural analogs of the D-Ala-D-Ala substrate and form a covalent bond with the active site of PBPs, leading to their irreversible inactivation.[13] This prevents the formation of the peptide cross-links that provide the cell wall with its strength and rigidity, ultimately leading to cell lysis.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The efficacy of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism in vitro. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) for various cell wall synthesis inhibitors against key bacterial pathogens.

Inhibitor ClassAntibioticTarget OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
β-Lactams PenicillinStreptococcus pneumoniae0.008 - 80.0152
CeftriaxoneEscherichia coli0.03 - 1280.122
MeropenemPseudomonas aeruginosa0.06 - 256116
OxacillinStaphylococcus aureus (MSSA)0.12 - 20.250.5
Glycopeptides VancomycinStaphylococcus aureus (MRSA)0.25 - 20.51[12]
Enterococcus faecalis0.5 - 824
TeicoplaninStaphylococcus aureus (MRSA)0.125 - 40.251[12]
Enterococcus faecalis≤0.06 - 20.51
Phosphonic Acids FosfomycinEscherichia coli (UTI)≤1 - >102428[14]
Klebsiella pneumoniae (UTI)1 - >102428[14]
Proteus mirabilis (UTI)2 - 128432
Polypeptides BacitracinStaphylococcus aureus≤0.03 - 700[11]--
Streptococcus pyogenes0.5 - >16[11]--
Alanine Analogues CycloserineMycobacterium tuberculosis4 - 64[15][16]16[15]32[15]

Note: MIC values can vary depending on the specific strain, testing methodology, and geographical location. The data presented here are for illustrative purposes and are compiled from various sources.

Visualizing the Inhibition of Cell Wall Synthesis

The following diagram illustrates the different stages of bacterial cell wall synthesis and the points at which various classes of inhibitors exert their effects.

Bacterial Cell Wall Synthesis Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY L_Ala L-Ala D_Ala D-Ala L_Ala->D_Ala Alanine Racemase D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala-D-Ala Ligase Fosfomycin Fosfomycin Fosfomycin->UDP_NAM Inhibits MurA Cycloserine Cycloserine Cycloserine->D_Ala Inhibits Alanine Racemase Cycloserine->D_Ala_D_Ala Inhibits D-Ala-D-Ala Ligase Bactoprenol_P Bactoprenol-P Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II->Periplasm Bactoprenol_PP Bactoprenol-PP Bactoprenol_PP->Bactoprenol_P Dephosphorylation Glycan_Polymerization Glycan Polymerization (Transglycosylation) Periplasm->Glycan_Polymerization Transglycosylase (PBP) Bacitracin Bacitracin Bacitracin->Bactoprenol_P Inhibits Dephosphorylation Peptide_Crosslinking Peptide Cross-linking (Transpeptidation) Glycan_Polymerization->Peptide_Crosslinking Transpeptidase (PBP) Mature_Peptidoglycan Mature Peptidoglycan Peptide_Crosslinking->Mature_Peptidoglycan Glycopeptides Glycopeptides Glycopeptides->Glycan_Polymerization Inhibits Glycopeptides->Peptide_Crosslinking Inhibits Beta_Lactams β-Lactams Beta_Lactams->Peptide_Crosslinking Inhibits

Caption: Inhibition of Bacterial Cell Wall Synthesis Pathway.

Experimental Protocols

Accurate determination of antibiotic efficacy relies on standardized experimental procedures. The following are detailed protocols for two common methods used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate format.

1. Preparation of Antimicrobial Agent Stock Solution: a. Weigh the antimicrobial agent powder accurately. b. Dissolve the powder in a suitable solvent (e.g., sterile deionized water, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). c. Sterilize the stock solution by filtration through a 0.22 µm filter if it is not sterile.

2. Preparation of Microtiter Plates: a. In a sterile 96-well plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used. b. Add 100 µL of the antimicrobial stock solution (at twice the highest desired final concentration) to well 1 of the corresponding row. c. Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial suspension to wells 1 through 11 of each test row. Do not inoculate well 12. b. The final volume in each well will be 100 µL. c. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).

Agar (B569324) Dilution Method

This method is considered a reference standard for MIC determination and involves incorporating the antimicrobial agent directly into the agar medium.

1. Preparation of Antimicrobial Agent Stock Solution: a. Prepare a stock solution as described in the broth microdilution method.

2. Preparation of Agar Plates: a. Prepare a series of dilutions of the antimicrobial agent in a sterile diluent at 10 times the final desired concentrations. b. For each concentration, add 2 mL of the antimicrobial dilution to 18 mL of molten and cooled (45-50°C) Mueller-Hinton Agar (MHA). c. Mix thoroughly and pour the agar into sterile petri dishes. d. Allow the plates to solidify completely. Prepare a control plate with no antimicrobial agent.

3. Preparation of Bacterial Inoculum: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution method. b. Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

4. Inoculation and Incubation: a. Using a multipoint replicator or a calibrated loop, spot-inoculate the standardized bacterial suspension onto the surface of each agar plate, including the control plate. b. Allow the inoculum spots to dry before inverting the plates. c. Incubate the plates at 35-37°C for 16-20 hours.

5. Interpretation of Results: a. After incubation, examine the plates for the presence of bacterial growth at the inoculation spots. b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Experimental Workflow Visualization

The following diagram outlines the general workflow for comparing the efficacy of different cell wall synthesis inhibitors.

Experimental Workflow for Inhibitor Efficacy Comparison cluster_prep Preparation cluster_assay MIC Determination cluster_analysis Data Analysis and Comparison Inhibitor_Prep Prepare Inhibitor Stock Solutions (Beta-lactams, Glycopeptides, etc.) Assay_Setup Set up MIC Assay (Broth Microdilution or Agar Dilution) Inhibitor_Prep->Assay_Setup Bacterial_Culture Culture and Standardize Bacterial Inoculum (e.g., S. aureus, E. coli) Bacterial_Culture->Assay_Setup Incubation Incubate at 37°C for 16-20 hours Assay_Setup->Incubation MIC_Reading Read and Record MIC Values Incubation->MIC_Reading Data_Table Compile MIC Data into Comparative Table MIC_Reading->Data_Table Efficacy_Comparison Compare Efficacy (MIC₅₀, MIC₉₀, Resistance Profiles) Data_Table->Efficacy_Comparison Conclusion Draw Conclusions on Relative Potency Efficacy_Comparison->Conclusion

Caption: Workflow for Comparing Inhibitor Efficacy.

This guide provides a foundational understanding of the comparative efficacy of various inhibitors targeting bacterial cell wall synthesis. For further in-depth analysis and specific applications, researchers are encouraged to consult the cited literature and relevant clinical and laboratory standards.

References

Validation of novel inhibitors of the decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two leading novel inhibitors of the decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis. We will objectively compare the performance of the covalent inhibitor PBTZ169 (Macozinone) and the non-covalent inhibitor TBA-7371, supported by experimental data.

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme for Mycobacterium tuberculosis, playing a pivotal role in the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, which are crucial components of the mycobacterial cell wall.[1] The inhibition of DprE1 disrupts the synthesis of these vital components, ultimately leading to bacterial cell death.[2] This makes DprE1 a highly attractive target for the development of new anti-tuberculosis drugs.[2]

DprE1 Signaling Pathway and Inhibition

The DprE1 enzyme, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).[1] DPA serves as the sole donor of arabinose for the synthesis of arabinans.[1] DprE1 inhibitors block this pathway, thereby halting cell wall construction.[3]

DprE1_Pathway DPR Decaprenylphosphoryl-β-D-ribose (DPR) DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE1->DPX DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinofuranose (DPA) DprE2->DPA Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall Inhibitor DprE1 Inhibitors (e.g., PBTZ169, TBA-7371) Inhibitor->DprE1

Figure 1: DprE1 signaling pathway and point of inhibition.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of PBTZ169 and TBA-7371 based on available experimental data.

In Vitro Activity
InhibitorTargetMechanism of ActionIC50MIC against M. tuberculosis H37Rv
PBTZ169 DprE1CovalentNot explicitly found0.0001 µg/mL[4], 0.008 µg/mL[5]
TBA-7371 DprE1Non-covalent10 nM[6][7]0.64 µg/mL[5][8], 0.78-3.12 µM[6][7]
In Vivo Efficacy (Mouse Model)
InhibitorDosing RegimenLog10 CFU Reduction in LungsReference
PBTZ169 50 mg/kg, once daily>0.5 log reduction compared to BTZ043[9]
PBTZ169 25 mg/kg, once dailySignificant decrease in bacilli[10]
TBA-7371 100 mg/kg, twice dailyDose-dependent CFU reduction[5]
TBA-7371 50, 100, 200 mg/kg, twice dailySignificant reduction in bacterial burden after 8 weeks[8]
Cytotoxicity
InhibitorCell LineIC50 / TD50Reference
PBTZ169 HepG2TD50 = 58 µg/mL[11]
TBA-7371 Not specifiedNo cytotoxicity up to 100 µM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against Mycobacterium tuberculosis.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare M. tuberculosis inoculum (0.5 McFarland standard) Inoculate Inoculate plates with bacterial suspension Inoculum->Inoculate SerialDilution Prepare serial dilutions of inhibitors in 96-well plates SerialDilution->Inoculate Incubate Incubate plates at 37°C for 7-14 days Inoculate->Incubate ReadResults Visually inspect for bacterial growth Incubate->ReadResults DetermineMIC Determine MIC as the lowest concentration with no visible growth ReadResults->DetermineMIC

Figure 2: Workflow for the Broth Microdilution Assay.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).[12]

  • 96-well microtiter plates.[12]

  • Mycobacterium tuberculosis H37Rv strain.

  • DprE1 inhibitors (PBTZ169, TBA-7371).

  • Sterile water with 0.05% Tween 80.

Procedure:

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared in sterile water with Tween 80 and adjusted to a 0.5 McFarland standard.[12] This suspension is then further diluted.

  • Plate Preparation: The inhibitors are serially diluted in Middlebrook 7H9 broth in the wells of a 96-well plate.

  • Inoculation: The diluted bacterial suspension is added to each well.[13]

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria.[12]

Fluorescence-Based DprE1 Enzymatic Assay for IC50 Determination

This assay measures the enzymatic activity of DprE1 by detecting the production of hydrogen peroxide, a byproduct of the reaction, using a fluorescent probe.

Enzymatic_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis PrepareReagents Prepare reaction buffer, enzyme, substrate, and fluorescent probe (e.g., Amplex Red) AddInhibitor Add serial dilutions of DprE1 inhibitors to wells PrepareReagents->AddInhibitor AddEnzyme Add DprE1 enzyme to each well AddInhibitor->AddEnzyme InitiateReaction Initiate reaction by adding the substrate (DPR) AddEnzyme->InitiateReaction MeasureFluorescence Monitor fluorescence increase over time InitiateReaction->MeasureFluorescence CalculateIC50 Calculate IC50 from inhibition curve MeasureFluorescence->CalculateIC50

Figure 3: Workflow for the Fluorescence-Based DprE1 Enzymatic Assay.

Materials:

  • Purified recombinant DprE1 enzyme.

  • Decaprenylphosphoryl-β-D-ribose (DPR) as the substrate.

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl).

  • Amplex Red reagent and horseradish peroxidase (HRP).

  • DprE1 inhibitors.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Reaction Setup: A reaction mixture containing the DprE1 enzyme, HRP, and Amplex Red in the reaction buffer is prepared.

  • Inhibitor Addition: Serial dilutions of the test inhibitors are added to the wells of the microplate.

  • Enzyme Addition: The enzyme mixture is added to each well and pre-incubated with the inhibitors.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the DPR substrate.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the HRP-catalyzed conversion of Amplex Red in the presence of hydrogen peroxide, is measured over time using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).[3]

  • IC50 Calculation: The initial reaction rates are calculated, and the half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.[3]

References

Comparative Guide to Mycobacterial Lipid Carriers: Decaprenyl Phosphate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of decaprenyl phosphate (B84403) (C50-P), the primary lipid carrier in Mycobacterium tuberculosis, and alternative polyprenyl phosphates found in other mycobacterial species, particularly Mycobacterium smegmatis. Understanding the diversity and specificity of these essential carriers is critical for the development of novel therapeutics targeting the mycobacterial cell wall.

Introduction to Mycobacterial Lipid Carriers

The structural integrity of the mycobacterial cell wall, a crucial determinant of its pathogenicity and intrinsic drug resistance, relies on lipid carriers for the transport of hydrophilic sugar precursors across the cell membrane. In the majority of bacteria, this role is fulfilled by undecaprenyl phosphate (C55-P). Mycobacteria, however, have evolved to utilize different long-chain polyprenyl phosphates. In the pathogenic M. tuberculosis, decaprenyl phosphate (C50-P) is the central lipid carrier involved in the biosynthesis of the mycolyl-arabinogalactan-peptidoglycan complex and lipoarabinomannan[1][2][3]. In contrast, the non-pathogenic, fast-growing M. smegmatis synthesizes a broader range of polyprenyl phosphates, offering a comparative model to understand their functional specificity.

Decaprenyl Phosphate vs. Alternative Carriers: A Comparative Analysis

While M. tuberculosis almost exclusively relies on decaprenyl phosphate, M. smegmatis utilizes at least two major polyprenyl phosphates: decaprenyl phosphate (C50-P) and heptaprenyl phosphate (C35-P)[4][5]. This distinction is due to differences in their respective polyprenyl phosphate biosynthesis pathways[4].

These carriers are not functionally redundant; they exhibit specificity for the precursors they transport, highlighting distinct roles in the complex process of cell wall assembly.

  • Decaprenyl Phosphate (C50-P): In both M. tuberculosis and M. smegmatis, C50-P is the dedicated carrier for arabinose residues, which are essential for the formation of the arabinan (B1173331) portions of arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM)[4][6]. It is also the lipid carrier used for peptidoglycan (PG) synthesis in mycobacteria, a role served by C55-P in other bacteria[7].

  • Heptaprenyl Phosphate (C35-P): Found as a major alternative in M. smegmatis, C35-P is implicated as the carrier for precursors involved in the formation of mature mycolic acids[4]. M. tuberculosis does not synthesize heptaprenyl diphosphate (B83284) in vitro, indicating a key metabolic difference between the species[4][5].

The biosynthesis of these carriers is also a point of divergence. The specific activities of the prenyl diphosphate synthase enzymes responsible for their creation are 10 to 100 times lower in M. tuberculosis compared to M. smegmatis[4][5].

Quantitative Data Summary

The following tables summarize the key differences and enzymatic properties related to mycobacterial lipid carriers.

Table 1: Distribution and Function of Polyprenyl Phosphates in Mycobacteria

FeatureMycobacterium tuberculosisMycobacterium smegmatis
Primary Lipid Carrier Decaprenyl Phosphate (C50-P)Decaprenyl Phosphate (C50-P)
Alternative Carrier(s) None synthesized in vitro[4][5]Heptaprenyl Phosphate (C35-P)[4]
Role of C50-P Carrier for arabinose (AG, LAM) and peptidoglycan precursors[4][7]Carrier for arabinose (AG, LAM) and peptidoglycan precursors[4][7]
Role of C35-P Not applicableCarrier for mycolic acid precursors[4]
Synthase Activity 10-100x lower than M. smegmatis[4]High

Table 2: Substrate Specificity of Decaprenyl Diphosphate Synthase (Rv2361c) from M. tuberculosis

This enzyme catalyzes the synthesis of the C50 lipid carrier. The data shows its efficiency with various precursor molecules (allylic diphosphates).

Allylic SubstrateKm (µM)Relative Catalytic Efficiency
ω,E,Z-Farnesyl diphosphate290Highest (suggested natural substrate)
Neryl diphosphate29Moderate
ω,E,E,E-Geranylgeranyl diphosphate40Moderate
ω,E,E-Farnesyl diphosphate84Moderate
Geranyl diphosphate490Low

Data sourced from Schulbach et al., Journal of Bacteriology (2004)[1][2][3]. The catalytic efficiency is greatest with ω,E,Z-farnesyl diphosphate, suggesting it is the natural in vivo substrate[1][3].

Visualizing the Pathways

The following diagrams illustrate the differential synthesis and functional roles of these lipid carriers.

Polyprenyl_Phosphate_Synthesis cluster_mtb Mycobacterium tuberculosis cluster_msmeg Mycobacterium smegmatis GPP_mtb Geranyl-PP EZFPP_mtb ω,E,Z-Farnesyl-PP GPP_mtb->EZFPP_mtb Rv1086 DPP_mtb Decaprenyl-PP (C50) EZFPP_mtb->DPP_mtb Rv2361c IPP_mtb IPP IPP_mtb->DPP_mtb Rv2361c GPP_msmeg Geranyl-PP EZFPP_msmeg ω,E,Z-Farnesyl-PP GPP_msmeg->EZFPP_msmeg Synthase 1 (Membrane) EEGGPP_msmeg ω,E,E,E-Geranylgeranyl-PP GPP_msmeg->EEGGPP_msmeg Synthase 2 (Cytosol) DPP_msmeg Decaprenyl-PP (C50) EZFPP_msmeg->DPP_msmeg Synthase HPP_msmeg Heptaprenyl-PP (C35) EEGGPP_msmeg->HPP_msmeg Synthase IPP_msmeg IPP IPP_msmeg->DPP_msmeg Synthase IPP_msmeg->HPP_msmeg Synthase

Caption: Differential biosynthesis of polyprenyl phosphates in mycobacteria.

Lipid_Carrier_Function cluster_wall Cell Wall Components cluster_carriers Lipid Carriers (M. smegmatis) PG Peptidoglycan AG Arabinogalactan MA Mycolic Acids C50P Decaprenyl-P (C50) C50P->PG Donates to C50P->AG Donates to C35P Heptaprenyl-P (C35) C35P->MA Donates to Arabinose Arabinose Precursors Arabinose->C50P Transport PG_precursor PG Precursors PG_precursor->C50P Transport MA_precursor Mycolic Acid Precursors MA_precursor->C35P Transport

Caption: Functional specificity of lipid carriers in M. smegmatis.

Key Experimental Protocols

This section details the methodologies used to identify and characterize mycobacterial lipid carriers.

In Vitro Synthesis of Polyprenyl Phosphates

This protocol is adapted from methodologies used to demonstrate the differential synthesis of polyprenyl phosphates in M. tuberculosis and M. smegmatis[4].

Objective: To determine the chain length of polyprenyl phosphates synthesized by subcellular fractions of mycobacteria.

Methodology:

  • Preparation of Subcellular Fractions:

    • Grow mycobacterial cultures (M. smegmatis or M. tuberculosis) to mid-log phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., 50 mM MOPS, pH 7.9, with 5 mM β-mercaptoethanol and 10 mM MgCl₂).

    • Resuspend cells in the same buffer and lyse using a French press or sonication.

    • Perform differential centrifugation to separate the cell membrane (pellet) from the cytosolic (supernatant) fractions.

  • In Vitro Assay:

    • Set up reaction mixtures containing:

      • Mycobacterial subcellular fraction (membrane or cytosol) as the enzyme source.

      • Allylic diphosphate substrate (e.g., geranyl diphosphate).

      • Radioactively labeled isopentenyl diphosphate ([¹⁴C]IPP) to track synthesis.

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT).

    • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Analysis of Products:

    • Extract the lipid products from the reaction mixture using an organic solvent (e.g., chloroform/methanol).

    • Hydrolyze the phosphate groups from the synthesized polyprenyl diphosphates using acid phosphatase to yield polyprenols.

    • Analyze the resulting polyprenols by reverse-phase thin-layer chromatography (TLC).

    • Visualize the radiolabeled products by autoradiography and compare their migration to known polyprenol standards of different chain lengths (e.g., C35, C50).

Analysis of Lipid-Linked Sugar Intermediates

This protocol is used to identify which lipid carrier is attached to a specific sugar precursor.

Objective: To determine the lipid moiety of a lipid-linked sugar intermediate (e.g., decaprenyl-P-arabinose).

Methodology:

  • Isolation of Lipid Intermediates:

    • Label mycobacterial cells with a radioactive sugar precursor (e.g., [¹⁴C]arabinose).

    • Extract total lipids from the cells using a chloroform/methanol/water solvent system.

    • Separate the lipid-linked intermediates from other lipids using techniques like DEAE-cellulose chromatography.

  • Structural Analysis by Mass Spectrometry:

    • Purify the lipid-linked intermediate of interest using TLC or HPLC.

    • Analyze the purified compound by mass spectrometry (e.g., ESI-MS)[7].

    • The mass-to-charge ratio of the parent ion will reveal the combined mass of the sugar and the lipid carrier.

    • Fragmentation analysis (MS/MS) can be used to confirm the identity of the sugar and the precise mass, and thus the chain length, of the lipid moiety.

Conclusion and Future Directions

The study of mycobacterial lipid carriers reveals a fascinating divergence between species. While M. tuberculosis maintains a focused reliance on decaprenyl phosphate, the metabolic flexibility of M. smegmatis, with its use of heptaprenyl phosphate for specific tasks, provides a valuable window into the evolution and function of these critical pathways. The enzymes responsible for the synthesis of these carriers, such as the decaprenyl diphosphate synthase (Rv2361c), represent highly attractive targets for novel anti-tubercular drug development. Future research aimed at inhibiting these synthases or disrupting the substrate specificity of the carriers could lead to potent new strategies to combat tuberculosis by compromising the integrity of its formidable cell wall.

References

Unraveling the Lipidomic Armor: A Comparative Guide to Drug-Resistant and Drug-Susceptible Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of drug resistance in Mycobacterium tuberculosis (M.tb) is paramount. Emerging evidence strongly indicates that the lipid metabolism of M.tb plays a pivotal role in its survival and the development of resistance. This guide provides a comprehensive comparison of the lipidomic profiles of drug-susceptible (DS) and drug-resistant (DR) M.tb strains, supported by experimental data and detailed methodologies.

A growing body of research highlights significant alterations in the lipid composition of DR M.tb, suggesting that these changes contribute to a more robust and less permeable cell envelope, effectively creating a lipid-based shield against antibiotics. Key lipid classes, including mycolic acids, phosphatidylinositol mannosides (PIMs), cardiolipin (B10847521) (CL), and triacylglycerols (TAGs), have been found in increased abundance in DR strains compared to their DS counterparts.[1][2] These modifications are believed to be crucial for the virulence and pathogenicity of the bacillus.[1][2]

Quantitative Lipidomic Alterations: A Comparative Analysis

The following table summarizes the key quantitative differences in lipid profiles observed between DS and DR M. tuberculosis strains, as reported in various lipidomic studies.

Lipid Class/SubclassObservation in Drug-Resistant (DR) StrainsFold Change/Relative AbundanceReference
Fatty Acyls
Mycolic AcidsIncreased abundance of α-, methoxy-, and keto-mycolic acids.Significantly higher intensity on TLC plates.[2][3]
Glycerophospholipids
Phosphatidylinositol Mannosides (PIMs)Increased abundance.Markedly higher in DR strains.[1][2]
Phosphatidylinositol (PI)Increased abundance.Higher in DR strains.[1]
Cardiolipin (CL)Increased abundance.Higher in DR strains.[1]
Phospholipids (Total)Increased in multi-drug resistant (MDR) isolates.Significantly increased compared to sensitive isolates.[3]
Glycerolipids
Triacylglycerols (TAGs)Increased accumulation, linked to dormancy and persistence.1.2-fold increase in Streptomycin and Rifampicin-resistant isolates.[4]
Polyketides
Phthiocerol Dimycocerosates (PDIMs)Insignificant increase among resistant isolates.Varied, but not consistently significant.[3]
Sulfolipids
Sulfolipids (Total)Insignificant increase among resistant isolates.Varied, but not consistently significant.[3]

Experimental Protocols: A Guide to Mycobacterial Lipidomics

Reproducible and accurate lipidomic analysis is crucial for comparative studies. The following section outlines the key experimental methodologies for the extraction and analysis of lipids from M. tuberculosis.

M.tb Culture and Harvest
  • Culture Conditions: Clinical isolates of DS and DR M. tuberculosis are typically grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.5% bovine serum albumin fraction V, 0.2% dextrose, and 0.05% Tween 80.[5][6] Cultures are incubated at 37°C.

  • Harvesting: Bacterial cells are harvested during the mid-logarithmic growth phase by centrifugation. The cell pellets are washed multiple times with phosphate-buffered saline (PBS) to remove any residual media components.[6]

Lipid Extraction

A modified Bligh and Dyer method is commonly employed for the extraction of total lipids from M.tb.[5][6]

  • Cell Lysis: The washed bacterial pellet is resuspended in a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v).

  • Extraction: The suspension is sonicated or subjected to bead beating to ensure complete cell lysis and lipid extraction.

  • Phase Separation: Chloroform and water are added to the mixture to achieve a final ratio of chloroform:methanol:water (1:1:0.9, v/v/v). The mixture is vortexed and then centrifuged to separate the phases.

  • Collection: The lower organic phase, containing the total lipids, is carefully collected.

  • Drying: The extracted lipid solution is dried under a stream of nitrogen gas.

  • Storage: The dried lipid extract is stored at -20°C until analysis.

Lipid Analysis by Mass Spectrometry

High-throughput mass spectrometry (MS)-based approaches are the cornerstone of modern lipidomics.[1][2]

  • Thin-Layer Chromatography (TLC): A preliminary separation of lipid classes can be achieved using 2D-TLC.[3] Different solvent systems are used to resolve various lipid species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For detailed quantitative analysis, lipid extracts are reconstituted and injected into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., qTOF or Orbitrap).[6]

    • Chromatographic Separation: A C18 reverse-phase column is typically used to separate the complex lipid mixture. A gradient of solvents, such as water, methanol, and isopropanol (B130326) containing ammonium (B1175870) acetate, is employed for elution.[6]

    • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ionization modes to detect a wide range of lipid species.[6] Data is acquired over a specific mass-to-charge (m/z) range.

  • Data Analysis: The raw MS data is processed using specialized software to identify and quantify individual lipid species by comparing their accurate masses and fragmentation patterns to lipid databases.

Key Metabolic Pathways in Drug Resistance

The observed alterations in the lipid profiles of DR M.tb are a direct consequence of changes in key metabolic pathways. The following diagrams illustrate the biosynthetic pathways of lipids that are significantly upregulated in resistant strains.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Lipidomic Analysis cluster_data Data Processing Culture M.tb Culture (DS & DR Strains) Harvest Cell Harvest (Mid-log Phase) Culture->Harvest Extraction Total Lipid Extraction Harvest->Extraction LCMS LC-MS Analysis Extraction->LCMS TLC 2D-TLC (Optional) Extraction->TLC DataProcessing Data Processing & Quantification LCMS->DataProcessing Result Lipid Profile Comparison DataProcessing->Result Comparative Analysis Mycolic_Acid_Biosynthesis FAS_I FAS-I Acyl_CoA Acyl-CoA (C16-C26) FAS_I->Acyl_CoA FAS_II FAS-II Elongation System Acyl_CoA->FAS_II Pks13 Pks13 Acyl_CoA->Pks13 α-branch Meromycolate Meromycolate Chain FAS_II->Meromycolate Meromycolate->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Claisen Condensation PIM_Biosynthesis PI Phosphatidylinositol (PI) PIM1 PIM1 PI->PIM1 PimA GDP_Man GDP-Mannose GDP_Man->PIM1 PIM2 PIM2 GDP_Man->PIM2 PIM1->PIM2 PimB Higher_PIMs Higher PIMs (PIMs > 2) PIM2->Higher_PIMs Further Mannosylation LAM Lipoarabinomannan (LAM) Higher_PIMs->LAM Precursor Cardiolipin_Biosynthesis PGP Phosphatidylglycerophosphate (PGP) PGP_Phosphatase PGP Phosphatase PGP->PGP_Phosphatase PG Phosphatidylglycerol (PG) CL_Synthase Cardiolipin Synthase (Cls) PG->CL_Synthase PG->CL_Synthase Condensation PGP_Synthase PGP Synthase PGP_Synthase->PGP PGP_Phosphatase->PG CL Cardiolipin (CL) CL_Synthase->CL CDP_DAG CDP-diacylglycerol CDP_DAG->PGP_Synthase TAG_Metabolism_Drug_Resistance Host_Lipids Host-derived Lipids Fatty_Acids Fatty Acids Host_Lipids->Fatty_Acids TAG_Synthase Triacylglycerol Synthase (Tgs1) Fatty_Acids->TAG_Synthase TAG Triacylglycerol (TAG) TAG_Synthase->TAG Lipid_Droplets Intracellular Lipid Droplets TAG->Lipid_Droplets Dormancy Dormancy & Persistence Lipid_Droplets->Dormancy Drug_Resistance Drug Resistance Dormancy->Drug_Resistance

References

Evaluating the specificity of inhibitors for mycobacterial polyprenyl phosphate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of polyprenyl phosphates is a critical pathway for the construction of the complex cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis. This pathway and its enzymes, particularly the polyprenyl phosphate (B84403) synthases, represent promising targets for the development of novel anti-tubercular agents. This guide provides a comparative evaluation of identified inhibitors targeting key enzymes in this pathway, presenting available experimental data to assess their specificity and potential for further development.

Key Enzymes in Mycobacterial Polyprenyl Phosphate Synthesis

The synthesis of decaprenyl phosphate, the primary polyprenyl phosphate in M. tuberculosis, is a multi-step process involving two key cis-prenyltransferases:

  • Z-Farnesyl Diphosphate (B83284) Synthase (Rv1086): This enzyme catalyzes the synthesis of Z,E-farnesyl diphosphate (Z,E-FPP).

  • Decaprenyl Diphosphate Synthase (Rv2361c): This enzyme elongates Z,E-FPP to the final product, decaprenyl diphosphate.

Targeting these enzymes could disrupt the production of essential precursors for the mycobacterial cell wall, leading to bacterial death.

Inhibitor Comparison

Currently, specific inhibitors with comprehensive public data targeting the core of this pathway are limited. However, research has identified promising compound classes.

Table 1: Inhibitors of Mycobacterial Polyprenyl Phosphate Synthesis Enzymes
Inhibitor ClassSpecific Compound(s)Target Enzyme(s)Reported IC50/KiSpecificity DataReference(s)
Bisphosphonates BPH-640Decaprenyl Diphosphate Synthase (Rv2361c)Data not publicly availableBPH-629, a related compound, inhibits Tuberculosinol (B1264662) Synthase (Rv3378c)[1][2][3]
Geranyl Diphosphate Analogs Not specifiedZ-Farnesyl Diphosphate Synthase (Rv1086)Data not publicly availableDesigned as stable analogs of the natural substrate[4]
Polypeptide Antibiotics BacitracinBinds to prenyl diphosphate intermediatesData against specific mycobacterial synthases not publicly availableBroadly inhibits cell wall synthesis in Gram-positive bacteria[5]

Note: The lack of publicly available quantitative data (IC50/Ki) for specific inhibitors against Rv1086 and Rv2361c is a significant gap in the current research landscape. The information presented is based on qualitative descriptions of inhibition from the available literature.

Experimental Protocols

Detailed experimental protocols are essential for the evaluation and comparison of inhibitor specificity. Below are generalized methodologies derived from the literature for assaying the activity of mycobacterial polyprenyl phosphate synthases.

Prenyl Diphosphate Synthase Activity Assay

This assay is used to measure the enzymatic activity of both Z-farnesyl diphosphate synthase (Rv1086) and decaprenyl diphosphate synthase (Rv2361c) and to determine the inhibitory effects of test compounds.

Materials:

  • Enzyme preparation (purified Rv1086 or Rv2361c)

  • Assay buffer: 50 mM MOPS, pH 7.9, 10 mM sodium orthovanadate, 5 mM MgCl₂, 2.5 mM dithiothreitol, 0.3% Triton X-100

  • Substrates:

    • Allylic diphosphate (e.g., geranyl diphosphate for Rv1086) at 100 µM

    • [¹⁴C]Isopentenyl diphosphate ([¹⁴C]IPP) at 30 µM

  • Test inhibitor at various concentrations

  • Quenching solution: 1 ml of water saturated with NaCl

  • Extraction solvent: n-butanol saturated with water

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing the assay buffer, allylic diphosphate, [¹⁴C]IPP, and the test inhibitor (or vehicle control).

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the enzyme preparation (200 to 400 µg of protein).

  • Incubate at 37°C for a time period where the reaction is linear (e.g., 10-60 minutes for M. smegmatis enzymes or 1-12 hours for M. tuberculosis enzymes)[5].

  • Stop the reaction by adding the quenching solution.

  • Extract the radiolabeled product with the extraction solvent.

  • Analyze the extracted product by TLC and quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.

Visualizing the Pathway and Experimental Workflow

Mycobacterial Polyprenyl Phosphate Synthesis Pathway

Mycobacterial Polyprenyl Phosphate Synthesis Pathway cluster_0 Mevalonate or MEP/DOXP Pathway cluster_1 Polyprenyl Phosphate Synthesis cluster_2 Enzymes IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP ZE_FPP Z,E-Farnesyl Diphosphate (Z,E-FPP) GPP->ZE_FPP + IPP Rv1086 Rv1086 (Z-Farnesyl Diphosphate Synthase) DPP Decaprenyl Diphosphate ZE_FPP->DPP + 7 IPP Rv2361c Rv2361c (Decaprenyl Diphosphate Synthase) Rv1086->ZE_FPP catalyzes Rv2361c->DPP catalyzes

Caption: Key steps in the mycobacterial polyprenyl phosphate synthesis pathway.

Inhibitor Specificity Evaluation Workflow

Inhibitor Specificity Evaluation Workflow cluster_0 Primary Screening cluster_1 Specificity Profiling cluster_2 Data Analysis Identify_Inhibitor Identify Potential Inhibitor Primary_Assay Primary Enzyme Assay (e.g., Rv1086 or Rv2361c) Identify_Inhibitor->Primary_Assay Determine_IC50 Determine IC50 Primary_Assay->Determine_IC50 Orthologous_Enzyme Assay against Orthologous Enzyme (e.g., human FPPS) Determine_IC50->Orthologous_Enzyme Related_Mycobacterial_Enzyme Assay against Related Mycobacterial Enzyme (e.g., Rv3378c) Determine_IC50->Related_Mycobacterial_Enzyme Unrelated_Enzyme Assay against Unrelated Enzyme Determine_IC50->Unrelated_Enzyme Compare_IC50 Compare IC50 values Orthologous_Enzyme->Compare_IC50 Related_Mycobacterial_Enzyme->Compare_IC50 Unrelated_Enzyme->Compare_IC50 Assess_Specificity Assess Specificity Profile Compare_IC50->Assess_Specificity

Caption: Workflow for evaluating the specificity of candidate inhibitors.

Conclusion and Future Directions

The mycobacterial polyprenyl phosphate synthesis pathway holds significant promise for the development of new anti-tuberculosis drugs. While promising inhibitor classes such as bisphosphonates and substrate analogs have been identified, there is a pressing need for the disclosure of quantitative inhibitory data and detailed specificity profiling. Future research should focus on:

  • Quantitative High-Throughput Screening: To identify potent and specific inhibitors of Rv1086 and Rv2361c.

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of promising inhibitors in animal models of tuberculosis.

The methodologies and comparative data presented in this guide provide a framework for the continued exploration of this critical pathway and the development of next-generation therapies to combat tuberculosis.

References

Cross-Validation of Octadecaprenyl-MPDA Function: A Comparative Guide to Experimental Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Octadecaprenyl-monophosphate-N,N'-diacetylchitobioside (Octadecaprenyl-MPDA) is a long-chain polyprenyl phosphate (B84403), a class of lipids essential for the biosynthesis of complex carbohydrates across all domains of life. These molecules act as membrane-anchored carriers for glycan units, facilitating their assembly and transport in crucial pathways such as N-linked glycosylation and bacterial cell wall synthesis. The accurate elucidation of this compound's function is paramount for understanding these fundamental biological processes and for the development of novel therapeutics targeting them. This guide provides a comparative overview of key experimental techniques used to cross-validate the function of this compound and other long-chain polyprenyl phosphates, supported by detailed methodologies and data presentation.

Core Function: A Lipid Carrier in Glycosylation

The primary role of this compound is to serve as a lipid carrier for oligosaccharides during their biosynthesis. This process involves the sequential addition of monosaccharide units to the phosphate group of the lipid, which is embedded in a cellular membrane. The growing glycan chain is then transferred to a target molecule, such as a protein or another lipid.

Signaling Pathway: N-Linked Glycosylation

A key pathway where long-chain polyprenyl phosphates like this compound are implicated is N-linked glycosylation. The following diagram illustrates the initial steps of this pathway, where the lipid carrier plays a central role.

N_Linked_Glycosylation cluster_membrane Cell Membrane UDP_GlcNAc UDP-GlcNAc GPT GlcNAc-1-P Transferase (GPT) UDP_GlcNAc->GPT UMP UMP Octadecaprenyl_P Octadecaprenyl-P Octadecaprenyl_P->GPT GPT->UMP Product1 Octadecaprenyl-PP-GlcNAc GPT->Product1 Transfers GlcNAc-1-P GT1 Glycosyl- transferase 1 Product1->GT1 UDP_GlcNAc2 UDP-GlcNAc UDP_GlcNAc2->GT1 UDP UDP GT1->UDP Product2 Octadecaprenyl-PP-GlcNAc₂ GT1->Product2 Adds GlcNAc GT2 Glycosyl- transferase 2 Product2->GT2 GDP_Man GDP-Man GDP_Man->GT2 GDP GDP GT2->GDP Product3 Octadecaprenyl-PP-GlcNAc₂Man GT2->Product3 Adds Mannose

Figure 1. Initial steps of N-linked glycosylation pathway involving a polyprenyl phosphate carrier.

Cross-Validation of Function: A Multi-Technique Approach

To robustly confirm the function of this compound as a lipid carrier, a combination of biochemical and biophysical techniques is essential. Each method provides a unique piece of the puzzle, and their collective results offer a comprehensive understanding.

Experimental Workflow for Cross-Validation

The following diagram outlines a logical workflow for the cross-validation of this compound function.

Cross_Validation_Workflow A Hypothesis: This compound is a lipid carrier B In Vitro Glycosyltransferase Assay A->B C Thin-Layer Chromatography (TLC) Analysis of Products B->C Separation D Mass Spectrometry (MS) of Lipid-Linked Oligosaccharides B->D Identification E Nuclear Magnetic Resonance (NMR) Spectroscopy of Intermediates B->E Structural Elucidation F Functional Confirmation C->F D->F E->F

Figure 2. Experimental workflow for cross-validating the function of this compound.

Comparison of Key Experimental Techniques

The following table summarizes and compares the primary techniques used to investigate the function of long-chain polyprenyl phosphates like this compound.

TechniquePrincipleInformation ProvidedStrengthsLimitations
In Vitro Glycosyltransferase Assay Measures the enzymatic transfer of a sugar moiety from a nucleotide sugar donor to this compound.Confirms if this compound can act as a substrate for specific glycosyltransferases. Allows for kinetic analysis (Km, Vmax).Direct evidence of function. Quantitative.Requires purified enzymes and substrates. Does not provide structural information on the product.
Thin-Layer Chromatography (TLC) Separates lipids and lipid-linked oligosaccharides based on their polarity.Visualizes the formation of new, more polar products (lipid-linked oligosaccharides) from the starting lipid carrier.Simple, rapid, and cost-effective for initial screening.Low resolution. Provides limited structural information. Primarily qualitative.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of molecules.Provides the precise molecular weight of the lipid-linked oligosaccharide, confirming the number and type of sugars added to this compound.[1][2]High sensitivity and specificity. Can identify heterogeneous glycan structures.Can be destructive. May require derivatization for fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Elucidates the complete structure of the lipid-linked oligosaccharide, including the stereochemistry of the glycosidic linkages.Provides unambiguous structural determination. Non-destructive.Requires relatively large amounts of pure sample. Complex data analysis.

Detailed Experimental Protocols

1. In Vitro Glycosyltransferase Assay

  • Objective: To determine if this compound can accept a sugar from a nucleotide sugar donor in the presence of a specific glycosyltransferase.

  • Materials:

    • This compound

    • Purified glycosyltransferase (e.g., GlcNAc-1-phosphate transferase)

    • Radiolabeled or fluorescently-labeled nucleotide sugar (e.g., UDP-[14C]-GlcNAc)

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Scintillation cocktail and counter (for radiolabeled assays) or fluorometer (for fluorescent assays)

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, this compound (solubilized with a mild detergent like Triton X-100), and the labeled nucleotide sugar.

    • Initiate the reaction by adding the purified glycosyltransferase.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

    • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

    • Separate the lipid-linked product from the unreacted nucleotide sugar. This can be achieved by methods such as precipitation with trichloroacetic acid (TCA) followed by filtration, or by solvent extraction (e.g., chloroform/methanol/water).

    • Quantify the amount of label incorporated into the lipid fraction using a scintillation counter or fluorometer.

  • Data Analysis: Compare the amount of incorporated label in the reaction containing this compound to a negative control reaction lacking the lipid acceptor. A significant increase in incorporation indicates that this compound is a substrate for the enzyme.

2. Thin-Layer Chromatography (TLC) Analysis

  • Objective: To visualize the formation of the glycosylated product.

  • Materials:

    • Reaction mixture from the in vitro glycosyltransferase assay (using either labeled or unlabeled substrates)

    • TLC plate (silica gel 60)

    • Developing solvent (e.g., a mixture of chloroform, methanol, and water in appropriate ratios)

    • Visualization reagent (e.g., iodine vapor for unlabeled lipids, or autoradiography for radiolabeled products)

  • Procedure:

    • Spot a small amount of the reaction mixture and a control (e.g., the reaction at time zero or without enzyme) onto the baseline of the TLC plate.

    • Place the TLC plate in a developing chamber containing the developing solvent.

    • Allow the solvent to migrate up the plate until it reaches the desired height.

    • Remove the plate from the chamber and allow it to dry.

    • Visualize the separated spots using the appropriate method.

  • Data Analysis: The glycosylated product, being more polar than the starting this compound, will have a lower retention factor (Rf) and will appear as a new spot closer to the baseline.

3. Mass Spectrometry (MS) of Lipid-Linked Oligosaccharides

  • Objective: To determine the precise mass of the product and confirm its composition.

  • Materials:

    • Purified lipid-linked oligosaccharide from the in vitro assay.

    • Mass spectrometer (e.g., ESI-MS or MALDI-TOF MS).

  • Procedure:

    • Extract the lipid-linked oligosaccharide from the reaction mixture.

    • Purify the product, for example by using a small silica (B1680970) gel column.

    • Prepare the sample for MS analysis according to the instrument's requirements.

    • Acquire the mass spectrum.

  • Data Analysis: The observed mass of the product should correspond to the theoretical mass of this compound plus the added sugar(s). Tandem MS (MS/MS) can be used to fragment the molecule and confirm the sequence of the sugar units.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain detailed structural information of the glycosylated product.

  • Materials:

    • Highly purified lipid-linked oligosaccharide (>1 mg).

    • NMR spectrometer.

    • Deuterated solvents (e.g., CDCl₃/CD₃OD mixture).

  • Procedure:

    • Dissolve the purified sample in the appropriate deuterated solvent.

    • Acquire 1D (¹H, ¹³C, ³¹P) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.

  • Data Analysis: The chemical shifts and coupling constants of the signals in the NMR spectra will allow for the complete assignment of the structure, including the anomeric configuration of the sugars and the linkage positions.

Conclusion

The cross-validation of this compound's function as a lipid carrier in glycosylation pathways requires a multi-faceted experimental approach. While in vitro glycosyltransferase assays provide direct functional evidence, techniques like TLC, MS, and NMR are indispensable for the separation, identification, and detailed structural characterization of the resulting lipid-linked oligosaccharide intermediates. By combining these powerful methods, researchers can gain a comprehensive and robust understanding of the vital role played by this compound and other long-chain polyprenyl phosphates in cellular biology. This knowledge is critical for advancing our understanding of fundamental biological processes and for the development of novel therapeutic strategies.

References

A Comparative Structural Analysis of Polyprenyl Phosphate Synthases: Guiding Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of polyprenyl phosphate (B84403) synthases is critical for advancements in fields ranging from antibacterial therapies to cancer treatment. This guide provides a detailed comparative analysis of these essential enzymes, focusing on their structural and functional diversity. We present key experimental data, detailed methodologies, and visual representations of their catalytic mechanisms to facilitate a deeper understanding of this important enzyme family.

Polyprenyl phosphate synthases, also known as prenyltransferases, are a diverse class of enzymes responsible for the biosynthesis of isoprenoid precursors. These molecules are fundamental to a vast array of biological processes, including cell wall synthesis in bacteria, protein prenylation, and the production of cholesterol and steroid hormones. The enzymes catalyze the sequential condensation of isopentenyl diphosphate (B83284) (IPP) with an allylic diphosphate, leading to the formation of polyprenyl diphosphates of varying chain lengths and stereochemistry.

This guide delves into the two major classes of polyprenyl phosphate synthases: cis-prenyltransferases and trans-prenyltransferases. While both enzyme classes utilize the same substrates, their structural organization and catalytic mechanisms differ significantly, resulting in products with distinct stereochemistry that serve different biological roles.

Structural and Functional Diversity

A key distinction between cis- and trans-prenyltransferases lies in their primary and tertiary structures. Trans-prenyltransferases are characterized by the presence of two highly conserved aspartate-rich motifs, DDXXD, which are crucial for substrate binding and catalysis. In contrast, cis-prenyltransferases lack these motifs and possess their own set of conserved regions.

Furthermore, polyprenyl phosphate synthases can exist as either homodimers, composed of two identical subunits, or heterodimers, consisting of two different subunits. This variation in quaternary structure adds another layer of complexity to their regulation and function, particularly within the cis-prenyltransferase family. For instance, the human dehydrodolichyl diphosphate synthase (DHDDS), a cis-prenyltransferase, functions as a heterodimer, and mutations in its subunits have been linked to genetic disorders.

The length of the final polyprenyl phosphate product is a tightly regulated process, determined by the architecture of the enzyme's active site. A hydrophobic tunnel within the enzyme accommodates the growing isoprenoid chain, and the length of this tunnel, along with specific amino acid residues at its terminus, dictates the final product size.

Comparative Performance Data

To provide a clear comparison of the kinetic properties of different polyprenyl phosphate synthases, the following tables summarize key experimental data from published literature. These values highlight the diversity in substrate affinity and catalytic efficiency among these enzymes.

EnzymeOrganismTypeSubstrateK_m_ (µM)k_cat_ (s⁻¹)PDB ID(s)
Undecaprenyl Diphosphate SynthaseEscherichia colicis (Homodimer)FPP0.52.51X06, 2E98
IPP5.0
Dehydrodolichyl Diphosphate SynthaseHomo sapienscis (Heterodimer)FPP0.110.746JCN, 7PB1
IPP6.23
Farnesyl Diphosphate SynthaseHomo sapienstrans (Homodimer)GPP1.50.31UBX, 2F7M
DMAPP1.0
IPP1.0
Farnesyl Diphosphate SynthaseTrypanosoma bruceitrans (Homodimer)GPP--1W6D
Geranylgeranyl Diphosphate SynthaseSaccharomyces cerevisiaetrans (Homodimer)FPP5.70.041E8B

Table 1: Comparative Kinetic Parameters of Polyprenyl Phosphate Synthases. This table summarizes the Michaelis constant (K_m_) and catalytic rate (k_cat_) for various polyprenyl phosphate synthases, demonstrating the range of substrate affinities and catalytic efficiencies. FPP: Farnesyl Diphosphate; IPP: Isopentenyl Diphosphate; GPP: Geranyl Diphosphate; DMAPP: Dimethylallyl Diphosphate.

Experimental Protocols

Reproducible and rigorous experimental methodologies are the cornerstone of scientific advancement. This section provides detailed protocols for key experiments commonly used in the study of polyprenyl phosphate synthases.

Protocol 1: Recombinant Protein Expression and Purification

This protocol describes a general method for the expression and purification of recombinant polyprenyl phosphate synthases in Escherichia coli.

  • Vector Construction: The gene encoding the target synthase is cloned into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: A starter culture is grown and used to inoculate a larger volume of growth medium. Protein expression is induced by the addition of an inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), when the cell culture reaches a specific optical density.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or high-pressure homogenization.

  • Purification: The soluble protein fraction is separated from cell debris by centrifugation. The target protein is then purified from the lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.

  • Purity Analysis: The purity of the final protein sample is assessed by SDS-PAGE.

Protocol 2: Enzyme Activity Assay

This protocol outlines a common method for measuring the activity of polyprenyl phosphate synthases using radiolabeled substrates.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, divalent cations (e.g., Mg²⁺), a non-radiolabeled allylic diphosphate substrate (e.g., FPP or GPP), and a radiolabeled IPP substrate (e.g., [¹⁴C]IPP).

  • Enzyme Addition: The purified enzyme is added to the reaction mixture to initiate the reaction.

  • Incubation: The reaction is incubated at the optimal temperature for the enzyme for a specific period.

  • Reaction Quenching: The reaction is stopped by the addition of a quenching solution, such as a strong acid.

  • Product Extraction: The lipid-soluble polyprenyl phosphate products are extracted from the aqueous reaction mixture using an organic solvent (e.g., n-butanol or chloroform/methanol).

  • Quantification: The amount of radioactivity incorporated into the organic phase, which corresponds to the amount of product formed, is measured using a scintillation counter.

  • Kinetic Parameter Determination: By varying the substrate concentrations and measuring the initial reaction velocities, kinetic parameters such as K_m_ and k_cat_ can be determined using Michaelis-Menten kinetics.

Protocol 3: Protein Crystallization for X-ray Crystallography

This protocol provides a general workflow for obtaining protein crystals suitable for structural determination by X-ray crystallography.

  • Sample Preparation: A highly pure and concentrated solution of the target protein is prepared.

  • Crystallization Screening: A broad range of crystallization conditions are screened using high-throughput methods, such as sitting-drop or hanging-drop vapor diffusion. These screens vary parameters like pH, precipitant type and concentration, and the presence of additives.

  • Crystal Optimization: Once initial crystal hits are identified, the crystallization conditions are optimized to improve crystal size and quality. This involves fine-tuning the concentrations of the protein, precipitant, and other components of the crystallization drop.

  • Crystal Harvesting and Cryo-protection: Single, well-diffracting crystals are carefully harvested and cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during X-ray data collection at cryogenic temperatures.

  • X-ray Diffraction Data Collection: The cryo-cooled crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein, from which an atomic model is built and refined to yield the final three-dimensional structure.

Visualizing the Catalytic Mechanisms

To provide a clearer understanding of the catalytic processes, the following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for cis- and trans-prenyltransferases.

cis_prenyltransferase_mechanism cluster_enzyme cis-Prenyltransferase Active Site cluster_substrates Substrates & Products E Enzyme E_FPP E-FPP Complex E->E_FPP FPP binds E_FPP_IPP E-FPP-IPP Ternary Complex E_FPP->E_FPP_IPP IPP binds E_Product E-Product-PPi Complex E_FPP_IPP->E_Product Condensation (cis) E_Product->E PPi release Product_Release Product Release E_Product->Product_Release Product Polyprenyl-PP (cis) Product_Release->Product Release FPP FPP IPP IPP

Catalytic cycle of a cis-prenyltransferase.

trans_prenyltransferase_mechanism cluster_enzyme trans-Prenyltransferase Active Site cluster_substrates Substrates & Products E Enzyme E_Allylic E-Allylic-PP Complex E->E_Allylic Allylic-PP binds E_Allylic_IPP E-Allylic-PP-IPP Ternary Complex E_Allylic->E_Allylic_IPP IPP binds E_Product E-Product-PPi Complex E_Allylic_IPP->E_Product Condensation (trans) E_Product->E PPi release Product_Release Product Release E_Product->Product_Release Product Polyprenyl-PP (trans) Product_Release->Product Release Allylic_PP Allylic-PP IPP IPP

Catalytic cycle of a trans-prenyltransferase.

experimental_workflow cluster_gene Gene to Protein cluster_analysis Analysis Gene Gene of Interest Vector Expression Vector Gene->Vector Ecoli E. coli Expression Vector->Ecoli Purification Protein Purification Ecoli->Purification Activity Enzyme Activity Assay Purification->Activity Crystallization Crystallization Purification->Crystallization Structure Structure Determination Crystallization->Structure

General experimental workflow for enzyme characterization.

The Crucial Role of PptT in Mycobacterial Pathogenesis: A Comparative Guide to its Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the exploration of novel therapeutic targets. One such promising target is the enzyme Phosphopantetheinyl Transferase (PptT), which is essential for the biosynthesis of a wide array of lipids and virulence factors crucial for mycobacterial survival and pathogenesis.[1][2][3] This guide provides an objective comparison of strategies targeting PptT, with a focus on the well-characterized inhibitor, amidinourea (AU) 8918, and discusses alternative approaches to disrupt mycobacterial virulence.

PptT: A Linchpin in Mycobacterial Virulence

PptT is a vital enzyme in Mtb that catalyzes the transfer of a 4'-phosphopantetheinyl group from coenzyme A to carrier proteins. This process is a prerequisite for the function of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are responsible for the synthesis of key mycobacterial components including:

  • Mycolic acids: Essential components of the unique mycobacterial cell wall, providing a formidable barrier against antibiotics and host immune responses.[4]

  • Phthiocerol dimycocerosates (PDIMs): Virulence-associated lipids that play a role in host cell invasion and immune evasion.[1]

  • Siderophores (Mycobactins): Iron-chelating molecules essential for iron acquisition from the host, a critical factor for bacterial survival.[4]

  • Sulfolipid-1: A virulence factor implicated in the modulation of the host immune response.[1]

Given its central role in producing these critical molecules, inhibiting PptT presents a powerful strategy to simultaneously disrupt multiple virulence pathways in Mtb.[4]

In Vivo Validation of PptT Inhibition

Studies have demonstrated that PptT is indispensable for the replication and survival of Mtb during both the acute and chronic phases of infection in mouse models.[4] Conditional knockout mutants of pptT in M. bovis BCG showed that the expression of this enzyme is required for sustained growth in vitro.[4] Furthermore, the amidinourea compound AU 8918 has been shown to be active against Mtb both in vitro and in vivo, providing strong evidence for PptT as a druggable target.[1][5]

Comparative Analysis of PptT Inhibitors vs. Other Antimycobacterial Strategies

The development of novel anti-tuberculosis drugs often focuses on various targets within the mycobacterial cell. The following table compares the inhibition of PptT with other established and emerging strategies.

FeaturePptT Inhibition (e.g., AU 8918)Mycolic Acid Synthesis Inhibition (e.g., Isoniazid)ATP Synthase Inhibition (e.g., Bedaquiline)
Primary Target Phosphopantetheinyl Transferase (PptT)Enoyl-ACP reductase (InhA)F1F0-ATP synthase
Mechanism of Action Prevents the activation of PKS and NRPS, disrupting the synthesis of multiple virulence factors including mycolic acids, PDIMs, and siderophores.[1][4]Directly inhibits a key enzyme in the mycolic acid biosynthetic pathway.[6]Disrupts cellular energy production by inhibiting ATP synthesis.[7]
Spectrum of Effect Broad impact on cell wall integrity and virulence factor production.Primarily affects cell wall synthesis.Affects both growing and dormant bacilli by depleting energy.[7]
Reported In Vivo Efficacy AU 8918 has demonstrated efficacy in mouse models of Mtb infection.[1][5]Highly effective first-line drug, but resistance is a major issue.Effective against both drug-susceptible and multi-drug resistant Mtb, including non-replicating bacilli.[7]
Potential for Resistance Mutations in the pptT gene have been identified in strains resistant to AU 8918.[1][5]Resistance commonly arises from mutations in katG (required for isoniazid (B1672263) activation) or inhA.Mutations in the atpE subunit of the ATP synthase can confer resistance.

Experimental Protocols

In Vivo Efficacy Assessment of a PptT Inhibitor (e.g., AU 8918)

1. Mouse Infection Model:

  • BALB/c mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv.
  • Infection is allowed to establish for a defined period (e.g., 4 weeks) to enter the chronic phase.

2. Compound Administration:

  • The PptT inhibitor (e.g., AU 8918) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • The compound is administered orally or via another appropriate route at a predetermined dose and frequency for a specified duration (e.g., 4 weeks).
  • A control group receives the vehicle only.

3. Assessment of Bacterial Burden:

  • At the end of the treatment period, mice are euthanized.
  • Lungs and spleens are aseptically removed and homogenized.
  • Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar (B569324) supplemented with OADC.
  • Colony-forming units (CFUs) are enumerated after incubation at 37°C for 3-4 weeks.

4. Data Analysis:

  • The log10 CFU counts in the treated group are compared to the vehicle control group to determine the reduction in bacterial load.
  • Statistical analysis (e.g., t-test or ANOVA) is performed to assess the significance of the observed effect.

Visualizing the Impact of PptT Inhibition

The following diagrams illustrate the central role of PptT and the consequences of its inhibition.

PptT_Pathway cluster_0 Mycobacterium tuberculosis Cell cluster_1 Biosynthetic Pathways cluster_2 Essential Virulence Factors CoA Coenzyme A PptT PptT CoA->PptT 4'-PP anchor Holo_CP Holo-Carrier Protein (active) PptT->Holo_CP Transfers 4'-PP Apo_CP Apo-Carrier Protein (inactive) Apo_CP->PptT PKS Polyketide Synthases (PKS) Holo_CP->PKS NRPS Non-ribosomal Peptide Synthetases (NRPS) Holo_CP->NRPS Mycolic_Acids Mycolic Acids (Cell Wall) PKS->Mycolic_Acids PDIMs PDIMs (Virulence Lipid) PKS->PDIMs Mycobactin Mycobactin (Siderophore) NRPS->Mycobactin

Caption: The central role of PptT in activating biosynthetic pathways for essential virulence factors in Mycobacterium tuberculosis.

PptT_Inhibition cluster_0 Effect of PptT Inhibition cluster_1 Downstream Consequences PptT_Inhibitor PptT Inhibitor (e.g., AU 8918) PptT PptT PptT_Inhibitor->PptT Inhibits Apo_CP Apo-Carrier Protein (inactive) PptT->Apo_CP Activation Blocked PKS_NRPS_inactive Inactive PKS & NRPS Apo_CP->PKS_NRPS_inactive Virulence_Factors_down Decreased Synthesis of: - Mycolic Acids - PDIMs - Mycobactin PKS_NRPS_inactive->Virulence_Factors_down Pathogenesis_down Attenuated Pathogenesis Virulence_Factors_down->Pathogenesis_down

Caption: The mechanism of action of a PptT inhibitor, leading to attenuated mycobacterial pathogenesis.

Conclusion

Targeting PptT represents a promising and multifaceted approach to combatting tuberculosis. By simultaneously inhibiting the production of a wide range of essential lipids and virulence factors, PptT inhibitors like AU 8918 offer a compelling alternative to single-target drugs. Further research into the structure-activity relationships of PptT inhibitors and their in vivo performance will be crucial for the development of novel and effective anti-tuberculosis therapies. The experimental frameworks and comparative data presented in this guide provide a foundation for researchers to evaluate and advance the development of this important new class of antimycobacterial agents.

References

Comparing the mechanisms of different classes of DprE1 inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in Mycobacterium tuberculosis responsible for a key step in the biosynthesis of the mycobacterial cell wall. Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for the synthesis of essential cell wall components like arabinogalactan (B145846) and lipoarabinomannan.[1][2] Inhibition of DprE1 disrupts this vital pathway, leading to bacterial cell death, making it a highly attractive target for novel anti-tuberculosis therapeutics.[3] DprE1 inhibitors are broadly categorized into two main classes based on their mechanism of action: covalent and non-covalent inhibitors.[1] This guide provides a detailed comparison of the mechanisms of different classes within these two categories, supported by quantitative data and experimental protocols.

Covalent Inhibitors: Irreversible Inactivation of DprE1

Covalent inhibitors of DprE1 are characterized by their ability to form a stable, irreversible bond with the enzyme, leading to its permanent inactivation. A common feature of many potent covalent inhibitors is the presence of a nitroaromatic group, which acts as a prodrug that is activated by the DprE1 enzyme itself.[4][5]

Mechanism of Action

The mechanism of covalent inhibition by nitroaromatic compounds, such as the well-studied benzothiazinones (BTZs), is a multi-step process that occurs within the active site of DprE1[6][7]:

  • Non-covalent Binding: The inhibitor initially binds non-covalently to the active site of DprE1.

  • Reductive Activation: The flavin adenine (B156593) dinucleotide (FAD) cofactor within DprE1, in its reduced form (FADH₂), reduces the nitro group of the inhibitor to a highly reactive nitroso intermediate.[4][8]

  • Covalent Adduct Formation: The reactive nitroso species is then susceptible to nucleophilic attack by the thiol group of a conserved cysteine residue (Cys387 in M. tuberculosis) in the DprE1 active site, forming an irreversible covalent semimercaptal adduct.[5][8][9] This covalent modification permanently inactivates the enzyme.

This mechanism-based inhibition, where the target enzyme activates the inhibitor, contributes to the high potency of this class of compounds.[8]

covalent_inhibition Covalent Inhibition Mechanism of Nitroaromatic DprE1 Inhibitors DprE1 DprE1 (FADH₂) Complex1 Non-covalent Enzyme-Inhibitor Complex DprE1->Complex1 Inhibitor_Nitro Nitroaromatic Inhibitor (Prodrug) Inhibitor_Nitro->Complex1 Inhibitor_Nitroso Reactive Nitroso Intermediate Complex1->Inhibitor_Nitroso Reduction by FADH₂ Inactive_DprE1 Inactive DprE1 (Covalent Adduct) Inhibitor_Nitroso->Inactive_DprE1 Nucleophilic attack Cys387 Cys387-SH (Active Site) Cys387->Inactive_DprE1

Covalent inhibition of DprE1 by nitroaromatic compounds.
Major Classes and Supporting Data

BTZs, such as BTZ043 and its successor Macozinone (PBTZ169), are among the most potent DprE1 inhibitors discovered to date, with nanomolar activity against M. tuberculosis.[10] Their mechanism as covalent inhibitors has been extensively validated through structural and kinetic studies.[8]

DNBs also function as mechanism-based covalent inhibitors of DprE1, sharing a similar mode of action to BTZs where a nitro group is essential for their activity.[4]

Table 1: Quantitative Data for Covalent DprE1 Inhibitors

ClassCompoundMIC (µM) vs. M. tuberculosis H37RvIC₅₀ (µM) vs. DprE1
Benzothiazinones BTZ0430.0023[4]>10[11]
Macozinone (PBTZ169)0.001[12]0.03[12]
Dinitrobenzamides DNB10.02[10]Not Reported

Note: IC₅₀ values can vary depending on the assay conditions, particularly the pre-incubation time for covalent inhibitors.

Non-Covalent Inhibitors: Reversible Binding to the Active Site

Non-covalent inhibitors of DprE1 function by reversibly binding to the enzyme's active site, thereby competing with the natural substrate, DPR.[1] This class of inhibitors is structurally diverse and generally lacks the nitroaromatic moieties associated with the covalent inhibitors, which can be advantageous in terms of avoiding potential toxicity issues.

Mechanism of Action

The mechanism of non-covalent inhibitors is based on competitive inhibition. These molecules are designed to have a high affinity for the DprE1 active site, where they form non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with key amino acid residues. By occupying the active site, they prevent the binding of the endogenous substrate DPR, thus blocking the enzymatic reaction.

non_covalent_inhibition Non-Covalent Inhibition Mechanism of DprE1 DprE1 DprE1 Active Site Inhibited_Complex Reversible Enzyme-Inhibitor Complex DprE1->Inhibited_Complex Binds Inhibitor Non-covalent Inhibitor Inhibitor->Inhibited_Complex Substrate DPR (Substrate) Substrate->DprE1 Binding Prevented Reaction_Blocked Enzymatic Reaction Blocked Inhibited_Complex->Reaction_Blocked

Competitive inhibition of DprE1 by non-covalent inhibitors.
Major Classes and Supporting Data

This class of compounds has demonstrated potent bactericidal activity and efficacy in in vivo models of tuberculosis. They act as non-covalent inhibitors of DprE1, and resistance mutations have been mapped to residues in the active site distinct from the Cys387 involved in covalent inhibition.

Identified through whole-cell screening, pyrazolopyridones are another promising class of non-covalent DprE1 inhibitors. Biochemical and genetic studies have confirmed their on-target activity.[11]

Table 2: Quantitative Data for Non-Covalent DprE1 Inhibitors

ClassCompoundMIC (µM) vs. M. tuberculosis H37RvIC₅₀ (µM) vs. DprE1
1,4-Azaindoles Representative Compound~0.1 - 0.5~0.01 - 0.1
Pyrazolopyridones Representative Compound~0.1 - 1.0~0.01 - 0.1
Pyrrole-Benzothiazinones PyrBTZ010.161.61

Experimental Protocols

DprE1 Enzymatic Inhibition Assay (Coupled Assay)

This assay measures the activity of DprE1 by detecting the production of hydrogen peroxide, a byproduct of the FAD re-oxidation, using a fluorescent probe.

Materials:

  • Recombinant DprE1 enzyme

  • FAD (Flavin Adenine Dinucleotide)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • Substrate: Farnesyl-phosphoryl-β-D-ribofuranose (FPR) or DPR

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20)

  • Test compounds and controls (in DMSO)

  • 384-well black plates

Procedure:

  • Compound Plating: Serially dilute test compounds in DMSO. Transfer a small volume (e.g., 50 nL) to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.

  • Enzyme Mix Preparation: Prepare a master mix containing DprE1 (e.g., 50-100 nM), FAD (e.g., 10 µM), HRP (e.g., 1 U/mL), and Amplex Red (e.g., 50 µM) in assay buffer.

  • Enzyme Mix Addition: Dispense the enzyme mix into each well of the compound-containing plate.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate (FPR or DPR) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

enzyme_assay_workflow Workflow for DprE1 Enzymatic Inhibition Assay start Start compound_plating Compound Plating (Serial Dilutions in DMSO) start->compound_plating dispense_enzyme Dispense Enzyme Mix into Plate compound_plating->dispense_enzyme enzyme_mix Prepare Enzyme Mix (DprE1, FAD, HRP, Amplex Red) enzyme_mix->dispense_enzyme pre_incubation Pre-incubation (15-30 min) dispense_enzyme->pre_incubation add_substrate Add Substrate (FPR/DPR) to Initiate Reaction pre_incubation->add_substrate incubation Incubation (e.g., 30 min) add_substrate->incubation measure_fluorescence Measure Fluorescence incubation->measure_fluorescence data_analysis Data Analysis (Calculate % Inhibition, IC₅₀) measure_fluorescence->data_analysis end End data_analysis->end

Workflow for the DprE1 enzymatic inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay

This whole-cell assay determines the lowest concentration of an inhibitor that prevents the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC or similar

  • Test compounds and controls (in DMSO)

  • Sterile 96- or 384-well plates

  • Resazurin (B115843) solution (for viability assessment)

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis to the mid-log phase. Adjust the culture to a standardized inoculum density.

  • Compound Dilution: Prepare serial dilutions of the test compounds in the culture broth in the microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a drug-free growth control and a sterile broth control.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Growth Assessment: Determine bacterial growth. This can be done visually, by measuring optical density (OD₆₀₀), or by adding a viability indicator like resazurin (blue to pink color change indicates growth).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[12]

mic_assay_workflow Workflow for MIC Determination start Start prepare_culture Prepare M. tuberculosis Inoculum start->prepare_culture inoculate_plate Inoculate Plate with Bacteria and Inhibitor prepare_culture->inoculate_plate compound_dilution Prepare Serial Dilutions of Inhibitor in Broth compound_dilution->inoculate_plate incubation Incubate at 37°C (7-14 days) inoculate_plate->incubation assess_growth Assess Bacterial Growth (Visual, OD, or Resazurin) incubation->assess_growth determine_mic Determine MIC assess_growth->determine_mic end End determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

DprE1 remains a highly validated and promising target for the development of new anti-tuberculosis drugs. Both covalent and non-covalent inhibitors have demonstrated significant potential, with several candidates advancing into clinical trials. Covalent inhibitors, particularly the nitroaromatic compounds, exhibit exceptional potency due to their mechanism-based, irreversible mode of action. Non-covalent inhibitors offer a diverse range of chemical scaffolds and may present a more favorable safety profile by avoiding reactive functional groups. The continued exploration of both inhibitor classes, guided by a thorough understanding of their mechanisms and supported by robust experimental data, is crucial for the development of the next generation of therapies to combat tuberculosis.

References

Safety Operating Guide

Navigating the Disposal of Octadecaprenyl-MPDA: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like Octadecaprenyl-MPDA are paramount for ensuring laboratory safety and environmental compliance. Due to the specific nature of this compound, a publicly available Safety Data Sheet (SDS) is not readily found. The primary supplier, Larodan, indicates that the SDS for this compound (CAS No. 93265-83-9) is available upon request.[1] This document is the authoritative source for safety and disposal information.

This guide provides essential, immediate safety and logistical information by outlining the necessary steps to acquire the specific disposal procedures and presenting general best practices for handling chemical waste in a laboratory setting.

Immediate Steps for Safe Disposal

The cornerstone of safe disposal for any chemical is its Safety Data Sheet (SDS). This document contains detailed information regarding the hazards, handling, storage, and disposal of the substance.

Actionable Procedure to Obtain Disposal Information:

  • Contact the Supplier: Reach out to the supplier from whom the this compound was purchased to request the most current Safety Data Sheet.

  • Consult the SDS: Once obtained, review the SDS thoroughly, paying close attention to the following sections:

    • Section 7: Handling and Storage: This section provides guidance on safe handling practices, which can inform how to manage the waste form of the chemical.

    • Section 8: Exposure Controls/Personal Protection: This will specify the necessary Personal Protective Equipment (PPE) to be worn when handling the chemical and its waste, such as gloves, eye protection, and lab coats.

    • Section 13: Disposal Considerations: This is the most critical section for disposal procedures. It will provide specific instructions on how to dispose of the chemical waste in a compliant manner.

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is a crucial resource for interpreting the SDS and understanding the specific disposal regulations that apply to your institution and location. They can provide guidance on waste container types, labeling requirements, and pickup schedules.

Key Information for Chemical Disposal

The following table summarizes the critical information to look for in the Safety Data Sheet to ensure the proper disposal of this compound.

Information CategoryKey Data Points to Identify in the SDSRelevance to Disposal
Physical & Chemical Properties - Physical state (e.g., solid, in solution)[1]- Solubility- FlammabilityDetermines the appropriate waste container and potential hazards during handling and storage of the waste.
Hazards Identification - Hazard statements (e.g., skin irritant, aquatic toxicity)- Hazard pictogramsInforms the necessary PPE and the segregation of waste to prevent reactions with other chemicals.
Disposal Considerations - Recommended disposal methods- RCRA waste codes (if applicable)- Contaminated packaging disposalProvides direct instructions for compliant disposal and highlights any specific regulatory requirements.
Toxicological Information - Acute and chronic health effectsEmphasizes the importance of proper handling and containment to prevent exposure.
Ecological Information - Ecotoxicity dataGuides decisions on whether the substance can be disposed of via certain routes (e.g., drain disposal is unlikely for a research chemical).

General Best Practices for Laboratory Chemical Waste Disposal

In the absence of immediate, specific instructions, or as a supplement to the SDS, adhere to these general best practices for chemical waste management:

  • Waste Segregation: Never mix different chemical wastes unless explicitly instructed to do so by your EHS office. Keep halogenated and non-halogenated solvents separate, and do not mix liquid and solid waste.

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name(s) of the contents, the approximate concentrations, and the date. Use your institution's official hazardous waste labels.

  • Use Appropriate Containers: Use only approved, chemically compatible waste containers. Ensure containers are in good condition and have securely fitting lids.

  • Personal Protective Equipment (PPE): Always wear the appropriate PPE as recommended in the SDS when handling chemical waste.

  • Storage of Waste: Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols involving this compound and its role in signaling pathways should be sourced from relevant scientific literature. The disposal of waste generated from these experiments must follow the guidelines outlined above, with careful consideration of all components of the waste stream.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized decision-making workflow for the proper disposal of laboratory chemical waste.

cluster_prep Preparation & Identification cluster_eval Hazard Evaluation & Procedure cluster_action Action & Disposal start Waste Generated identify Identify Chemical Composition start->identify get_sds Obtain Safety Data Sheet (SDS) identify->get_sds review_sds Review SDS Section 13 (Disposal Considerations) get_sds->review_sds consult_ehs Consult Institutional EHS Guidelines review_sds->consult_ehs determine_ppe Determine Required PPE (SDS Section 8) consult_ehs->determine_ppe segregate Segregate Waste determine_ppe->segregate label_container Label Waste Container segregate->label_container store Store in Designated Area label_container->store dispose Arrange for EHS Pickup store->dispose

References

Essential Safety and Logistical Information for Handling Octadecaprenyl-MPDA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Octadecaprenyl-MPDA. The following procedural guidance is intended to support the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure personal safety when handling lipid compounds like this compound. The recommended PPE is detailed below.

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses or goggles are required to protect against splashes or airborne particles.
Hand Protection Nitrile or other chemical-resistant gloves should be worn to prevent skin contact. For prolonged or immersive contact, consider double-gloving or using heavier-duty gloves.
Body Protection A standard laboratory coat should be worn to protect skin and personal clothing from contamination.
Respiratory Protection If there is a risk of generating aerosols or dust, work should be conducted in a fume hood. If a fume hood is not available, a properly fitted respirator may be necessary.
Operational and Disposal Plans

Proper operational procedures and waste disposal are critical for maintaining a safe and compliant laboratory environment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Aliquotting and Weighing: If working with a solid form, perform these actions in a fume hood to minimize inhalation of any dust. For solutions, handle within the fume hood to control vapors.

  • Spill Management: In the event of a spill, alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal: The disposal of this compound and associated waste must be in accordance with local, state, and federal regulations.

  • Segregation: Segregate lipid waste from other waste streams.[1]

  • Containment: All waste materials (e.g., used gloves, bench paper, empty containers) contaminated with this compound should be placed in a clearly labeled, sealed, and leak-proof container.[1]

  • Disposal Pathway:

    • Non-Hazardous Determination: If it can be determined that the waste is non-hazardous (based on the SDS or other reliable data), it may be permissible to dispose of it as regular solid waste, pending institutional approval.[2]

    • Hazardous Waste: If the compound is determined to be hazardous, or if its hazard profile is unknown, it must be disposed of through a licensed hazardous waste disposal company.[3] Contact your institution's EHS department to arrange for pickup and disposal. Do not pour lipid waste down the drain.[3]

Experimental Protocol: General Synthesis of a Polyprenyl Phosphate (B84403)

The following is a generalized protocol for the synthesis of a polyprenyl phosphate, adapted from established methods.[4][5][6] This protocol should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Polyprenol (e.g., Octadecaprenol)

  • Phosphorylating agent (e.g., trichloroacetonitrile (B146778) and tetra-n-butylammonium dihydrogen phosphate)

  • Anhydrous solvent (e.g., dichloromethane)

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup: In a fume hood, dissolve the polyprenol in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Phosphorylation: Add the phosphorylating agent to the reaction mixture. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a buffer solution).

  • Extraction: Extract the product into an organic solvent. Wash the organic layer with brine and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Purification: Concentrate the crude product under reduced pressure. Purify the polyprenyl phosphate using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC), to obtain the pure product.[4]

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizing the Workflow

The following diagrams illustrate the key procedural workflows for handling this compound.

G cluster_ppe Personal Protective Equipment cluster_handling Handling Procedure cluster_disposal Disposal Plan ppe1 Lab Coat prep Prepare Work Area in Fume Hood ppe2 Safety Glasses/Goggles ppe3 Nitrile Gloves handle Weigh/Aliquot Compound prep->handle spill Spill Management Protocol handle->spill If spill occurs segregate Segregate Lipid Waste handle->segregate Generate Waste contain Contain in Labeled, Sealed Container segregate->contain assess Assess Hazard Level (Consult EHS) contain->assess dispose_nonhaz Dispose as Non-Hazardous Waste (with approval) assess->dispose_nonhaz Non-Hazardous dispose_haz Dispose via Hazardous Waste Program assess->dispose_haz Hazardous or Unknown

Caption: Workflow for Safe Handling and Disposal of this compound.

G cluster_synthesis General Polyprenyl Phosphate Synthesis setup 1. Dissolve Polyprenol in Anhydrous Solvent phosphorylate 2. Add Phosphorylating Agent setup->phosphorylate quench 3. Quench Reaction phosphorylate->quench extract 4. Extract and Dry Product quench->extract purify 5. Purify by HPLC extract->purify characterize 6. Characterize (NMR, MS) purify->characterize

Caption: Experimental Workflow for Polyprenyl Phosphate Synthesis.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.